molecular formula C19H27NO3 B030226 ent-Nateglinide CAS No. 105816-05-5

ent-Nateglinide

Cat. No.: B030226
CAS No.: 105816-05-5
M. Wt: 317.4 g/mol
InChI Key: OELFLUMRDSZNSF-JCYILVPMSA-N
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Description

ent-Nateglinide is the enantiomer of the rapid-onset, short-acting insulin secretagogue Nateglinide. While the (D)-form, Nateglinide itself, is a clinically used antidiabetic drug that acts by blocking ATP-sensitive potassium channels (K-ATP) in pancreatic β-cells, this compound serves as a critical analytical and pharmacological tool. Its primary research value lies in stereospecificity studies, enabling scientists to investigate the precise binding interactions and mechanistic pathways of the sulfonylurea receptor 1 (SUR1). By comparing the effects of this compound with its active counterpart, researchers can elucidate the structural requirements for K-ATP channel modulation, assess off-target effects, and validate the specificity of biological assays. This compound is indispensable for metabolic disorder research, specifically for exploring the nuances of insulinotropic activity and for use as a chromatographic standard in enantiomeric separation and purity analysis. Our this compound is provided as a high-purity analytical standard to ensure reliable and reproducible results in your investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-JCYILVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105816-05-5, 105816-04-4
Record name L-Nateglinide
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Record name nateglinide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related physicochemical and pharmacological properties of ent-Nateglinide. It is intended for researchers, scientists, and drug development professionals.

Introduction to Nateglinide and its Enantiomer

Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of short-acting insulin secretagogues. Chemically, Nateglinide is N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine. The therapeutic efficacy of Nateglinide is attributed to its specific stereochemical configuration.

Nateglinide possesses two chiral centers, leading to the existence of stereoisomers. The clinically approved and pharmacologically active form is the D-enantiomer, derived from D-phenylalanine.[1][2] Its enantiomer, derived from L-phenylalanine, is referred to as this compound or L-Nateglinide. This enantiomer is considered an impurity in Nateglinide preparations and exhibits significantly lower pharmacological activity.

Chemical Structure and Stereoisomerism

The chemical structure of Nateglinide consists of a trans-4-isopropylcyclohexanecarboxylic acid moiety linked to the amino group of the amino acid phenylalanine. The "ent-" prefix in this compound denotes it as the enantiomer of Nateglinide.

  • Nateglinide (D-enantiomer): (2R)-2-{[(1S,4S)-4-isopropylcyclohexanecarbonyl]amino}-3-phenylpropanoic acid

  • This compound (L-enantiomer): (2S)-2-{[(1R,4R)-4-isopropylcyclohexanecarbonyl]amino}-3-phenylpropanoic acid

The key stereochemical difference lies in the configuration at the alpha-carbon of the phenylalanine residue. This seemingly minor difference in three-dimensional arrangement leads to a significant disparity in their biological activity.

Physicochemical Properties

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

PropertyNateglinide (D-enantiomer)This compound (L-enantiomer)
Molecular Formula C₁₉H₂₇NO₃C₁₉H₂₇NO₃
Molecular Weight 317.43 g/mol 317.43 g/mol
Melting Point 129-130 °C or 137-141 °C[3][4]Expected to be identical to the D-enantiomer
pKa 3.61Expected to be identical to the D-enantiomer
Solubility in water Soluble[5]Expected to be identical to the D-enantiomer
Specific Rotation [α]D -37.5° (in methanol)[6]Expected to be +37.5° (in methanol)

Experimental Protocols

Synthesis of Nateglinide (D-enantiomer)

A common synthetic route to Nateglinide involves the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine methyl ester, followed by hydrolysis.

Step 1: Esterification of D-phenylalanine

  • To a suspension of D-phenylalanine in methanol, add thionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride.

Step 2: Coupling Reaction

  • Dissolve trans-4-isopropylcyclohexanecarboxylic acid in a suitable organic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).

  • To this mixture, add a solution of D-phenylalanine methyl ester (prepared by neutralizing the hydrochloride salt with a base like triethylamine) in the same solvent.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer with acidic, basic, and brine solutions, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield Nateglinide methyl ester.

Step 3: Hydrolysis

  • Dissolve the Nateglinide methyl ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate Nateglinide.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Proposed Synthesis of this compound (L-enantiomer)

The synthesis of this compound would follow an analogous route to that of Nateglinide, with the key difference being the use of L-phenylalanine as the starting material instead of D-phenylalanine.

Step 1: Esterification of L-phenylalanine

  • Follow the same procedure as for D-phenylalanine, substituting L-phenylalanine to obtain L-phenylalanine methyl ester hydrochloride.

Step 2: Coupling Reaction

  • Follow the same coupling procedure as for Nateglinide, using L-phenylalanine methyl ester as the amine component.

Step 3: Hydrolysis

  • Follow the same hydrolysis procedure as for Nateglinide to yield this compound.

Chiral Separation of Nateglinide Enantiomers by HPLC

A validated chiral HPLC method can be used to separate and quantify the enantiomers of Nateglinide.

  • Column: Chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Temperature: Controlled column temperature (e.g., 25 °C).

Under these conditions, the D- and L-enantiomers will exhibit different retention times, allowing for their separation and quantification.

Mandatory Visualizations

Signaling Pathway of Nateglinide

Nateglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Nateglinide Nateglinide SUR1 SUR1 Subunit Nateglinide->SUR1 Binds to Kir6_2 Kir6.2 Subunit (KATP Channel) SUR1->Kir6_2 Inhibits Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Results in

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Synthetic Workflow for Nateglinide

Nateglinide_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_esterification Step 1: Esterification cluster_coupling Step 2: Coupling cluster_hydrolysis Step 3: Hydrolysis D_Phe D-Phenylalanine esterification Esterification with Methanol and Thionyl Chloride D_Phe->esterification trans_acid trans-4-isopropyl- cyclohexanecarboxylic acid coupling Coupling Reaction (e.g., with DCC/NHS) trans_acid->coupling D_Phe_ester D-Phenylalanine methyl ester HCl esterification->D_Phe_ester D_Phe_ester->coupling Nateglinide_ester Nateglinide methyl ester coupling->Nateglinide_ester hydrolysis Base-mediated Hydrolysis (e.g., NaOH) Nateglinide_ester->hydrolysis Nateglinide_product Nateglinide hydrolysis->Nateglinide_product

References

The Biological Activity of the L-enantiomer of Nateglinide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nateglinide, a D-phenylalanine derivative, is a clinically utilized oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the stereospecific interaction of the D-enantiomer with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. This technical guide provides an in-depth analysis of the biological activity of the L-enantiomer of Nateglinide. Through a comprehensive review of available data, this document elucidates the pharmacological profile of the L-enantiomer, focusing on its significantly reduced activity compared to its clinically relevant counterpart. Quantitative data from binding assays are presented, alongside detailed experimental protocols for key in vitro assays and visual representations of the relevant signaling pathways and experimental workflows. This guide serves as a critical resource for researchers in pharmacology and drug development, highlighting the profound impact of stereochemistry on drug activity.

Introduction: Stereoselectivity in Nateglinide's Action

Nateglinide is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. The clinically approved and biologically active form is the D-enantiomer, which effectively lowers blood glucose by stimulating insulin release from the pancreas.[1] The mechanism of action involves the closure of ATP-dependent potassium (KATP) channels in the membrane of pancreatic β-cells.[2] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. The L-enantiomer, also known as the S-enantiomer, is a stereoisomer of Nateglinide that is not used clinically. Understanding the biological activity, or lack thereof, of the L-enantiomer is crucial for a complete pharmacological profile of Nateglinide and underscores the importance of stereoselectivity in drug design and development.

Quantitative Analysis of Biological Activity

The primary molecular target of Nateglinide is the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel. The interaction of Nateglinide enantiomers with this target can be quantified using competitive radioligand binding assays. These assays measure the ability of the enantiomers to displace a radiolabeled ligand, such as [3H]glibenclamide, from the SUR1 receptor. The data clearly demonstrates a significant difference in the binding affinity between the D- and L-enantiomers of Nateglinide.

EnantiomerAssay SystemParameterValue (nM)Fold Difference (L vs. D)
D-Nateglinide RIN-m5F Cell MembranesIC50490 ± 50\multirow{2}{}{~165x less potent}
L-Nateglinide RIN-m5F Cell MembranesIC50>81,000
D-Nateglinide RIN-m5F Cell MembranesKi170 ± 18\multirow{2}{}{~165x lower affinity}
L-Nateglinide RIN-m5F Cell MembranesKi>28,000

Data synthesized from competitive binding experiments displacing [3H]glibenclamide.

The results unequivocally show that the L-enantiomer of Nateglinide has a substantially lower affinity for the SUR1 receptor compared to the D-enantiomer, with at least a 165-fold difference in potency and affinity. This profound decrease in binding affinity is the molecular basis for its significantly reduced biological activity.

Signaling Pathway and Mechanism of Action

The insulinotropic action of D-Nateglinide is initiated by its binding to the SUR1 subunit of the KATP channel in pancreatic β-cells. This binding event leads to the closure of the channel, altering the cell's membrane potential and triggering a cascade of events culminating in insulin secretion. The L-enantiomer, due to its poor binding affinity, is a very weak inhibitor of this pathway.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular D-Nateglinide D-Nateglinide SUR1 SUR1 Subunit (Target Receptor) D-Nateglinide->SUR1 High Affinity Binding L-Nateglinide L-Nateglinide L-Nateglinide->SUR1 Very Low Affinity Binding KATP_channel KATP Channel SUR1->KATP_channel Induces Closure Kir6_2 Kir6.2 Subunit (K+ Pore) Depolarization Depolarization KATP_channel->Depolarization Membrane Depolarization VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Depolarization->VDCC Opens Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis Triggers

Nateglinide's mechanism of action on pancreatic β-cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of Nateglinide enantiomers.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of the Nateglinide enantiomers to the SUR1 receptor by measuring their ability to compete with a radiolabeled ligand.

a) Materials:

  • Cell line expressing SUR1 (e.g., RIN-m5F or HEK-293 cells transfected with SUR1)

  • [3H]glibenclamide (radioligand)

  • D-Nateglinide and L-Nateglinide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

  • 96-well plates

b) Membrane Preparation:

  • Culture cells to confluency.

  • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation and resuspend the final pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

c) Assay Procedure:

  • In a 96-well plate, add in triplicate:

    • Binding buffer

    • A fixed concentration of [3H]glibenclamide (typically below its Kd)

    • Increasing concentrations of either D-Nateglinide or L-Nateglinide (for competition curve) or a high concentration of a non-labeled ligand for determining non-specific binding.

    • Membrane preparation (typically 20-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

d) Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with [3H]glibenclamide & Nateglinide (D or L enantiomer) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end End analyze->end

Workflow for Radioligand Competitive Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the activity of KATP channels in response to the application of Nateglinide enantiomers.

a) Materials:

  • Pancreatic β-cells (from primary culture or cell lines like MIN6)

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 ATP; pH 7.2)

  • D-Nateglinide and L-Nateglinide stock solutions

  • Diazoxide (a KATP channel opener)

b) Procedure:

  • Prepare isolated β-cells on a coverslip in a recording chamber.

  • Fill a micropipette with the intracellular solution and approach a single β-cell.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Record baseline KATP currents. To enhance the current, diazoxide can be applied to open the channels.

  • Perfuse the cell with the extracellular solution containing various concentrations of D-Nateglinide or L-Nateglinide.

  • Record the changes in KATP channel current. Inhibition of the channel will be observed as a decrease in the outward current.

  • Wash out the compound to observe the reversibility of the effect.

c) Data Analysis:

  • Measure the amplitude of the KATP current before and after the application of the Nateglinide enantiomers.

  • Calculate the percentage of inhibition for each concentration.

  • Construct a concentration-response curve and determine the IC50 value for channel inhibition.

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from pancreatic islets in response to stimulation by Nateglinide enantiomers.

a) Materials:

  • Isolated pancreatic islets (from rodents or human donors)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

  • D-Nateglinide and L-Nateglinide

  • 24-well plates

  • Insulin immunoassay kit (e.g., ELISA or RIA)

b) Procedure:

  • Isolate pancreatic islets using collagenase digestion.

  • Culture the islets overnight to allow for recovery.

  • Pre-incubate groups of islets (e.g., 10 islets per well in triplicate) in KRB buffer with low glucose for 60 minutes at 37°C.[3][4]

  • Replace the pre-incubation buffer with fresh KRB buffer containing:

    • Low glucose (basal secretion)

    • High glucose (stimulated secretion)

    • Low glucose + varying concentrations of D-Nateglinide

    • Low glucose + varying concentrations of L-Nateglinide

  • Incubate for 60 minutes at 37°C.[3][4]

  • Collect the supernatant from each well for insulin measurement.

  • Lyse the islets to determine the total insulin content.

  • Measure the insulin concentration in the supernatant and the islet lysate using an insulin immunoassay.

c) Data Analysis:

  • Calculate the amount of insulin secreted per islet.

  • Normalize the secreted insulin to the total insulin content.

  • Plot the insulin secretion against the concentration of the Nateglinide enantiomers.

  • Determine the EC50 value (the concentration that produces 50% of the maximal insulin secretory response).

Discussion and Conclusion

The data presented in this guide strongly indicate that the L-enantiomer of Nateglinide possesses negligible biological activity as an insulin secretagogue. Its affinity for the SUR1 subunit of the pancreatic β-cell KATP channel is at least two orders of magnitude lower than that of the clinically effective D-enantiomer. This lack of significant binding translates to a minimal effect on KATP channel closure and, consequently, a failure to stimulate insulin secretion.

For researchers in drug development, the case of Nateglinide's enantiomers serves as a stark reminder of the critical role of stereochemistry in pharmacology. The specific three-dimensional arrangement of atoms in the D-enantiomer is essential for its high-affinity interaction with the SUR1 receptor, a classic example of a chiral drug interacting with a chiral biological target.

References

The Mechanism of Action of ent-Nateglinide on Pancreatic β-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the potentiation of early-phase insulin secretion, which is crucial for controlling postprandial glucose excursions.[3][4] The pharmacological activity of nateglinide is highly stereospecific. The D-enantiomer, nateglinide, is significantly more potent than its S-enantiomer, ent-nateglinide (also referred to as L-nateglinide).[5] This technical guide provides an in-depth exploration of the molecular mechanism of action of nateglinide on pancreatic β-cells, with a comparative perspective on its enantiomer where data is available. The focus will be on its interaction with the ATP-sensitive potassium (KATP) channel, the subsequent signaling cascade, and the resulting insulin exocytosis.

Core Mechanism of Action

Nateglinide exerts its insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the KATP channel in pancreatic β-cells.[1][2][6] This binding event initiates a cascade of cellular processes that culminate in the secretion of insulin. The action of nateglinide is glucose-dependent, meaning its efficacy in stimulating insulin release is significantly enhanced at elevated glucose concentrations.[7][8]

The Molecular Target: The Pancreatic KATP Channel

The KATP channel in pancreatic β-cells is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four SUR1 subunits that regulate the channel's activity.[6] The SUR1 subunit possesses binding sites for ATP, ADP, and various pharmacological agents, including sulfonylureas and glinides like nateglinide.[1][6]

Nateglinide binds competitively to the SUR1 subunit, at a site that overlaps with that of sulfonylureas like glibenclamide.[5][9] This interaction is characterized by a rapid on-rate and an even more rapid off-rate, which underlies the drug's short duration of action.[1][5] This "fast on-fast off" kinetic profile is a distinguishing feature of nateglinide compared to sulfonylureas and even other glinides like repaglinide.[1][2][5]

Signaling Pathway of Nateglinide-Induced Insulin Secretion

The binding of nateglinide to SUR1 leads to the closure of the KATP channel. This inhibition of potassium efflux from the β-cell results in the depolarization of the cell membrane. The membrane depolarization, in turn, activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[6][8]

Some studies suggest that nateglinide may also have KATP channel-independent effects on insulin secretion, particularly at higher concentrations and under depolarizing conditions.[1][2] These alternative pathways may involve direct effects on the exocytotic machinery.[6]

Nateglinide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nateglinide This compound SUR1 SUR1 Nateglinide->SUR1 Binds KATP_channel KATP Channel (Open) SUR1->KATP_channel Inhibits Kir6_2 Kir6.2 KATP_channel_closed KATP Channel (Closed) KATP_channel->KATP_channel_closed Closure Depolarization Membrane Depolarization KATP_channel_closed->Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel (Closed) VDCC_open Voltage-Dependent Ca2+ Channel (Open) VDCC->VDCC_open Ca_influx Ca2+ Influx VDCC_open->Ca_influx Allows Depolarization->VDCC Activates Ca_increase [Ca2+]i Increase Ca_influx->Ca_increase Results in Insulin_exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_exocytosis Triggers Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion

Diagram 1: Signaling pathway of nateglinide in pancreatic β-cells.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of nateglinide and its enantiomer with the KATP channel and their effects on insulin secretion.

Table 1: Competitive Binding Affinities to SUR1

CompoundCell TypeIC50 for [3H]glibenclamide displacementReference
NateglinideRIN-m5F cells~10 µM[5]
This compound (L-nateglinide)RIN-m5F cells>100 µM[5]
GlibenclamideRIN-m5F cells~2.2 nM[5]
RepaglinideRIN-m5F cells~140 nM[5]
NateglinideCOS-1 cells (expressing SUR1)8 µM[9]
RepaglinideWild-type Kir6.2/SUR1KD = 0.40 nM[10]
NateglinideWild-type Kir6.2/SUR1IC50 = 0.7 µM (for [3H]repaglinide displacement)[10]

Table 2: Inhibition of KATP Channels

CompoundCell/Channel TypeIC50Reference
NateglinideRat β-cells7.4 µM[11]
NateglinideKir6.2/SUR1 (HEK293 cells)800 nM[10]
RepaglinideKir6.2/SUR1 (HEK293 cells)21 nM[10]
MitiglinideKir6.2/SUR1 (COS-1 cells)100 nM[9]
NateglinidePorcine coronary artery cells2.3 mM
NateglinideRat aortic smooth muscle cells0.3 mM

Table 3: Nateglinide-Stimulated Insulin Secretion

Nateglinide ConcentrationGlucose ConcentrationFold Increase in Insulin SecretionCell LineReference
10-400 µM1.1 mM1.2-2.4BRIN-BD11[2]
50-400 µM16.7 mM + 30 mM KCl1.2-1.7BRIN-BD11[1]
200 µM5.6-30.0 mM1.1-1.7 (potentiation)BRIN-BD11[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KATP Current Measurement

This protocol is designed to measure KATP channel currents in isolated pancreatic β-cells in the whole-cell configuration.

1. Cell Preparation:

  • Isolate pancreatic islets from rodents by collagenase digestion.

  • Disperse islets into single β-cells by gentle trituration in a Ca2+-free solution.

  • Plate the dispersed cells on glass coverslips and culture for 1-3 days.

2. Solutions:

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 3 glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 Na-ATP, 0.5 Na-ADP (pH adjusted to 7.2 with KOH). KATP channel openers like diazoxide can be included in the bath solution to maximize channel activity at the beginning of the experiment.

3. Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -70 mV.

  • Apply voltage ramps or steps to elicit KATP currents.

  • Perfuse the cell with the extracellular solution containing varying concentrations of nateglinide or other test compounds.

Patch_Clamp_Workflow A Islet Isolation (Collagenase Digestion) B Islet Dissociation to Single β-cells A->B C Cell Plating on Coverslips B->C F Mount Coverslip in Recording Chamber C->F D Prepare Solutions (Intra- & Extracellular) E Pull Patch Pipette (3-5 MΩ) D->E G Approach Cell and Form Giga-ohm Seal E->G F->G H Rupture Membrane (Whole-Cell Configuration) G->H I Record Baseline KATP Current H->I J Perfuse with Nateglinide Solution I->J K Record KATP Current Inhibition J->K L Data Analysis K->L

Diagram 2: Experimental workflow for whole-cell patch-clamp.
Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to nateglinide.

1. Cell Preparation:

  • Prepare isolated β-cells or intact islets as described above and plate on glass-bottom dishes.

2. Dye Loading:

  • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells with dye-free buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

3. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, a dichroic mirror, an emission filter around 510 nm, and a sensitive camera).

  • Perfuse the cells with a buffer containing a basal glucose concentration.

  • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

  • Stimulate the cells by perfusing with a buffer containing nateglinide and/or elevated glucose.

  • Continue recording the fluorescence changes.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

  • The F340/F380 ratio is proportional to the intracellular calcium concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies insulin secretion from isolated pancreatic islets in response to glucose and pharmacological agents.

1. Islet Preparation:

  • Isolate pancreatic islets and culture them overnight to allow for recovery.

  • Hand-pick islets of similar size for the experiment.

2. Assay Procedure:

  • Prepare a Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES.

  • Pre-incubate batches of 5-10 islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal secretion rate.

  • Replace the pre-incubation buffer with fresh low-glucose KRB buffer and incubate for a defined period (e.g., 60 minutes) to collect the basal insulin secretion sample.

  • Replace the buffer with KRB containing a high glucose concentration (e.g., 16.7 mM) with or without nateglinide and incubate for another defined period to collect the stimulated insulin secretion sample.

  • Collect the supernatants from each incubation step.

3. Insulin Measurement:

  • Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Normalize the insulin secretion data to the number of islets or their protein/DNA content.

Logical Relationship Diagram

The following diagram illustrates the logical sequence of events from the binding of this compound to the SUR1 receptor to the final secretion of insulin.

Logical_Relationship start This compound Administration bind_SUR1 Binding to SUR1 subunit of KATP channel start->bind_SUR1 close_KATP Closure of KATP channel bind_SUR1->close_KATP inhibit_K_efflux Inhibition of K+ efflux close_KATP->inhibit_K_efflux depolarize Membrane Depolarization inhibit_K_efflux->depolarize open_VDCC Opening of Voltage- Dependent Ca2+ Channels depolarize->open_VDCC Ca_influx Influx of Extracellular Ca2+ open_VDCC->Ca_influx increase_Ca Increase in Intracellular [Ca2+] Ca_influx->increase_Ca trigger_exocytosis Triggering of Insulin Granule Exocytosis increase_Ca->trigger_exocytosis end Insulin Secretion trigger_exocytosis->end

Diagram 3: Logical flow from drug binding to insulin secretion.

Conclusion

The mechanism of action of nateglinide on pancreatic β-cells is a well-defined process initiated by its stereospecific, high-affinity binding to the SUR1 subunit of the KATP channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and ultimately, glucose-dependent insulin secretion. The unique kinetic properties of nateglinide, particularly its rapid association and dissociation from its receptor, contribute to its characteristic rapid onset and short duration of action, making it an effective agent for managing postprandial hyperglycemia. While the D-enantiomer, nateglinide, is the pharmacologically active form, its S-enantiomer, this compound, exhibits significantly lower potency, underscoring the precise structural requirements for effective interaction with the SUR1 receptor. Further research into the subtle differences in the binding and kinetic profiles of nateglinide and its enantiomer could provide deeper insights into the structure-activity relationships of KATP channel modulators.

References

A Comprehensive Technical Guide to the Discovery and Characterization of ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of ent-Nateglinide, the (S)-enantiomer of the potent oral hypoglycemic agent, Nateglinide. While Nateglinide is a well-established therapy for type 2 diabetes mellitus, its enantiomer, this compound, is known to be significantly less active. This document details the stereoselective synthesis of this compound, outlines its mechanism of action in relation to Nateglinide, and presents a comparative analysis of their physicochemical and pharmacokinetic properties. Detailed experimental protocols and quantitative data are provided to support further research and development in the field of meglitinide analogues and chiral drug development.

Introduction: The Discovery of Nateglinide and the Significance of Chirality

Nateglinide, chemically known as N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, is a member of the meglitinide class of short-acting insulin secretagogues.[1] It was developed to manage postprandial hyperglycemia in patients with type 2 diabetes.[2] Nateglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[3] This binding leads to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent insulin secretion.[4]

Like many pharmaceuticals, Nateglinide is a chiral molecule. The clinically approved drug is the (R)-enantiomer.[5] Its optical isomer, the (S)-enantiomer, is referred to as this compound. Early in the development of Nateglinide, it was established that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the critical role of stereochemistry in its pharmacological activity.[5] This guide focuses on the discovery and characterization of this less active enantiomer, this compound, providing a deeper understanding of the structure-activity relationship of this important class of antidiabetic agents.

Synthesis and Characterization of this compound

The synthesis of this compound follows a similar synthetic strategy to that of Nateglinide, with the key difference being the use of L-phenylalanine (the S-enantiomer) as the chiral starting material instead of D-phenylalanine.[6][7]

Synthetic Pathway

The general synthetic route involves the coupling of L-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid. This can be achieved through several methods, including the use of a coupling agent or the formation of an activated ester or acid chloride of the carboxylic acid.

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product L-Phe L-Phenylalanine Coupling Coupling Reaction L-Phe->Coupling TICC trans-4-Isopropylcyclohexanecarboxylic Acid Activation Activation (e.g., with SOCl₂ or coupling agent) TICC->Activation 1. Activation->Coupling 2. Hydrolysis Ester Hydrolysis (if applicable) Coupling->Hydrolysis 3. Purification Purification (e.g., Recrystallization, Chromatography) Hydrolysis->Purification 4. This compound This compound Purification->this compound Final Product

A generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for Nateglinide synthesis.[7][8]

Step 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride Thionyl chloride is added dropwise to a stirred suspension of L-phenylalanine in methanol at 0°C. The mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is recrystallized to yield L-phenylalanine methyl ester hydrochloride as a white solid.[9]

Step 2: Coupling of L-Phenylalanine Methyl Ester with trans-4-isopropylcyclohexane Carboxylic Acid trans-4-isopropylcyclohexanecarboxylic acid is reacted with a coupling agent, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu), to form an activated ester. This activated ester is then reacted with L-phenylalanine methyl ester (prepared by neutralizing the hydrochloride salt) in a suitable solvent like dichloromethane or ethyl acetate to yield the methyl ester of this compound.

Step 3: Hydrolysis to this compound The methyl ester of this compound is hydrolyzed using an aqueous base, such as sodium hydroxide or potassium carbonate, in a solvent like methanol. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude this compound.[10]

Step 4: Purification The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as aqueous methanol or a mixture of ethyl acetate and petroleum ether, to yield pure this compound.[11]

Physicochemical Properties

The physicochemical properties of this compound are expected to be identical to those of Nateglinide, with the exception of its optical rotation.

PropertyNateglinide (R-enantiomer)This compound (S-enantiomer)
Molecular Formula C₁₉H₂₇NO₃C₁₉H₂₇NO₃
Molecular Weight 317.43 g/mol 317.43 g/mol
Appearance White powderWhite powder
Solubility Freely soluble in methanol, ethanol, and chloroform; sparingly soluble in acetonitrile and octanol; practically insoluble in water.Expected to be similar to Nateglinide.
Optical Rotation Negative (-)Expected to be positive (+)
Chiral Separation

The enantiomers of Nateglinide can be separated for analytical and preparative purposes using chiral high-performance liquid chromatography (HPLC). A common method involves the use of a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), with a mobile phase consisting of a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid.

Chiral_Separation Sample Racemic Nateglinide Mixture HPLC Chiral HPLC System (Chiral Stationary Phase) Sample->HPLC Separation Separation of Enantiomers HPLC->Separation Detection UV Detector Separation->Detection ent-Nateglinide_peak This compound (S) Detection->ent-Nateglinide_peak Nateglinide_peak Nateglinide (R) Detection->Nateglinide_peak

Workflow for the chiral separation of Nateglinide enantiomers.

Mechanism of Action and Comparative Pharmacology

The primary mechanism of action for both Nateglinide and this compound involves the inhibition of KATP channels in pancreatic β-cells.[3]

Signaling Pathway

The binding of a meglitinide to the SUR1 subunit of the KATP channel initiates a cascade of events leading to insulin secretion.

Signaling_Pathway cluster_cell Pancreatic β-cell Meglitinide Nateglinide or this compound SUR1 SUR1 Subunit Meglitinide->SUR1 Binds to KATP_channel KATP Channel SUR1->KATP_channel Inhibits Kir62 Kir6.2 Subunit Kir62->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Results in

Signaling pathway of Nateglinide and this compound in pancreatic β-cells.
Comparative Pharmacological Activity

While both enantiomers interact with the same molecular target, their potencies differ significantly. Nateglinide, the (R)-enantiomer, is a potent inhibitor of the Kir6.2/SUR1 channel, whereas this compound exhibits substantially lower activity.

ParameterNateglinide (R-enantiomer)This compound (S-enantiomer)Reference
IC₅₀ for Kir6.2/SUR1 channel inhibition 800 nmol/L>100 µmol/L (produces <10% block)[4]
Binding Affinity (Kₐ) to HSA (Sudlow site II) 7.1 (±0.8) × 10⁵ M⁻¹3.0–3.5 × 10⁵ M⁻¹[12]

The significant difference in potency underscores the high degree of stereoselectivity of the SUR1 binding site.

Comparative Pharmacokinetics

Pharmacokinetic studies in animal models have revealed differences in the disposition of the two enantiomers.

Pharmacokinetic Parameters in Rats

A study in Goto-Kakizaki rats, a model for type 2 diabetes, provided a direct comparison of the pharmacokinetics of Nateglinide and its L-enantiomer (this compound) following intravenous administration.[13]

ParameterNateglinide (R-enantiomer)This compound (S-enantiomer)
Total Clearance (CLtot) Slightly lower than this compoundSlightly higher than Nateglinide
Volume of Distribution (Vd) Slightly lower than this compoundSlightly higher than Nateglinide
Metabolism Extensively metabolized, primarily by CYP2C9 and CYP3A4.[14]Metabolized, with major metabolites corresponding to those of Nateglinide.[13]
Excretion Predominantly in urine as metabolites.[14]Excreted in bile and urine.[13]

These findings suggest that the L-enantiomer of nateglinide exhibits a slightly higher total clearance and volume of distribution compared to nateglinide, particularly in a diabetic state.[13]

Conclusion

This compound, the (S)-enantiomer of Nateglinide, serves as a crucial tool for understanding the structure-activity relationship of meglitinide antidiabetic agents. Its synthesis, achieved through stereoselective methods utilizing L-phenylalanine, and its significantly lower pharmacological activity compared to the clinically used (R)-enantiomer, Nateglinide, underscore the high degree of stereospecificity of the SUR1 receptor. The comparative data on pharmacology and pharmacokinetics presented in this guide provide a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the subtle differences in the interaction of these enantiomers with the KATP channel could offer insights for the design of future generations of more potent and selective insulin secretagogues.

References

The Enantiomeric Question: An In-Depth Technical Guide on the Potential Impact of ent-Nateglinide on Nateglinide's Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nateglinide, the (R)-enantiomer of N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, is a cornerstone in the management of type 2 diabetes mellitus, prized for its rapid-acting insulin secretagogue properties. Its chiral counterpart, ent-nateglinide ((S)-enantiomer), is often present as a chiral impurity. This technical guide delves into the core pharmacological and pharmacokinetic characteristics of both enantiomers to elucidate the potential impact of this compound on the therapeutic efficacy of nateglinide. While direct studies on the co-administration of these enantiomers are not extensively documented, a comprehensive analysis of their individual properties allows for a robust assessment of potential interactions. The available data strongly suggests that this compound is a significantly less potent enantiomer with a lower affinity for the target receptor, and its presence is likely to have a minimal direct impact on the therapeutic action of nateglinide at typical impurity concentrations.

Introduction to Nateglinide and Chirality

Nateglinide is a meglitinide-class oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1][2] Its therapeutic effect is intrinsically linked to its specific three-dimensional structure. As a chiral molecule, nateglinide exists as two non-superimposable mirror images, or enantiomers: the therapeutically active (R)-enantiomer (nateglinide) and the (S)-enantiomer (this compound).[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of understanding the pharmacological profiles of individual enantiomers, as they can exhibit different pharmacodynamic and pharmacokinetic properties.[3] This guide will explore these differences to assess the potential for this compound to influence nateglinide's therapeutic effect.

Mechanism of Action: A Stereoselective Interaction

Nateglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][4] This binding event initiates a signaling cascade that leads to insulin secretion.

Signaling Pathway of Nateglinide-Induced Insulin Secretion

The binding of nateglinide to SUR1 inhibits the channel's activity, leading to the closure of the KATP channel. This closure prevents potassium ion efflux, resulting in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1] This process is glucose-dependent, meaning nateglinide is more effective at stimulating insulin release in the presence of elevated blood glucose levels.[1][5]

cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Nateglinide Nateglinide SUR1 SUR1 Nateglinide->SUR1 Binds to KATP_Channel KATP Channel (SUR1/Kir6.2) Kir6.2 Kir6.2 Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening leads to Insulin_Vesicles Insulin Secretory Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release (Exocytosis) Insulin_Vesicles->Insulin_Release Fusion and Bloodstream Bloodstream Insulin_Release->Bloodstream Enters

Figure 1: Nateglinide's signaling pathway for insulin secretion.
Enantioselective Binding to SUR1

Comparative Pharmacodynamics: The Potency Difference

The therapeutic effect of nateglinide is directly related to its ability to close KATP channels and stimulate insulin secretion. The available data indicates that nateglinide is significantly more potent than this compound in this regard.

Inhibition of KATP Channels

Studies have quantified the inhibitory concentration (IC50) of nateglinide on KATP channels. In rat β-cells, the IC50 for nateglinide is 7.4 µM.[7] While a corresponding IC50 for this compound is not provided in the same study, the lower binding affinity of this compound for SUR1 strongly suggests a higher IC50 and therefore lower potency.[6]

CompoundTissueIC50
NateglinideRat β-cells7.4 µM[7]
NateglinidePorcine Coronary Artery Cells2.3 mM[7]
NateglinideRat Aorta Cells0.3 mM[7]

Table 1: IC50 Values of Nateglinide for KATP Channel Inhibition in Different Tissues

Insulin Secretion

The difference in binding affinity and KATP channel inhibition translates to a marked difference in the insulinotropic potency of the two enantiomers. It is stated that the (R)-enantiomer (nateglinide) is "much more potent" than the (S)-enantiomer (this compound).[3] Although a quantitative comparison of their EC50 values for insulin secretion is not available in the reviewed literature, the qualitative description underscores the significantly reduced pharmacological activity of this compound.

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of drug enantiomers can differ significantly. Limited data is available for a direct comparison of nateglinide and this compound, primarily from animal studies.

Pharmacokinetic Parameters in Rats

A study in Goto-Kakizaki (GK) rats provides a comparative look at the pharmacokinetics of nateglinide and its L-enantiomer (this compound) following intravenous administration.

ParameterNateglinideThis compound (L-enantiomer)
Total Clearance (CLtot)HigherLower
Volume of Distribution (Vd)HigherLower

Table 2: Comparative Pharmacokinetics of Nateglinide and this compound in GK Rats[8]

These findings in a diabetic rat model suggest that there are differences in the disposition of the two enantiomers.[8]

Metabolism

Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 (approximately 70%) and to a lesser extent by CYP3A4.[1][9][10] This metabolism results in several metabolites, most of which have significantly less anti-diabetic activity than the parent compound.[1] The isoprene metabolite M7 is the only one with significant pharmacological activity, but its low abundance means the majority of the therapeutic effect comes from nateglinide itself.[1]

Information on the specific metabolism of this compound by CYP enzymes is not detailed in the available literature. However, it is reasonable to assume that it would also be a substrate for CYP enzymes, potentially competing with nateglinide if present in sufficient concentrations. Given that this compound would likely be a minor component in a drug formulation, significant clinical impact on nateglinide's metabolism is unlikely.

Nateglinide Nateglinide CYP2C9 CYP2C9 Nateglinide->CYP2C9 ~70% CYP3A4 CYP3A4 Nateglinide->CYP3A4 Minor This compound This compound This compound->CYP2C9 Potential Substrate This compound->CYP3A4 Potential Substrate Metabolites_N Inactive Metabolites CYP2C9->Metabolites_N Metabolites_entN Presumed Metabolites CYP2C9->Metabolites_entN CYP3A4->Metabolites_N CYP3A4->Metabolites_entN

Figure 2: Metabolic pathways of nateglinide and potential pathways for this compound.
Chiral Inversion

Chiral inversion is the in vivo conversion of one enantiomer into its opposite. This phenomenon is well-documented for some drugs, such as certain profen NSAIDs.[11] There is no direct evidence from the reviewed literature to suggest that chiral inversion of nateglinide or this compound occurs in humans. Studies on other D-phenylalanine derivatives would be needed to infer the likelihood of such a conversion. In the absence of such data, it is assumed that the enantiomers are configurationally stable in vivo.

Potential Impact of this compound on Nateglinide's Therapeutic Effect

Based on the available evidence, the potential impact of this compound on the therapeutic effect of nateglinide can be assessed through several theoretical mechanisms.

  • Competitive Antagonism at the Receptor: As this compound has a lower affinity for the SUR1 receptor, it could theoretically act as a competitive antagonist, occupying the binding site without eliciting a full response and thereby reducing the binding of the more potent nateglinide. However, given that this compound would be present as a minor impurity, its concentration would likely be too low to cause any significant competitive inhibition.

  • Competition for Metabolic Enzymes: If this compound is also metabolized by CYP2C9 and CYP3A4, it could compete with nateglinide for these enzymes. This could potentially lead to a slight increase in nateglinide's plasma concentration. However, again, the low concentration of the impurity makes a clinically significant interaction improbable.

  • Direct Agonist Effect: Since this compound is a much less potent insulin secretagogue, its direct contribution to the overall therapeutic effect would be negligible, especially when present at impurity levels.

Experimental Protocols

Chiral Separation of Nateglinide and this compound by HPLC

This protocol is based on a validated method for the determination of the L-enantiomer (this compound) in a bulk drug substance.[8]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane and ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Sample Sample Injector Injector Sample->Injector Column Chiralpak AD-H Column Injector->Column HPLC_Pump HPLC_Pump HPLC_Pump->Injector Mobile_Phase Mobile Phase (Hexane:Ethanol 90:10) Mobile_Phase->HPLC_Pump Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Figure 3: Experimental workflow for chiral HPLC separation of nateglinide enantiomers.
In Vitro Insulin Secretion Assay Using Pancreatic Islets

This protocol is a general procedure for assessing glucose-stimulated insulin secretion from isolated pancreatic islets and can be adapted to test the effects of nateglinide and this compound.[6][12][13]

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat) by collagenase digestion.

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • Pre-incubation: Pre-incubate batches of islets in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.

  • Stimulation: Incubate the islets with KRB buffer containing:

    • Low glucose (basal control)

    • High glucose (e.g., 16.7 mM) (stimulated control)

    • High glucose + varying concentrations of nateglinide

    • High glucose + varying concentrations of this compound

  • Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a suitable immunoassay (e.g., ELISA or RIA).

  • Data Analysis: Plot insulin secretion as a function of the compound concentration to determine EC50 values.

Conclusion

The comprehensive analysis of the available scientific literature indicates that this compound is a substantially less potent enantiomer of nateglinide, with a lower binding affinity for the SUR1 receptor. While direct studies on the pharmacodynamic and pharmacokinetic interactions between the two enantiomers are scarce, the significant difference in their potencies suggests that the presence of this compound as a minor impurity in a nateglinide formulation is unlikely to have a clinically significant impact on the therapeutic efficacy of the drug. Further studies directly comparing the insulinotropic potency and metabolic pathways of both enantiomers, as well as investigating the potential for in vivo chiral inversion, would provide a more complete picture. However, based on the current understanding, the primary determinant of nateglinide's therapeutic effect remains the concentration and activity of the (R)-enantiomer.

References

Preliminary Toxicology Screening of ent-Nateglinide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data specifically for ent-Nateglinide is limited. This guide provides a comprehensive overview of a standard preliminary toxicology screening program that would be applied to a novel small molecule entity like this compound. The presented data are illustrative and not based on actual experimental results for this compound. Methodologies are based on internationally recognized guidelines.

Introduction

Before a new chemical entity (NCE) can be considered for further development as a therapeutic agent, a thorough evaluation of its safety profile is mandatory. Preliminary toxicology screening, often referred to as general toxicology, is the first step in this process. It aims to identify potential hazards, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical and eventual clinical studies. This technical guide outlines a typical preliminary in vitro and in vivo toxicology screening cascade for this compound, an enantiomer of the anti-diabetic drug Nateglinide. The core components of this screening include assessments of acute toxicity, cellular toxicity, genetic toxicity, and cardiovascular safety pharmacology.

Data Presentation: Illustrative Preliminary Toxicology Profile

The following tables summarize hypothetical data from a preliminary toxicology screen of this compound.

Table 1: Acute Oral Toxicity (Based on OECD Guideline 420)

ParameterResultClassification
LD50 (Rat, oral) > 2000 mg/kgGHS: Category 5 or Unclassified
Clinical Observations No mortality or significant signs of toxicity observed at 2000 mg/kg.
Body Weight Changes No significant changes compared to control group.
Gross Necropsy No treatment-related abnormalities observed.

Table 2: In Vitro Cytotoxicity (MTT Assay)

Cell LineIC50 (µM)Interpretation
HepG2 (Human Liver) > 100 µMLow potential for direct cytotoxicity to liver cells.
HEK293 (Human Kidney) > 100 µMLow potential for direct cytotoxicity to kidney cells.

Table 3: Genotoxicity Profile

AssayTest SystemMetabolic Activation (S9)ResultInterpretation
Ames Test (OECD 471) S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)With and WithoutNegativeNon-mutagenic
In Vitro Micronucleus (OECD 487) Human Peripheral Blood LymphocytesWith and WithoutNegativeNo evidence of clastogenic or aneugenic potential.

Table 4: Safety Pharmacology - Cardiovascular (hERG Assay)

ParameterResultInterpretation
hERG Channel Inhibition IC50 > 30 µMLow risk of QT prolongation and Torsades de Pointes.

Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance.[1][2][3][4][5]

  • Test System: Healthy, young adult Sprague-Dawley rats (female), typically 8-12 weeks old. Females are often used as they tend to be slightly more sensitive.

  • Dose Levels: A starting dose of 300 mg/kg is selected based on a sighting study. If no mortality occurs, a higher dose of 2000 mg/kg is administered to a new group of animals.

  • Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

  • Data Analysis: The study allows for the determination of an LD50 value and provides information for classification and labeling according to the Globally Harmonized System (GHS).

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

  • Cell Lines: Human-derived cell lines such as HepG2 (liver) and HEK293 (kidney) are commonly used to assess organ-specific cytotoxicity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with medium containing various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[11][12][13]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The assay is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound in the presence and absence of S9 mix.

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[14][15][16][17][18]

  • Test System: Cultured human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, TK6).

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of this compound, with and without metabolic activation (S9).

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.

Safety Pharmacology - hERG Inhibition Assay

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and a life-threatening cardiac arrhythmia.[19][20][21][22][23]

  • Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the human hERG channel.

  • Methodology: Automated patch-clamp electrophysiology (e.g., QPatch).

  • Procedure:

    • A whole-cell voltage-clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • Baseline currents are recorded in a vehicle control solution.

    • Increasing concentrations of this compound are applied, and the corresponding inhibition of the hERG tail current is measured.

  • Data Analysis: The percentage of current inhibition relative to the control is calculated, and the concentration-response data are fitted to determine the IC50 value.

Visualization of Workflows and Pathways

Preliminary_Toxicology_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening Cytotoxicity Cytotoxicity (e.g., MTT Assay) Go_NoGo Go/No-Go Decision for Further Development Cytotoxicity->Go_NoGo Low Toxicity Genotoxicity_Ames Genotoxicity (Ames Test) Genotoxicity_Ames->Go_NoGo Non-mutagenic Genotoxicity_MN Genotoxicity (Micronucleus Assay) Genotoxicity_MN->Go_NoGo Non-genotoxic hERG hERG Assay hERG->Go_NoGo Low hERG Risk Acute_Tox Acute Oral Toxicity (e.g., OECD 420) Acute_Tox->Go_NoGo LD50 > 2000 mg/kg NCE New Chemical Entity (this compound) NCE->Cytotoxicity NCE->Genotoxicity_Ames NCE->Genotoxicity_MN NCE->hERG NCE->Acute_Tox

Caption: Preliminary toxicology screening workflow for a new chemical entity.

Nateglinide_MoA cluster_pancreatic_beta_cell Pancreatic Beta-Cell Nateglinide Nateglinide/ This compound K_ATP ATP-sensitive K+ Channel (KATP) Nateglinide->K_ATP Binds and closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Releases

Caption: Mechanism of action of Nateglinide on pancreatic beta-cells.

References

Metabolic Fate and Biotransformation of ent-Nateglinide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of ent-Nateglinide, the L-enantiomer of the anti-diabetic drug Nateglinide. This document synthesizes available data on its metabolic pathways, the enzymes involved, and its pharmacokinetic profile, with a comparative look at its D-enantiomer, Nateglinide. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support further research and drug development efforts.

Introduction to Nateglinide and its Enantiomer

Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used for the treatment of type 2 diabetes mellitus.[1][2] It stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[3] As a chiral molecule, Nateglinide exists as two enantiomers: the pharmacologically active D-enantiomer (Nateglinide) and the L-enantiomer (this compound). While most of the existing research focuses on the D-enantiomer, understanding the metabolic fate of this compound is crucial for a complete pharmacological and toxicological profile of the racemate or in cases where stereoselective metabolism may occur.

Metabolic Pathways and Biotransformation

The primary route of metabolism for Nateglinide is hepatic biotransformation, which involves initial hydroxylation reactions followed by glucuronidation.[4] While specific studies on the metabolic pathways of this compound are limited, inferences can be drawn from studies on the racemic mixture and comparative pharmacokinetic studies of the enantiomers.

Phase I Metabolism: Hydroxylation

The initial and major metabolic transformation of Nateglinide is the oxidation of its isopropyl group.[5] This process is predominantly catalyzed by cytochrome P450 enzymes, with CYP2C9 being the major contributor (approximately 70%) and CYP3A4 playing a lesser role (approximately 30%).[4][6]

The major metabolites identified for Nateglinide are a result of these oxidative modifications:

  • M1: The principal metabolite, formed by the hydroxylation of the methine carbon of the isopropyl group.[7]

  • M2: Another significant metabolite resulting from hydroxylation.

  • Other Metabolites: These include monohydroxylated diastereoisomers, a metabolite with an unsaturated isopropyl group, and diol-containing isomers.[5]

A study in Goto-Kakizaki rats, a model for type 2 diabetes, investigated the pharmacokinetics of both Nateglinide and this compound and identified major metabolites for the L-enantiomer, designated as L-M1 and L-M2 . While the exact structures of L-M1 and L-M2 were not detailed, it is plausible that they are also products of isopropyl group hydroxylation, similar to the metabolites of the D-enantiomer. The study did note that the cumulative excretion of L-M1 and L-M2 into bile was nearly identical to that of M1 and M2.

The metabolic pathway can be visualized as follows:

cluster_0 This compound Metabolism cluster_1 Phase I Metabolites cluster_2 Phase II Metabolites This compound This compound Phase I Metabolites Phase I Metabolites This compound->Phase I Metabolites CYP2C9 (major) CYP3A4 (minor) (Hydroxylation) Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites Glucuronidation L-M1 (Hydroxylated) L-M1 (Hydroxylated) L-M2 (Hydroxylated) L-M2 (Hydroxylated) Other Minor Metabolites Other Minor Metabolites Excretion Excretion Phase II Metabolites->Excretion Urine and Feces Glucuronide Conjugates Glucuronide Conjugates

Metabolic Pathway of this compound

Phase II Metabolism: Glucuronidation

Following hydroxylation, the metabolites can undergo Phase II conjugation reactions, primarily glucuronidation.[4] This process increases the water solubility of the metabolites, facilitating their excretion from the body. Glucuronic acid conjugates are formed directly from the carboxylic acid group of the metabolites.[5]

Pharmacokinetics of this compound

The pharmacokinetic properties of Nateglinide are characterized by rapid absorption and elimination.[8] A comparative study in rats provides the most direct insight into the pharmacokinetics of this compound versus Nateglinide.

ParameterNateglinide (D-enantiomer)This compound (L-enantiomer)SpeciesReference
Total Clearance (CLtot) LowerHigherRat
Volume of Distribution (Vd) LowerHigherRat
Biological Half-Life ~1.5 hoursData not availableHuman[4]
Bioavailability ~73%Data not availableHuman[8]
Protein Binding Highly boundData not availableHuman[2]

Data from the rat study suggests that this compound is cleared more rapidly and distributes more widely in the body compared to Nateglinide, particularly in a diabetic state.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of a compound using human liver microsomes.[9][10]

Objective: To determine the rate of metabolism of this compound by human liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and identify any formed metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

cluster_0 In Vitro Metabolism Workflow A Prepare Incubation Mixture (Buffer, NADPH, HLMs) B Pre-incubate at 37°C A->B C Initiate Reaction (Add this compound) B->C D Incubate at 37°C (Collect aliquots at time points) C->D E Terminate Reaction (Add quenching solution) D->E F Sample Processing (Centrifuge) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate half-life) G->H cluster_0 In Vivo Pharmacokinetic Workflow A Animal Acclimatization and Dosing B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Analysis D->E

References

Methodological & Application

Chiral HPLC Method for the Enantiomeric Separation of Nateglinide and ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the chiral separation of Nateglinide and its enantiomer, ent-Nateglinide, using High-Performance Liquid Chromatography (HPLC). This method is crucial for the quality control of bulk drug substances, as the pharmacological activity of Nateglinide resides primarily in the D-enantiomer.[1]

Introduction

Nateglinide, N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] Its therapeutic effect is stereospecific, with the D-enantiomer being significantly more potent than the L-enantiomer (this compound).[1] The synthesis of Nateglinide can result in the presence of the L-enantiomer as an impurity.[1] Therefore, a reliable and robust analytical method is required to separate and quantify the enantiomers to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the enantiomeric separation of pharmaceuticals like Nateglinide.[2][3]

Principle of Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times for each enantiomer and allowing for their separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal enantioseparation.

Experimental Protocols

This section details the protocol for the chiral separation of Nateglinide and this compound based on a method utilizing a Kromasil TBB chiral stationary phase.

Materials and Reagents

  • Nateglinide reference standard

  • This compound reference standard

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • Water (deionized or HPLC grade)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Kromasil TBB chiral column

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

ParameterValue
Column Kromasil TBB
Mobile Phase n-Hexane : 2-Propanol : Acetic Acid (95:5:0.2, v/v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 258 nm
Column Temperature 20°C
Injection Volume 10 µL

Preparation of Mobile Phase

  • Carefully measure 950 mL of n-hexane, 50 mL of 2-propanol, and 2 mL of glacial acetic acid.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Nateglinide reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • System Suitability Solution: Prepare a solution containing both Nateglinide and this compound to verify the separation.

  • Test Solution (1 mg/mL): Accurately weigh about 50 mg of the Nateglinide bulk drug substance, dissolve it in a 50 mL volumetric flask, and dilute to volume with the mobile phase.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the system suitability solution. The resolution between the Nateglinide and this compound peaks should be greater than 1.5.

Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and determine the retention times and peak areas for Nateglinide and this compound.

Data Presentation

The following table summarizes the quantitative data from a reported chiral HPLC method for the separation of Nateglinide enantiomers.

ParameterNateglinideThis compound
Retention Time (min) Varies depending on exact conditionsVaries depending on exact conditions
Resolution (Rs) > 1.85 (between Nateglinide and other isomers)> 2.38 (between Nateglinide and other isomers)

Note: The provided resolution values are for the separation of Nateglinide from its cis and trans isomers, as well as its enantiomer, demonstrating the method's capability for baseline separation.[4]

Method Development and Optimization

Several chiral stationary phases have been investigated for the separation of Nateglinide enantiomers, including molecularly imprinted polymers and cellulose-based columns like Chiralcel OJ-RH.[2][5] The mobile phase composition is a critical factor affecting the separation. For instance, in a reversed-phase method using a Chiralcel OJ-RH column, the ratio of acetonitrile to a buffer solution was found to be crucial for achieving baseline separation.[1] The pH of the mobile phase can also play a significant role, with a lower pH generally favoring the separation of acidic compounds like Nateglinide by keeping them in an uncharged state.[1]

Visualization of the Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Hexane:IPA:Acetic Acid 95:5:0.2) prep_standards Prepare Standard Solutions (Nateglinide & this compound) prep_mobile_phase->prep_standards prep_sample Prepare Sample Solution (Bulk Drug Substance) prep_mobile_phase->prep_sample filter_solutions Filter All Solutions (0.45 µm) prep_standards->filter_solutions prep_sample->filter_solutions equilibrate Equilibrate HPLC System filter_solutions->equilibrate inject Inject Solutions equilibrate->inject run Run Chromatographic Separation inject->run detect Detect at 258 nm run->detect acquire_data Acquire Chromatograms detect->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify Enantiomers integrate_peaks->quantify

Caption: Workflow for Chiral HPLC Separation of Nateglinide Enantiomers.

References

Application Note: Quantitative Analysis of ent-Nateglinide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is a D-phenylalanine derivative that acts as a mealtime glucose regulator for the treatment of type II diabetes. The molecule possesses a chiral center, and its enantiomer, ent-Nateglinide (the S-enantiomer), may exhibit different pharmacological and toxicological properties. Therefore, a sensitive and selective analytical method for the quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a detailed protocol for the quantitative determination of this compound in human plasma using a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method is validated according to international guidelines to ensure reliability and accuracy.

Experimental

Materials and Reagents
  • This compound reference standard

  • Nateglinide-d5 (internal standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A chiral stationary phase compatible with reversed-phase chromatography is essential for the separation of Nateglinide enantiomers with an MS-friendly mobile phase.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent chiral column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.050
5.095
7.095
7.150
10.050
Mass Spectrometric Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for this compound and the internal standard were optimized for maximum sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound318.2166.120025
Nateglinide-d5 (IS)323.2171.120025

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Nateglinide-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the Nateglinide-d5 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (50% Mobile Phase B).

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1]

Summary of Quantitative Data

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery (%) > 85%
Matrix Effect (%) Within ±15%
Stability Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Nateglinide-d5) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_ea Add Ethyl Acetate (500 µL) vortex1->add_ea vortex2 Vortex (2 min) add_ea->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chiral Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for the extraction and analysis of this compound from plasma.

Signaling Pathway (Illustrative)

As Nateglinide is a drug and does not have a signaling pathway in the traditional sense, a logical relationship diagram illustrating the analytical validation process based on regulatory guidelines is provided below.

validation_process cluster_validation Method Validation method_dev Method Development selectivity Selectivity method_dev->selectivity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision recovery Recovery method_dev->recovery matrix_effect Matrix Effect method_dev->matrix_effect stability Stability method_dev->stability lloq LLOQ method_dev->lloq sample_analysis Routine Sample Analysis selectivity->sample_analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis recovery->sample_analysis matrix_effect->sample_analysis stability->sample_analysis lloq->sample_analysis

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in human plasma. The method has been successfully validated and is suitable for use in clinical and non-clinical studies requiring the determination of this compound concentrations. The use of a chiral stationary phase allows for the specific quantification of the S-enantiomer, which is critical for understanding its specific pharmacokinetic and pharmacodynamic profile.

References

Application Note & Protocol: Isolation and Purification of ent-Nateglinide from Bulk Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analytical determination and preparative isolation of ent-Nateglinide, the S-enantiomer and a known impurity, from bulk Nateglinide. The protocols are primarily based on chiral High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for enantiomeric separation.

Introduction

Nateglinide, an antidiabetic agent of the meglitinide class, is a chiral molecule. The therapeutically active form is the D-enantiomer, N-(trans-4-isopropylcyclohexyl-carbonyl)-D-phenylalanine.[1][2] Its enantiomer, this compound (the L- or S-enantiomer), is considered an impurity and its presence in the bulk drug substance must be monitored and controlled.[3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the specification of enantiomeric purities for chiral drugs, necessitating reliable methods for their separation and quantification.[4][5]

This application note details validated chiral HPLC methods for the quantification of this compound and provides a protocol for its isolation from bulk Nateglinide for use as a reference standard or for further toxicological studies.

Analytical Methods for Enantiomeric Purity

Chiral HPLC is the predominant technique for separating and quantifying Nateglinide enantiomers. Several methods have been developed utilizing different chiral stationary phases (CSPs) and mobile phase compositions.

2.1. Summary of Analytical HPLC Methods

The following table summarizes various reported analytical HPLC methods for the chiral separation of Nateglinide and this compound.

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase Chiralpak AD-H (250 x 4.6 mm, 5 µm)[6]Chiralcel OD-R (250 x 4.6 mm, 10 µm)[3][4]Kromasil TBB[7]
Mobile Phase n-Hexane:Ethanol (90:10, v/v)[6]0.6 M Sodium Perchlorate:Acetonitrile (48:52, v/v), pH 2.0[3][4]n-Hexane:2-Propanol:Acetic Acid (95:5:0.2, v/v/v)[7]
Flow Rate 1.0 mL/min[6]0.2 mL/min[3][4]0.6 mL/min[7]
Detection Wavelength 210 nm[6]220 nm[3][4]258 nm[7]
Column Temperature 25°C[6]Ambient[4]20°C[7]
Resolution (Rs) > 6.0[6]Baseline separation achieved[3][4]1.85 and 2.38 (for different isomers)[7]
LOD for this compound 0.3 µg/mL[6]0.3 µg/mL[4]Not Reported
LOQ for this compound 1.0 µg/mL[6]0.8 µg/mL[4]Not Reported

2.2. Experimental Workflow for Analytical Quantification

The following diagram outlines the general workflow for the analytical determination of this compound in a bulk Nateglinide sample.

G Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Weigh Bulk Nateglinide dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve inject Inject Sample onto Chiral HPLC System dissolve->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify this compound (using reference standard or area %) integrate->quantify report Report Result quantify->report

Caption: Workflow for this compound quantification.

Protocol for Preparative Isolation of this compound

The following protocol adapts the analytical chiral HPLC methods for the preparative-scale isolation of this compound from a bulk Nateglinide sample. This protocol is intended to be a starting point and may require optimization based on the specific equipment and purity of the starting material.

3.1. Principle

Preparative chromatography operates on the same principles as analytical chromatography but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate and collect desired components. The goal is to achieve sufficient separation between the Nateglinide and this compound peaks to allow for the collection of a pure fraction of this compound.

3.2. Materials and Equipment

  • Bulk Nateglinide containing this compound

  • HPLC-grade solvents (e.g., n-Hexane, Ethanol)

  • Preparative Chiral HPLC system with a fraction collector

  • Preparative chiral column (e.g., Chiralpak AD, 20 x 250 mm or larger)

  • Rotary evaporator

  • High-resolution balance

  • Glassware (flasks, vials)

3.3. Preparative Workflow Diagram

G Preparative Isolation Workflow cluster_prep Preparation cluster_chrom Preparative Chiral HPLC cluster_post Post-Processing cluster_analysis Purity Analysis start Dissolve Bulk Nateglinide in Mobile Phase filter Filter Sample Solution start->filter inject Inject onto Preparative Column filter->inject separate Chromatographic Separation inject->separate collect Fraction Collection (Triggered by UV signal) separate->collect pool Pool this compound Fractions collect->pool evaporate Solvent Evaporation (Rotary Evaporator) pool->evaporate dry Dry Isolated Solid evaporate->dry analyze Analyze Purity of Isolated this compound (Analytical Chiral HPLC) dry->analyze

Caption: Workflow for preparative isolation of this compound.

3.4. Step-by-Step Protocol

  • Method Development and Optimization (Analytical Scale):

    • Before proceeding to a preparative scale, optimize the separation on an analytical column (e.g., Chiralpak AD-H, 4.6 x 250 mm).

    • Use a mobile phase of n-Hexane and Ethanol. A starting composition of 90:10 (v/v) is recommended.[6]

    • Adjust the mobile phase composition to achieve a resolution (Rs) of > 1.5 between the Nateglinide and this compound peaks.

    • Determine the retention times of both enantiomers.

  • Sample Preparation for Preparative Run:

    • Dissolve a known quantity of bulk Nateglinide in the optimized mobile phase to the highest possible concentration without causing precipitation.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC System Setup:

    • Install the preparative chiral column.

    • Equilibrate the column with the mobile phase at a flow rate appropriate for the column diameter.

    • Set up the fraction collector to collect fractions based on time or UV threshold, targeting the elution time of this compound.

  • Injection and Fraction Collection:

    • Inject a large volume of the prepared sample solution onto the column.

    • Monitor the chromatogram in real-time.

    • Begin collecting fractions just before the this compound peak starts to elute and stop after the peak has completely eluted, avoiding the tail of the main Nateglinide peak.

    • Multiple injections may be necessary to process the desired amount of bulk material.

  • Isolation and Purification:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions containing pure this compound (e.g., >98% purity).[8]

    • Concentrate the pooled fractions using a rotary evaporator under reduced pressure to remove the mobile phase.

    • Dry the resulting solid under vacuum to obtain the isolated this compound.

  • Final Purity Assessment:

    • Accurately weigh the isolated this compound and determine the yield.

    • Confirm the purity of the final product using the analytical chiral HPLC method.

    • Further characterization (e.g., by NMR, Mass Spectrometry, FT-IR) can be performed to confirm the structure.[9][10]

Signaling Pathway (Mechanism of Action)

While not directly related to the isolation protocol, understanding the mechanism of action of Nateglinide provides context for its importance. Nateglinide is a meglitinide that lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[11][12] It achieves this by blocking ATP-dependent potassium (K-ATP) channels in the β-cell membrane.[2][13]

G Nateglinide Mechanism of Action Nateglinide Nateglinide K_ATP ATP-sensitive K+ Channel (SUR1) Nateglinide->K_ATP blocks Depolarization Membrane Depolarization K_ATP->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion resulting in

Caption: Nateglinide's mechanism of action on pancreatic β-cells.

Conclusion

The methods and protocols described provide a comprehensive guide for the successful analytical quantification and preparative isolation of this compound from bulk Nateglinide. The use of chiral HPLC is a reliable and scalable approach for ensuring the enantiomeric purity of the active pharmaceutical ingredient. Proper method development and optimization are critical for achieving high purity and yield in preparative separations.

References

Application of ent-Nateglinide in Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide, a D-phenylalanine derivative, is a well-established insulin secretagogue used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated through the specific binding to and inhibition of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[2][3][4] These channels are hetero-octameric complexes composed of the inward-rectifier potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[5][6] Nateglinide's interaction with the SUR1 subunit leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][4] The stereochemistry of a drug can significantly impact its pharmacological activity. ent-Nateglinide, the L-enantiomer of Nateglinide, provides a valuable tool for investigating the stereoselectivity of the SUR1 binding pocket. By comparing the receptor binding affinity of Nateglinide and this compound, researchers can gain insights into the structural requirements for ligand recognition and the molecular pharmacology of the KATP channel. This application note provides detailed protocols and data presentation for the use of this compound in receptor binding affinity studies.

Data Presentation

CompoundReceptor/ChannelAssay TypeMeasured Value (IC50)Reference
NateglinideKir6.2/SUR1Whole-cell current inhibition800 nM[7]
NateglinideWild-type channelsDisplacement of [3H]repaglinide0.7 µM[7]
RepaglinideKir6.2/SUR1Whole-cell current inhibition21 nM[7]
TolbutamideWild-type channelsDisplacement of [3H]repaglinide26 µM[7]

Note: The lack of specific public domain data on this compound's binding affinity highlights a research opportunity to quantitatively determine its interaction with the SUR1 receptor, thereby further elucidating the stereospecificity of this interaction.

Signaling Pathway

The binding of Nateglinide to the SUR1 subunit of the KATP channel initiates a signaling cascade that results in insulin secretion. The following diagram illustrates this pathway.

G cluster_0 Pancreatic β-cell Nateglinide Nateglinide SUR1 SUR1 Subunit Nateglinide->SUR1 Binds to KATP_channel KATP Channel (Open) SUR1->KATP_channel Inhibits Kir6_2 Kir6.2 Subunit K_ion K+ KATP_channel->K_ion Efflux stops Membrane_depolarization Membrane Depolarization K_ion->Membrane_depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel (Closed) Membrane_depolarization->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx Insulin_vesicles Insulin Vesicles Ca_ion->Insulin_vesicles Triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Results in

Caption: Nateglinide signaling pathway in pancreatic β-cells.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the SUR1 receptor expressed in a suitable cell line (e.g., HEK293 cells stably expressing Kir6.2/SUR1).

Materials:

  • HEK293 cells expressing human Kir6.2/SUR1

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]Glibenclamide or a suitable SUR1-specific radioligand)

  • This compound

  • Nateglinide (as a positive control)

  • Non-specific binding control (e.g., a high concentration of a known SUR1 ligand like Glibenclamide)

  • 96-well plates

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293-Kir6.2/SUR1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound and Nateglinide in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competitive Binding: A concentration from the serial dilution of this compound or Nateglinide, radioligand, and membrane preparation.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Nateglinide).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the workflow for the competitive radioligand binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation (HEK293-Kir6.2/SUR1) Incubation Incubation of Membranes with Ligands Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand, this compound, Nateglinide) Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as an essential tool for dissecting the stereochemical requirements of the SUR1 binding site on the KATP channel. The protocols and information provided in this application note offer a framework for researchers to conduct receptor binding affinity studies. Such studies are crucial for understanding the molecular basis of Nateglinide's therapeutic action and for the rational design of new and improved insulin secretagogues. The direct determination of this compound's binding affinity will provide valuable quantitative data to further solidify our understanding of this important drug target.

References

Application Notes & Protocols: Analytical Methods for the Detection of ent-Nateglinide in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nateglinide is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. It is a chiral molecule, and its therapeutic activity is primarily associated with the D-enantiomer. The S-enantiomer, known as ent-Nateglinide, is considered an impurity and its presence in pharmaceutical formulations must be controlled.[1] Therefore, the development of reliable and accurate analytical methods for the detection and quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Nateglinide drug products.

These application notes provide detailed protocols for the determination of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique.[1] The methodologies described are based on established and validated approaches for the chiral separation of Nateglinide enantiomers.

Analytical Principle

The primary method detailed is a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation of the two enantiomers, D-Nateglinide and this compound, enabling the accurate quantification of the latter. The separation is achieved by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines the complete protocol for the chiral separation and quantification of this compound.

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size) or equivalent chiral column.[2]

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Nateglinide reference standard

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Glassware: Volumetric flasks, pipettes, and vials.

  • Filter: 0.45 µm syringe filters.

Experimental Protocol: Chiral HPLC

1. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing hexane and ethanol in a ratio of 90:10 (v/v).[2]

  • Degas the mobile phase using sonication or vacuum filtration before use.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (Nateglinide): Accurately weigh about 10 mg of Nateglinide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration.

3. Preparation of Sample Solution:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Nateglinide and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Hexane:Ethanol (90:10 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 210 nm[2][3]
Injection Volume 10 µL[3]
Column Temperature 25°C[2]

5. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak areas for Nateglinide and this compound should not be more than 2.0%.

  • The resolution between the D-Nateglinide and this compound peaks should be greater than 2.0.

6. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound.

  • Calculate the amount of this compound in the sample using the external standard method.

Data Presentation: Method Validation Summary

The following tables summarize the typical validation parameters for a chiral HPLC method for this compound.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound1.0 - 10.0> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.3[2]1.0[2]

Table 3: Accuracy (Recovery)

Spiked Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
804.03.9298.0
1005.04.9599.0
1206.05.9499.0

The percentage recoveries of l-nateglinide from d-nateglinide have been reported to range from 97.9 to 99.7.[2]

Table 4: Precision

Precision TypeConcentration (µg/mL)% RSD (n=6)
Intraday5.0< 2.0
Interday5.0< 2.0

UV-Visible Spectrophotometry (for total Nateglinide content)

While not suitable for chiral separation, UV-Visible spectrophotometry can be employed for the determination of the total Nateglinide content in a drug substance or formulation.

Experimental Protocol: UV-Vis Spectrophotometry

1. Preparation of Standard Solutions:

  • Prepare a standard stock solution of Nateglinide (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of dilutions ranging from 20-100 µg/mL in methanol.[4]

2. Preparation of Sample Solution:

  • Prepare the sample solution as described in the HPLC sample preparation section, using methanol as the solvent. Dilute appropriately to fall within the calibration range.

3. Spectrophotometric Measurement:

  • Scan the standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Nateglinide in ethanol is reported to be 210 nm.[4]

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Nateglinide in the sample solution from the calibration curve.

Data Presentation: UV-Vis Method Validation Summary

Table 5: Linearity

Wavelength (nm)SolventLinearity Range (µg/mL)Correlation Coefficient (r²)
210Ethanol (95%)20-100[4]> 0.999

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Tablet Powder dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection at 210 nm separate->detect quantify Quantify this compound detect->quantify

Caption: Workflow for this compound detection by HPLC.

uv_vis_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis prep_std Prepare Standard Solutions scan Scan for λmax prep_std->scan prep_sample Prepare Sample Solution measure Measure Absorbance prep_sample->measure scan->measure plot Plot Calibration Curve measure->plot determine Determine Concentration plot->determine

Caption: Workflow for total Nateglinide analysis by UV-Vis.

References

Application Note: Chiral Separation of Nateglinide and Its Stereoisomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated capillary electrophoresis (CE) method for the enantiomeric separation of Nateglinide, a crucial analysis for ensuring the stereospecificity and therapeutic efficacy of this antidiabetic drug. The presented protocol utilizes micellar electrokinetic chromatography (MEKC) with a chiral selector to achieve high-resolution separation of the D- and L-enantiomers. This method is particularly suited for quality control and research environments in the pharmaceutical industry.

Introduction

Nateglinide, chemically N-(trans-4-isopropylcyclohexyl-carbonyl)-D-phenylalanine, is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. As a chiral molecule, its pharmacological activity is primarily associated with the D-enantiomer, which is significantly more potent than the L-enantiomer. Consequently, the accurate quantification of the enantiomeric purity of Nateglinide is a critical aspect of its development and quality control. Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and low sample and reagent consumption.[1][2][3] This note provides a detailed protocol for the enantiomeric separation of Nateglinide using a validated MEKC method.

Experimental Workflow

The overall workflow for the chiral analysis of Nateglinide by capillary electrophoresis is depicted below. This process begins with the preparation of the background electrolyte and sample solutions, followed by conditioning of the capillary, sample injection, electrophoretic separation, and finally, detection and data analysis.

Capillary Electrophoresis Workflow for Nateglinide Analysis cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_Prep Background Electrolyte (BGE) Preparation Capillary_Conditioning Capillary Conditioning BGE_Prep->Capillary_Conditioning Use of BGE Sample_Prep Sample and Standard Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Capillary_Conditioning->Sample_Injection Electrophoretic_Separation Electrophoretic Separation Sample_Injection->Electrophoretic_Separation Detection UV Detection (210 nm) Electrophoretic_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification of Enantiomers Data_Acquisition->Quantification

Figure 1: General workflow for the chiral analysis of Nateglinide by CE.

Materials and Methods

Instrumentation and Reagents
  • Capillary Electrophoresis System: Agilent 7100 CE System or equivalent, equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 64.5 cm total length (56 cm effective length).[4]

  • Reagents: Boric acid, Sodium dodecyl sulfate (SDS), Methyl-β-cyclodextrin, Sodium hydroxide, Nateglinide (D- and L-enantiomers). All reagents should be of analytical grade.

Protocol: Capillary Electrophoresis of Nateglinide Enantiomers
  • Background Electrolyte (BGE) Preparation:

    • Prepare a 75 mM borate buffer by dissolving the appropriate amount of boric acid in deionized water and adjusting the pH to 9.2 with sodium hydroxide.[4]

    • To the borate buffer, add sodium dodecyl sulfate (SDS) to a final concentration of 50 mM.[4]

    • Finally, dissolve methyl-β-cyclodextrin in the buffer to a final concentration of 25 mg/mL.[4]

    • Filter the BGE through a 0.45 µm filter before use.

  • Standard and Sample Solution Preparation:

    • Prepare stock solutions of D-Nateglinide and L-Nateglinide in the BGE.

    • For method validation and routine analysis, prepare working standard solutions and sample solutions at the desired concentrations by diluting the stock solutions with the BGE.

  • Capillary Conditioning:

    • Before the first use, rinse the new capillary with 1 M sodium hydroxide for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

    • Between runs, rinse the capillary with the BGE for 2 minutes.

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV[4]

    • Temperature: 15°C[4]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 210 nm.[4]

Results and Discussion

The described MEKC method successfully separates the D- and L-enantiomers of Nateglinide. The use of methyl-β-cyclodextrin as a chiral selector is essential for achieving enantiomeric resolution.[4] SDS is included in the BGE to form micelles, which act as a pseudo-stationary phase and enhance the separation.

Quantitative Data Summary

The following table summarizes the key performance parameters of the validated capillary electrophoresis method for the analysis of the L-enantiomer of Nateglinide.[4]

ParameterResult
Resolution (Rs) between enantiomers > 6.0
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD at LOQ) 5.2%
Accuracy (% Recovery) 97.9% to 99.7%
Linearity Range Not explicitly stated, but validated.
Solution Stability Up to 24 hours

Data extracted from a study on the enantiomeric purity of D-Nateglinide.[4]

Logical Relationship of Separation Principles

The separation of Nateglinide enantiomers in this MEKC method is based on the differential partitioning of the enantiomers into the micellar phase and their differential interaction with the chiral selector.

Separation Principle Analyte Nateglinide Enantiomers (D- and L-) Separation Differential Migration & Enantiomeric Separation Analyte->Separation BGE Background Electrolyte (Borate Buffer, pH 9.2) BGE->Separation Micelles SDS Micelles (Pseudo-stationary Phase) Micelles->Separation Chiral_Selector Methyl-β-cyclodextrin (Chiral Selector) Chiral_Selector->Separation

Figure 2: Key components influencing the chiral separation of Nateglinide.

Conclusion

The detailed capillary electrophoresis method provides a reliable and efficient means for the enantiomeric separation and quantification of Nateglinide. The protocol is straightforward to implement and the validation data demonstrates its suitability for routine use in pharmaceutical analysis. The high resolution and sensitivity of this method make it an excellent alternative to chiral liquid chromatography.

References

Application Note: Utilizing ent-Nateglinide as a Reference Marker for Nateglinide Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide, an oral antihyperglycemic agent, is a D-phenylalanine derivative used in the management of type 2 diabetes mellitus.[1][2] As with any chiral drug, the stereochemical purity of Nateglinide is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The S-enantiomer of Nateglinide, known as ent-Nateglinide or Nateglinide Related Compound B, is considered an impurity in the bulk drug substance.[3] Regulatory agencies, including the United States Pharmacopeia (USP), mandate the control and monitoring of this enantiomeric impurity to ensure the safety and efficacy of the final drug product.[4] This application note provides a detailed protocol for the use of this compound as a reference standard for the determination of Nateglinide's enantiomeric purity by High-Performance Liquid Chromatography (HPLC).

Principle and Application

The method described herein is a stereoselective reversed-phase HPLC method designed to separate and quantify Nateglinide from its enantiomer, this compound. By employing a chiral stationary phase, baseline separation of the two enantiomers is achieved, allowing for the accurate determination of the enantiomeric purity of Nateglinide bulk drug substance. This compound is used as an external reference standard to confirm the identity of the impurity peak and to validate the analytical method's performance characteristics, including specificity, linearity, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • Nateglinide bulk drug substance (for testing)

  • This compound Reference Standard (USP Nateglinide Related Compound B)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method is crucial for accurate purity analysis. The following conditions have been shown to be effective for the separation of Nateglinide and this compound:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column Xterra C18, 5µm, 4.6 x 250mm (or equivalent)
Mobile Phase Phosphate buffer (0.05M, pH 4.6) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Injection Volume 20 µL
Column Temperature Ambient
Preparation of Solutions

3.3.1. Mobile Phase Preparation: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 4.6 with orthophosphoric acid. Mix this buffer with acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

3.3.2. Standard Solution Preparation (this compound): Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 5 µg/mL.

3.3.3. Sample Solution Preparation (Nateglinide): Accurately weigh and dissolve approximately 25 mg of the Nateglinide bulk drug substance in the mobile phase in a 25 mL volumetric flask to obtain a concentration of about 1 mg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution (this compound) and record the chromatogram. The retention time of the main peak corresponds to this compound.

  • Inject the Sample Solution (Nateglinide) and record the chromatogram.

  • Identify the peak corresponding to this compound in the Sample Solution chromatogram by comparing its retention time with that from the Standard Solution.

  • Calculate the percentage of this compound in the Nateglinide bulk drug substance using the area normalization method or by using the response of the external standard.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Results
Specificity The method should be able to resolve Nateglinide and this compound from each other and from any other potential impurities.Baseline resolution between Nateglinide and this compound peaks is achieved. No interference from blank or placebo.
Linearity Correlation coefficient (r²) ≥ 0.999 for this compound over a specified concentration range.Linear response observed for this compound from LOQ to 150% of the specification limit, with r² = 0.999.[5]
Accuracy (% Recovery) 98.0% to 102.0% recovery for spiked samples at different concentration levels.[5]Mean recovery of 100.5% for this compound.[5]
Precision (% RSD) Repeatability (intra-day) RSD ≤ 2.0%. Intermediate precision (inter-day) RSD ≤ 2.0%.Repeatability RSD of 0.4% and intermediate precision RSD of 0.39% for this compound.[5]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.0.22 mg/ml for Nateglinide.[6]
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.0.67 mg/ml for Nateglinide.[6]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Nateglinide should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress to generate potential degradation products.[7] The analytical method should be capable of separating Nateglinide and this compound from all significant degradation products. Studies have shown that Nateglinide is susceptible to degradation under acidic and alkaline conditions.[8]

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for Nateglinide purity analysis using this compound as a reference marker.

G prep_mobile Mobile Phase (Phosphate Buffer:ACN) hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution (this compound) inject_std Inject Standard prep_std->inject_std prep_sample Sample Solution (Nateglinide Bulk Drug) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample data_acq Chromatogram Acquisition inject_sample->data_acq peak_id Peak Identification (based on RT of this compound) data_acq->peak_id quantification Quantification of this compound peak_id->quantification reporting Report Purity Results quantification->reporting

Workflow for Nateglinide Purity Analysis.

Logical Relationship for Method Validation

The successful validation of the analytical method is based on a logical progression of experiments, as depicted in the following diagram.

G cluster_validation Method Validation Cascade specificity Specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ specificity->lod_loq accuracy Accuracy linearity->accuracy precision Precision linearity->precision robustness Robustness accuracy->robustness precision->robustness stability Solution Stability robustness->stability

Logical Flow of Method Validation.

Conclusion

The use of this compound as a reference standard is indispensable for the accurate and reliable determination of the enantiomeric purity of Nateglinide. The detailed HPLC protocol and validation parameters provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement effective quality control measures for Nateglinide. Adherence to these protocols will help ensure that the final drug product meets the stringent purity requirements set forth by regulatory authorities.

References

Application Note & Protocol: Validation of a Bioanalytical Assay for ent-Nateglinide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide, an oral hypoglycemic agent, is a chiral molecule administered as the D-enantiomer, which is significantly more potent than its corresponding S-enantiomer (ent-Nateglinide). The stereoselective analysis of nateglinide enantiomers in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the validation of a bioanalytical method for the quantitative determination of this compound in human plasma. The method described is a stereoselective reversed-phase high-performance liquid chromatography (RP-HPLC) assay with UV detection. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Bioanalytical Method Workflow

The overall workflow for the validation of the bioanalytical assay for this compound in plasma is depicted below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation plasma_sample Plasma Sample Collection spiking Spiking with this compound & IS plasma_sample->spiking extraction Liquid-Liquid Extraction spiking->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc Chiral HPLC Separation reconstitution->hplc detection UV Detection (210 nm) hplc->detection linearity Linearity detection->linearity accuracy Accuracy & Precision detection->accuracy recovery Recovery detection->recovery matrix_effect Matrix Effect detection->matrix_effect stability Stability detection->stability

Bioanalytical method validation workflow for this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Nateglinide reference standard

  • Gliclazide (Internal Standard - IS)

  • HPLC grade acetonitrile, methanol, and isopropanol

  • Hexane (HPLC grade)

  • Glacial acetic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Purified water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Gliclazide (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to obtain working standard solutions at various concentrations.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Gliclazide stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions of this compound to achieve final concentrations ranging from 50 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 50 ng/mL

    • Low Quality Control (LQC): 150 ng/mL

    • Medium Quality Control (MQC): 2500 ng/mL

    • High Quality Control (HQC): 4000 ng/mL

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the Gliclazide internal standard working solution (10 µg/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of a mixture of hexane and isopropanol (90:10, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Chromatographic Conditions
  • Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of hexane, isopropanol, and glacial acetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Method Validation Parameters and Results

The validation of this bioanalytical method was performed in accordance with the ICH M10 guidelines.[1]

Selectivity and Specificity

The method demonstrated high selectivity, with no significant interference observed from endogenous plasma components at the retention times of this compound and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 50 to 5000 ng/mL. A linear regression with a weighting factor of 1/x² was used.

ParameterResult
Concentration Range 50 - 5000 ng/mL
Regression Equation y = 0.0012x + 0.0025
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ 508.5-3.210.2-1.8
LQC 1506.21.57.82.1
MQC 25004.8-0.85.9-0.5
HQC 40003.52.34.71.9

Acceptance Criteria: %RSD ≤ 15% (≤ 20% for LLOQ), %Bias within ±15% (±20% for LLOQ).

Recovery

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)
This compound 88.291.590.3
Gliclazide (IS) 85.786.184.9
Matrix Effect

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a neat solution.

QC LevelConcentration (ng/mL)Matrix Factor%RSD of Matrix Factor
LQC 1500.984.1
HQC 40001.013.5

Acceptance Criteria: The %RSD of the matrix factor should be ≤ 15%.

Stability

The stability of this compound in plasma was evaluated under various storage and handling conditions.

Stability ConditionDurationLQC (% Change)HQC (% Change)
Bench-top Stability (Room Temp) 6 hours-4.2-3.1
Freeze-Thaw Stability 3 cycles-6.8-5.5
Long-term Stability (-20°C) 30 days-8.1-7.2
Autosampler Stability (4°C) 24 hours-2.5-1.9

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Logical Relationship of Validation Parameters

The successful validation of a bioanalytical method relies on the demonstration that several key parameters meet predefined acceptance criteria, ensuring the reliability of the data generated.

Validation_Parameters cluster_specificity Assay Specificity linearity Linearity & Range validated_method Validated Bioanalytical Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method recovery Extraction Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method stability Analyte Stability stability->validated_method selectivity Selectivity selectivity->validated_method

References

Application Note: Employing ent-Nateglinide in Cytochrome P450 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for evaluating the inhibitory potential of ent-Nateglinide, the enantiomer of the anti-diabetic drug Nateglinide, on major human cytochrome P450 (CYP) enzymes. Understanding the potential for drug-drug interactions (DDIs) is a critical component of drug development.[1][2][3] In vitro CYP inhibition assays are a primary tool for predicting these interactions.[1][4] This application note outlines the materials, procedures, and data analysis methods for conducting fluorescence-based and LC-MS/MS-based CYP inhibition assays, focusing on the isoforms responsible for Nateglinide metabolism, primarily CYP2C9 and CYP3A4.[5][6][7]

Introduction

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 95% of clinically used drugs.[8][9] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another drug, potentially causing adverse effects and toxicity.[3][9] Therefore, regulatory agencies recommend evaluating the DDI potential of new chemical entities (NCEs) early in the drug discovery process.[2][9]

Nateglinide is a short-acting insulin secretagogue used for the treatment of type 2 diabetes.[7][10] It is an amino-acid derivative that stimulates insulin secretion from pancreatic β-cells.[5] In vitro studies have demonstrated that Nateglinide is metabolized predominantly by CYP2C9 (approximately 70%) and to a lesser extent by CYP3A4 (approximately 30%).[5][7] Given this metabolic profile, Nateglinide itself is a potential inhibitor of CYP2C9.[5]

This compound is the enantiomer of Nateglinide. While the pharmacological and metabolic profiles of enantiomers can differ significantly, it is crucial to characterize the CYP inhibition profile of this compound to fully understand its potential for clinical DDIs. This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound against key CYP isoforms.

Data Presentation: Nateglinide as a Reference

While specific inhibitory data for this compound is not widely published, the data for Nateglinide serves as a critical reference. Researchers should expect to generate similar data tables for this compound. Nateglinide is known to be a substrate and potential inhibitor of CYP2C9.[5][11] The table below summarizes the key metabolic interactions for Nateglinide and lists common probe substrates and inhibitors used in CYP inhibition assays, which are relevant for the study of this compound.

Table 1: Key CYP Isoforms, Probe Substrates, and Known Inhibitors

CYP Isoform Probe Substrate (LC-MS/MS) Probe Substrate (Fluorometric) Known Positive Control Inhibitor Relevance to Nateglinide
CYP2C9 Diclofenac, Tolbutamide[4][12] Dibenzylfluorescein (DBF) Sulfaphenazole[12] Primary metabolizing enzyme[5][6][7]
CYP3A4 Midazolam, Testosterone[12] 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)[13] Ketoconazole[4][12] Secondary metabolizing enzyme[5][7]
CYP1A2 Phenacetin[4][12] 7-Ethoxyresorufin (ER)[14] Fluvoxamine, Furafylline[4][12] Screening for off-target effects
CYP2D6 Dextromethorphan, Bufuralol[4][12] 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) Quinidine[4][12] Screening for off-target effects

| CYP2C19 | (S)-Mephenytoin[4] | 3-Cyano-7-ethoxycoumarin (CEC) | Ticlopidine, Tranylcypromine[4][12] | Screening for off-target effects |

Table 2: Hypothetical IC50 Values for this compound This table is for illustrative purposes. Actual values must be determined experimentally.

CYP Isoform This compound IC50 (µM)
CYP2C9 To be determined
CYP3A4 To be determined
CYP1A2 To be determined
CYP2D6 To be determined

| CYP2C19 | To be determined |

Experimental Protocols

Two common methods for assessing CYP inhibition are presented: a high-throughput fluorescence-based assay and a more definitive LC-MS/MS-based assay.[13][14] The LC-MS/MS method is considered the "gold standard" due to its high specificity and sensitivity.[9][15]

General Materials
  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes (rhCYP)

  • NADPH-regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • CYP isoform-specific probe substrates and known inhibitors (See Table 1)

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

  • 96-well microplates (black plates for fluorescence, standard plates for LC-MS/MS)

  • Multichannel pipettes, incubators (37°C), plate readers (fluorescence or luminescence), and an LC-MS/MS system.

Protocol 1: Fluorometric Inhibition Assay (High-Throughput Screening)

This method is suitable for rapid screening of inhibitory potential.[8][16] It relies on pro-fluorescent substrates that become fluorescent after being metabolized by a CYP enzyme.[13]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 8 concentrations, starting from 100 µM).

    • Prepare working solutions of probe substrates and positive control inhibitors in 0.1 M phosphate buffer.

    • Prepare a master mix containing rhCYP enzymes (or HLM) and the NADPH-regenerating system in phosphate buffer.

  • Assay Procedure:

    • In a 96-well black plate, add a small volume (e.g., 5 µL) of each concentration of this compound, the positive control inhibitor, or vehicle (solvent) control.

    • Add the isoform-specific fluorogenic probe substrate to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the master mix containing the enzyme and NADPH regenerating system.

    • Incubate at 37°C for the optimized duration for each isoform (e.g., 15-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., 0.1 N NaOH or ACN).

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the product.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).[8][15]

Protocol 2: LC-MS/MS-Based Inhibition Assay

This method provides definitive IC50 values by directly measuring the formation of a specific metabolite from a probe substrate.[1][4]

  • Incubation:

    • The setup is similar to the fluorometric assay but uses non-fluorescent probe substrates.

    • In a 96-well plate, combine human liver microsomes (HLM), phosphate buffer, and the serial dilutions of this compound (or positive control/vehicle).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reactions by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile (typically 2-3 volumes), which also precipitates the protein.[3]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.[4]

    • The amount of metabolite formed is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control (0% inhibition).

    • Calculate the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the curve as described in Protocol 1.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 value of this compound using an in vitro CYP inhibition assay.

G cluster_prep Preparation cluster_assay Assay Incubation (37°C) cluster_analysis Analysis prep_test Prepare this compound Serial Dilutions add_inhibitor Add this compound/ Control to Plate prep_test->add_inhibitor prep_enzyme Prepare Enzyme Mix (HLM/rhCYP + Buffer) add_enzyme Add Enzyme Mix prep_enzyme->add_enzyme prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add Substrate + NADPH) prep_nadph->start_reaction prep_substrate Prepare Probe Substrate prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Terminate Reaction (e.g., Acetonitrile) incubate->stop_reaction process_sample Process Sample (e.g., Centrifuge) stop_reaction->process_sample readout Detection (LC-MS/MS or Fluorescence) process_sample->readout calc_ic50 Calculate % Inhibition & Determine IC50 readout->calc_ic50

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Rationale for CYP Inhibition Studies

This diagram illustrates the logical relationship between in vitro CYP inhibition and the potential for clinical drug-drug interactions.

G cluster_vitro In Vitro Assessment cluster_vivo Clinical Implication inhibitor This compound (Test Compound) inhibition Inhibition of CYP Activity inhibitor->inhibition cyp Cytochrome P450 Enzyme (e.g., CYP2C9) cyp->inhibition metabolism Decreased Metabolism of Co-administered Drug inhibition->metabolism Leads to drugB Co-administered Drug (Metabolized by CYP2C9) drugB->metabolism plasma Increased Plasma Concentration metabolism->plasma ade Potential for Adverse Drug Events (ADEs) plasma->ade

Caption: Rationale for assessing CYP inhibition to predict drug interactions.

Conclusion

Evaluating the inhibitory effect of this compound on cytochrome P450 enzymes is a fundamental step in its preclinical safety assessment. By following the detailed protocols outlined in this application note, researchers can generate robust and reliable IC50 data. This information is essential for predicting the DDI potential of this compound and for guiding its safe development and potential clinical use. It is recommended to test against a panel of key CYP isoforms, with a primary focus on CYP2C9 and CYP3A4, the major enzymes involved in the metabolism of its stereoisomer, Nateglinide.

References

Troubleshooting & Optimization

improving chromatographic resolution between Nateglinide isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Nateglinide isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Nateglinide isomers.

Question: I am seeing poor resolution between the Nateglinide enantiomers (D- and L-Nateglinide). How can I improve it?

Answer:

Poor resolution between enantiomers is a common challenge as they have identical physical and chemical properties in an achiral environment. Here are steps to troubleshoot this issue:

  • Confirm You Are Using a Chiral Stationary Phase (CSP): Standard achiral columns like C18 or C8 will not resolve enantiomers. A chiral column is essential for this separation.[1] For Nateglinide, a high-performance liquid chromatographic chiral stationary phase like Kromasil TBB has been shown to be effective.[2]

  • Optimize the Mobile Phase:

    • Solvent Composition: The ratio of the organic modifier (e.g., 2-propanol) to the non-polar solvent (e.g., hexane) is critical. A study successfully used a mobile phase of hexane-2-propanol-acetic acid (95:5:0.2).[2] Systematically vary the percentage of 2-propanol to find the optimal balance between retention and resolution.

    • Acidic Additive: The presence of a small amount of an acid like acetic acid can improve peak shape and selectivity.[2]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for the analytes to interact with the stationary phase.[3][4] A flow rate of 0.6 mL/min has been used successfully for Nateglinide isomer separation.[2]

  • Control the Column Temperature: Temperature can influence selectivity.[1][3] For the separation of Nateglinide isomers, a temperature of 20°C has been reported.[2] Experiment with temperatures slightly above and below this value to see the effect on your resolution.

Question: I am trying to separate the cis/trans diastereomers of Nateglinide, but they are co-eluting.

Answer:

Diastereomers have different physical properties and can often be separated on achiral columns, though a chiral column can also be effective.[1][2] If you are facing co-elution, consider the following:

  • Stationary Phase Selection: While a standard C18 or C8 column might work, a column with a different selectivity, such as a pentafluorophenyl (PFP) or phenyl-hexyl phase, could provide the necessary resolution.[5][6] A successful separation of Nateglinide stereoisomers has been achieved on a Kromasil TBB chiral stationary phase.[2]

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[3][6]

    • pH Control: If using a buffered mobile phase, adjusting the pH can change the ionization state of the isomers and impact their retention and separation.[1][3]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient around the elution time of the isomers can help to improve their separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of Nateglinide and its isomers?

A1: In reversed-phase chromatography, Nateglinide is a relatively non-polar compound. Its retention time will depend on the specific column and mobile phase used. In one study using a chiral column (Kromasil TBB) with a mobile phase of hexane-2-propanol-acetic acid (95:5:0.2), baseline separation of three Nateglinide stereoisomers was achieved with resolutions of 1.85 and 2.38.[2]

Q2: What detection wavelength is recommended for Nateglinide analysis?

A2: Nateglinide can be detected using UV spectrophotometry. Commonly used wavelengths include 210 nm, 215 nm, and 258 nm.[2][5][7]

Q3: Can I use a mass spectrometer (MS) for the detection of Nateglinide isomers?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of Nateglinide.[8][9] It offers high sensitivity and selectivity.

Q4: Are there any stability issues I should be aware of with Nateglinide?

A4: Nateglinide has been found to degrade under acidic and alkaline hydrolysis conditions but is stable under other forced degradation conditions.[10] It is important to consider this when preparing samples and choosing mobile phase conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chromatographic analysis of Nateglinide.

Table 1: Chiral Separation of Nateglinide Stereoisomers

ParameterValueReference
ColumnKromasil TBB[2]
Mobile Phasehexane-2-propanol-acetic acid (95:5:0.2)[2]
Flow Rate0.6 mL/min[2]
Temperature20 °C[2]
Detection258 nm[2]
Resolution1.85 and 2.38[2]

Table 2: Reversed-Phase HPLC Methods for Nateglinide Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Kinetex PFP (5µm, 4.6x150mm)0.05 M Na2HPO4 (pH=2.0) / methanol (30:70 v/v)1.0215[5]
C8Phosphate buffer (pH 3.0): acetonitrile (50:50 v/v)--[5]
ACE C18 (5µm, 150x4.6mm)acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v)1.5210[7]
C18 (5µm, 25cm x 4.6mm)methanol: 20mM potassium dihydrogen phosphate (85:15 v/v)1.2227[11]
Xterra C18 (5µm, 4.6x250mm)Phosphate buffer (0.05M, pH 4.6): ACN (55:45%v/v)1.0255[12]

Experimental Protocols

Protocol 1: Direct Separation of Nateglinide Stereoisomers by HPLC

This protocol is based on the method described by Li, et al. (2011).[2]

Objective: To achieve baseline separation of Nateglinide enantiomers and diastereomers.

Materials:

  • HPLC system with UV detector

  • Kromasil TBB chiral stationary phase column

  • Nateglinide reference standards (including enantiomers and cis/trans isomers)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

Chromatographic Conditions:

  • Column: Kromasil TBB

  • Mobile Phase: hexane:2-propanol:acetic acid (95:5:0.2, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 258 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of hexane, 50 mL of 2-propanol, and 2 mL of glacial acetic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the Nateglinide isomer mixture in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • Injection: Inject the standard solutions into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the different Nateglinide isomers based on their retention times. Calculate the resolution between adjacent peaks.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed q1 Are you separating enantiomers? start->q1 chiral_check Use a Chiral Stationary Phase (CSP) q1->chiral_check Yes achiral_options Consider Achiral Column with Different Selectivity (e.g., PFP, Phenyl-Hexyl) q1->achiral_options No (Diastereomers) mobile_phase Optimize Mobile Phase chiral_check->mobile_phase achiral_options->mobile_phase mp_adjust Adjust Organic Modifier Ratio Change Organic Modifier (ACN vs. MeOH) Adjust pH (for buffered mobile phase) mobile_phase->mp_adjust Yes flow_rate Adjust Flow Rate mobile_phase->flow_rate No mp_adjust->flow_rate fr_adjust Decrease Flow Rate flow_rate->fr_adjust Yes temperature Adjust Column Temperature flow_rate->temperature No fr_adjust->temperature temp_adjust Systematically vary temperature around initial setting temperature->temp_adjust Yes end Resolution Improved temperature->end No temp_adjust->end

Caption: Troubleshooting workflow for improving chromatographic resolution.

G cluster_1 Method Selection for Nateglinide Isomer Separation start Goal: Separate Nateglinide Isomers isomer_type What type of isomers need to be separated? start->isomer_type enantiomers Enantiomers (D- and L-Nateglinide) isomer_type->enantiomers diastereomers Diastereomers (cis/trans) isomer_type->diastereomers both Both Enantiomers and Diastereomers isomer_type->both chiral_method Chiral HPLC is Mandatory enantiomers->chiral_method achiral_method Achiral HPLC is an option diastereomers->achiral_method chiral_preferred Chiral HPLC is often effective for both both->chiral_preferred csp_selection Select appropriate Chiral Stationary Phase (e.g., Kromasil TBB) chiral_method->csp_selection rp_selection Select Reversed-Phase column (e.g., C18, PFP) achiral_method->rp_selection chiral_preferred->csp_selection method_dev Proceed with Method Development and Optimization csp_selection->method_dev rp_selection->method_dev

Caption: Decision tree for selecting the appropriate chromatographic method.

References

resolving co-elution of ent-Nateglinide with degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Nateglinide and its enantiomer, ent-Nateglinide. The following resources address common issues related to the co-elution of this compound with its degradation products during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak co-eluting with this compound during my chiral HPLC analysis of a stressed Nateglinide sample. How can I confirm if this is a degradation product?

A1: Co-elution of this compound with a degradation product can be a significant issue in stability studies. To confirm the identity of the co-eluting peak, a multi-step approach is recommended. First, analyze a pure, unstressed standard of this compound to confirm its retention time. If the peak in your stressed sample is broader or shows asymmetry (like a shoulder peak) compared to the standard, co-elution is likely.[1] For definitive identification, utilize a detector with higher specificity, such as a mass spectrometer (MS), to determine if the peak consists of more than one component.[1] A diode array detector (DAD) can also be useful for peak purity analysis by comparing UV spectra across the peak.[1]

Q2: What are the common degradation products of Nateglinide that might co-elute with its enantiomer?

A2: Forced degradation studies have shown that Nateglinide degrades under hydrolytic (acidic and alkaline) and oxidative conditions.[2][3] Three primary degradation products have been identified:

  • DP I: 2-amino-3-phenylpropanoic acid

  • DP II: 4-isopropyl-N-phenethylcyclohexanecarboxamide

  • DP III: 2-(cyclohexanecarboxamido)-3-phenylpropanoic acid[2]

While direct evidence of co-elution with this compound is not extensively published, these are the most likely candidates to interfere with the chiral separation of Nateglinide.

Q3: My current chiral method doesn't resolve this compound from a suspected degradation product. What parameters can I adjust?

A3: To resolve co-eluting peaks, you can modify several chromatographic parameters. The key is to alter the selectivity of your method. Consider the following adjustments:

  • Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and selectivity.[4][5]

  • pH of the Mobile Phase: Since Nateglinide is an acidic compound, adjusting the pH of the mobile phase can alter its ionization state and improve separation.[4][5]

  • Column Temperature: Changing the column temperature can affect the thermodynamics of the separation and may improve resolution.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution.[6]

  • Stationary Phase: If adjustments to the mobile phase are insufficient, consider using a different chiral stationary phase with a different selectivity mechanism.

Troubleshooting Workflow for Co-elution

The following diagram outlines a systematic approach to troubleshooting the co-elution of this compound with a degradation product.

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution start Peak co-eluting with This compound confirm_coelution Confirm co-elution (Peak purity, MS data) start->confirm_coelution adjust_mobile_phase Adjust Mobile Phase (Solvent ratio, pH) confirm_coelution->adjust_mobile_phase adjust_temp_flow Adjust Temperature and Flow Rate adjust_mobile_phase->adjust_temp_flow Resolution insufficient resolved Resolution Achieved adjust_mobile_phase->resolved Resolution sufficient change_column Change Chiral Stationary Phase adjust_temp_flow->change_column Resolution insufficient adjust_temp_flow->resolved Resolution sufficient change_column->resolved Resolution sufficient

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of Nateglinide and this compound

This protocol is a starting point for the chiral separation of Nateglinide and its enantiomer.

  • Column: Chiralcel OD-R (250 x 4.6 mm, 10 µm)[4][5]

  • Mobile Phase: 0.6 mol/L Sodium Perchlorate and Acetonitrile (48:52, v/v), pH adjusted to 2.0[4][5]

  • Flow Rate: 0.2 mL/min[4][5]

  • Detection: UV at 220 nm[4]

  • Temperature: Ambient[4][5]

Protocol 2: HPLC Method for Separation of Nateglinide and its Degradation Products

This method is designed to separate Nateglinide from its degradation products formed under stress conditions.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0) (70:30, v/v)[2][3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm[2][3]

  • Temperature: 30 °C[3]

Data Summary

The following tables summarize key chromatographic parameters from published methods for the analysis of Nateglinide and its related compounds.

Table 1: Chiral HPLC Method Parameters

ParameterMethod 1Method 2
Column Chiralcel OD-R (250 x 4.6 mm, 10 µm)[4][5]Chiralpak AD-H (250 x 4.6 mm, 5 µm)[6]
Mobile Phase 0.6 M Sodium Perchlorate:Acetonitrile (48:52), pH 2.0[4][5]Hexane:Ethanol (90:10)[6]
Flow Rate 0.2 mL/min[4][5]1.0 mL/min[6]
Detection (UV) 220 nm[4]210 nm[6]
Temperature Ambient[4][5]25 °C[6]

Table 2: Reversed-Phase HPLC for Degradation Products

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile:20 mM Ammonium Acetate (pH 4.0) (70:30)[2][3]
Flow Rate 1.0 mL/min
Detection (UV) 220 nm[2][3]
Temperature 30 °C[3]

References

Technical Support Center: Optimization of Mobile Phase Conditions for Chiral Separation of Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Nateglinide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues you may face during the chiral separation of Nateglinide, with a focus on mobile phase optimization.

Q1: I am not seeing any separation between the Nateglinide enantiomers. What should I do first?

A1: Lack of separation is a common initial challenge. Here’s a systematic approach to troubleshoot this issue:

  • Verify Column and Mobile Phase Compatibility: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralcel OD-R or Kromasil TBB have been successfully used for Nateglinide separation.[1] Confirm that your mobile phase composition is appropriate for the column type (i.e., normal-phase, reversed-phase, or polar organic mode).

  • Optimize Mobile Phase Composition: The choice and ratio of the organic modifier are critical. For normal-phase chromatography (e.g., on a Kromasil TBB column), you can start with a mobile phase like hexane:2-propanol:acetic acid (95:5:0.2 v/v/v).[1] For reversed-phase chromatography (e.g., on a Chiralcel OD-R column), a mobile phase of 0.6 mol/L sodium perchlorate and acetonitrile (48:52, v/v, pH 2.0) has been shown to be effective.

  • Adjust Mobile Phase pH: Since Nateglinide is an acidic compound, the pH of the mobile phase can significantly impact retention and selectivity.[2][3] For reversed-phase separations, adjusting the pH to be about 2 units away from the analyte's pKa can improve peak shape and retention.[2] Experiment with small variations in the acidic or basic additives to see if separation improves.

  • Consider a Different Chiral Stationary Phase: If optimizing the mobile phase on your current column is unsuccessful, you may need to screen other CSPs. Chiral separations are often unpredictable, and a trial-and-error approach with different column chemistries is sometimes necessary.

Q2: My peaks are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing in chiral separations can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: For acidic compounds like Nateglinide, an inappropriate mobile phase pH can lead to peak tailing.[4] Ensure the pH is controlled and optimized. In reversed-phase mode, a lower pH (e.g., pH 2.0) can help to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Modify the Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) can influence peak shape. Try slightly altering the ratio of the organic modifier in your mobile phase.

  • Check for Column Contamination: Column contamination can create active sites that cause peak tailing.[4] If you suspect this, flush the column with a strong, compatible solvent.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q3: The retention times for my enantiomers are drifting between injections. What could be the cause?

A3: Retention time drift can be frustrating and can affect the reliability of your results. Here are some potential causes and solutions:

  • Inadequate Column Equilibration: Chiral columns can sometimes require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed. Ensure the column is thoroughly equilibrated before starting your analytical run.

  • Mobile Phase Instability: If your mobile phase contains volatile components or additives that can degrade over time, its composition may change, leading to shifting retention times. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature throughout your analysis.

  • "Memory Effects" of Additives: Chiral stationary phases can sometimes "remember" previous mobile phase additives, which can impact the current separation.[5] If you have recently changed your mobile phase, ensure the column is thoroughly flushed and equilibrated with the new mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase conditions for the chiral separation of Nateglinide?

A1: A good starting point depends on your chosen chiral stationary phase. Based on published methods, here are two options:

  • For a Chiralcel OD-R column (Reversed-Phase): A mobile phase of 0.6 mol/L sodium perchlorate and acetonitrile (48:52, v/v) adjusted to pH 2.0 has been shown to provide good separation.

  • For a Kromasil TBB column (Normal-Phase): A mobile phase of hexane:2-propanol:acetic acid (95:5:0.2 v/v/v) can be a good starting point.[1]

Q2: How does the choice of organic modifier affect the separation of Nateglinide enantiomers?

A2: The organic modifier (e.g., acetonitrile, methanol, isopropanol) plays a crucial role in modulating the retention and selectivity of the separation. Different organic modifiers can lead to changes in the interactions between the analyte enantiomers and the chiral stationary phase. The polarity of the organic modifier can significantly influence the separation.[6] It is often beneficial to screen different organic modifiers to find the optimal one for your specific column and analyte.

Q3: Why is an acidic additive often used in the mobile phase for Nateglinide separation?

A3: Nateglinide is an acidic compound due to its carboxylic acid functional group. Adding a small amount of an acidic additive (e.g., acetic acid, trifluoroacetic acid) to the mobile phase helps to suppress the ionization of this group.[3] In its non-ionized form, Nateglinide generally exhibits better peak shape and more predictable retention on many chiral stationary phases, especially in reversed-phase mode.

Q4: Can I use a gradient elution for the chiral separation of Nateglinide?

A4: While gradient elution is common in achiral HPLC, isocratic elution is more frequently used for chiral separations. This is because the two enantiomers have identical chemical properties, and the separation relies on the subtle differences in their three-dimensional interactions with the chiral stationary phase. An isocratic mobile phase provides a stable environment for these interactions to occur consistently. However, in some complex separations, a shallow gradient might be carefully employed to optimize resolution and analysis time.

Experimental Protocols

Below are detailed methodologies for two successful chiral separations of Nateglinide using different chromatographic modes.

Method 1: Reversed-Phase Separation on Chiralcel OD-R
ParameterCondition
Column Chiralcel OD-R (250 x 4.6 mm, 10 µm)
Mobile Phase 0.6 mol/L Sodium Perchlorate : Acetonitrile (48:52, v/v), pH 2.0
Flow Rate To be optimized for baseline separation
Detection UV at 210 nm
Column Temperature Ambient
Injection Volume 10 µL
Sample Preparation Dissolve Nateglinide in the mobile phase.
Method 2: Normal-Phase Separation on Kromasil TBB[1]
ParameterCondition
Column Kromasil TBB
Mobile Phase Hexane : 2-Propanol : Acetic Acid (95:5:0.2, v/v/v)
Flow Rate 0.6 mL/min
Detection UV at 258 nm
Column Temperature 20°C
Injection Volume To be determined
Sample Preparation Dissolve Nateglinide in the mobile phase or a compatible solvent.

Visual Guides

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor or No Resolution check_csp Verify Correct CSP and Mobile Phase Mode start->check_csp optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp If correct adjust_ratio Adjust Organic Modifier Ratio optimize_mp->adjust_ratio change_modifier Screen Different Organic Modifiers adjust_ratio->change_modifier If no improvement end End: Resolution Achieved adjust_ratio->end Resolution OK adjust_ph Adjust Mobile Phase pH change_modifier->adjust_ph If no improvement change_modifier->end Resolution OK check_temp Optimize Column Temperature adjust_ph->check_temp If no improvement adjust_ph->end Resolution OK try_new_csp Screen a Different CSP check_temp->try_new_csp If still no resolution check_temp->end Resolution OK try_new_csp->end Resolution OK

Caption: A flowchart for troubleshooting poor resolution in the chiral separation of Nateglinide.

Logical Relationship of Mobile Phase Parameters

Mobile_Phase_Parameters mp Mobile Phase Composition organic_modifier Organic Modifier (Type & Ratio) mp->organic_modifier aqueous_phase Aqueous Phase / Additives mp->aqueous_phase selectivity Selectivity (α) organic_modifier->selectivity retention Retention Time (k') organic_modifier->retention ph pH aqueous_phase->ph buffer Buffer/Salt Concentration aqueous_phase->buffer ph->selectivity peak_shape Peak Shape (Tf) ph->peak_shape buffer->retention buffer->peak_shape

Caption: The influence of mobile phase parameters on key chromatographic outcomes.

References

Technical Support Center: Chromatography Troubleshooting for ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of ent-Nateglinide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

A1: this compound is the enantiomer of Nateglinide, an oral anti-diabetic drug used for lowering blood glucose levels. In pharmaceutical development and quality control, it is crucial to separate and quantify enantiomers as they can have different pharmacological and toxicological profiles. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for ensuring the enantiomeric purity of Nateglinide drug substances and products.

Q2: What are the common causes of asymmetric peak shapes (tailing or fronting) for this compound in chiral chromatography?

A2: Asymmetric peaks in the chromatography of this compound can arise from a variety of factors:

  • Column-Related Issues: Degradation of the chiral stationary phase, column contamination, or voids in the column packing can all lead to poor peak shapes.

  • Mobile Phase Mismatches: An inappropriate mobile phase composition, incorrect pH, or insufficient buffer capacity can cause peak tailing or fronting. For basic compounds like Nateglinide, the pH of the mobile phase is particularly critical.[1][2]

  • Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, often leading to peak tailing in chiral separations.[3]

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol groups, can cause peak tailing.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak asymmetry.[1]

Q3: What type of column is typically used for the chiral separation of Nateglinide enantiomers?

A3: A common and effective approach for the direct chiral separation of Nateglinide and its stereoisomers is to use a chiral stationary phase (CSP). One documented method utilizes a Kromasil TBB-based column, which is a type of polysaccharide-based CSP.

Troubleshooting Guide for Asymmetric Peak Shape

This guide provides a systematic approach to diagnosing and resolving asymmetric peak shapes for this compound.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with Silanols Nateglinide is a basic compound and can interact with acidic silanol groups on the silica support of the column, causing tailing.[2] Solution: Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to compete with the analyte for active sites. Alternatively, lower the mobile phase pH to ensure the silanol groups are fully protonated.[2][4]
Column Overload Injecting a sample that is too concentrated is a frequent cause of tailing in chiral separations.[5] Solution: Reduce the sample concentration or the injection volume. Perform a concentration series to determine the column's loading capacity.
Insufficient Buffer Capacity If using a buffered mobile phase, a low buffer concentration may not effectively control the on-column pH. Solution: Increase the buffer concentration, typically in the 10-25 mM range, to ensure stable pH conditions.[6]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Example Data: Effect of Sample Concentration on Peak Asymmetry

Sample Concentration (µg/mL) Asymmetry Factor (As) Observations
101.1Symmetrical peak shape
501.5Noticeable peak tailing
1002.1Significant peak tailing, impacting integration
Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the latter half, is less common but can still occur.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the column inlet. Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
Column Overload (Concentration) While mass overload often causes tailing in chiral systems, high concentration can sometimes lead to fronting, especially if the sample has limited solubility in the mobile phase. Solution: Dilute the sample to a lower concentration.
Column Collapse A void at the head of the column can lead to a distorted flow path and cause peak fronting. Solution: This is a physical problem with the column. Reverse-flushing may sometimes help, but typically the column needs to be replaced. Using a guard column can help protect the analytical column.

Experimental Protocols

Key Experiment: Chiral Separation of Nateglinide Stereoisomers

This protocol is a starting point for the separation of this compound from Nateglinide. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: Kromasil TBB (or equivalent chiral stationary phase)

  • Mobile Phase: A mixture of hexane, 2-propanol, and acetic acid. A typical starting ratio is 95:5:0.2 (v/v/v).

    • Note: The acetic acid acts as a modifier to improve peak shape. Its concentration can be optimized.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 20°C

  • Detection: UV at 258 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 20 µg/mL.

Example Data: Effect of Mobile Phase Modifier (Acetic Acid) on Peak Shape

Acetic Acid Concentration (%) Asymmetry Factor (As) for this compound Resolution (Rs) between Enantiomers
0.051.81.6
0.11.41.9
0.21.12.1
0.51.22.0

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting asymmetric peak shapes for this compound.

TroubleshootingWorkflow start Asymmetric Peak for This compound Detected check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce Sample Concentration and/or Injection Volume check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No problem_solved Problem Resolved reduce_conc->problem_solved change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_mobile_phase Review Mobile Phase Composition check_solvent->check_mobile_phase No change_solvent->problem_solved adjust_modifier Adjust Acidic/Basic Modifier Concentration check_mobile_phase->adjust_modifier check_column Inspect Column Condition (Age, Pressure, History) adjust_modifier->check_column No Improvement adjust_modifier->problem_solved Improved flush_column Flush or Regenerate Column check_column->flush_column Contamination Suspected replace_column Replace Column check_column->replace_column Column is Old/Damaged flush_column->replace_column No Improvement flush_column->problem_solved Improved replace_column->problem_solved

Troubleshooting workflow for asymmetric peak shape.

References

strategies to minimize on-column degradation of ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing on-column degradation of ent-Nateglinide during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column stability a concern?

A: this compound is the enantiomer of Nateglinide, an oral hypoglycemic agent used for treating type 2 diabetes mellitus.[1][2] Like many pharmaceutical compounds, this compound can be susceptible to degradation under certain chromatographic conditions, leading to the formation of impurities. This on-column degradation can result in inaccurate quantification, method variability, and challenges in impurity profiling.

Q2: What are the known degradation pathways for Nateglinide?

A: Forced degradation studies on Nateglinide have shown that it is primarily susceptible to acid and alkali hydrolysis.[3][4][5] Under acidic conditions, hydrolysis can lead to the formation of several degradation products. It has been reported to be stable under neutral, oxidative, thermal, and photolytic stress conditions.[3][4]

Q3: What are the common signs of on-column degradation of this compound?

A: Common indicators of on-column degradation include:

  • The appearance of unexpected peaks (ghost peaks) in the chromatogram that are not present in the sample diluent.[6]

  • Poor peak shape, including tailing or fronting.

  • Loss of the main analyte peak area, leading to poor recovery.

  • Inconsistent results between injections or different columns.

  • Baseline drift or noise.[7]

Q4: How can the choice of chromatographic column impact on-column degradation?

A: The stationary phase can play a crucial role in on-column degradation. Active sites on the silica surface, such as residual silanol groups, can catalyze degradation reactions.[7][8] Using a high-quality, end-capped column with a stable bonded phase is recommended to minimize these interactions.[7] Columns with low bonded phase coverage may have more exposed silanol groups, potentially increasing degradation.[8][9]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Strategy
Acidic or Basic Mobile Phase Nateglinide is known to degrade under acidic and alkaline conditions.[3][4] Strategy: Optimize the mobile phase pH to a neutral range (pH 4-7) where the compound is more stable.[7][10] If a low pH is required for separation, consider using a less aggressive organic buffer.
Active Column Sites Residual silanol groups on the column packing can act as catalysts for degradation.[7][8] Strategy: 1. Use a well-end-capped column. 2. Add a competitive amine, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) to mask active silanol sites.[7] 3. Consider using a column with a different stationary phase chemistry.
Elevated Column Temperature Higher temperatures can accelerate degradation reactions.[6] Strategy: Reduce the column temperature. It is suggested to keep the temperature below 30 °C to suppress degradation.[6]
Dissolved Oxygen in Mobile Phase Dissolved oxygen can promote oxidative degradation for some compounds.[6] Strategy: Degas the mobile phase thoroughly before use.
Issue 2: Poor Peak Shape and Tailing
Possible Cause Troubleshooting Strategy
Secondary Interactions with Column Strong interactions between this compound and active sites on the stationary phase can lead to peak tailing.[7] Strategy: 1. Use a highly deactivated (end-capped) column. 2. Add a mobile phase modifier like triethylamine to reduce silanol interactions.[7]
Column Overload Injecting too much sample can lead to peak distortion. Strategy: Reduce the injection volume or the sample concentration.
Column Degradation Hydrolysis of the bonded phase, especially at low pH, can lead to increased peak tailing. Strategy: 1. Ensure the mobile phase pH is within the recommended range for the column. 2. Use a more robust column chemistry if operating at pH extremes.

Summary of Nateglinide Degradation Products

The following table summarizes the degradation products of Nateglinide identified under forced degradation conditions as reported in the literature.

Stress ConditionDegradation Products IdentifiedReference
Acid Hydrolysis (1.0 M HCl)Three degradation impurities (I-III) were formed.[3][4]
Alkali Hydrolysis (1.0 M NaOH)Two degradation products (I-II) were formed.[3][4]
Oxidative (30% H2O2)One degradation product (III) was observed.[4]
Neutral HydrolysisOne major impurity was noted.[4]
Thermal and PhotolyticStable, no degradation observed.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from methodologies described for Nateglinide.[3][4]

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 1.0 M

  • Hydrogen peroxide (H2O2), 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Water bath

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Add 5 mL of 1.0 M HCl.

    • Heat the solution in a water bath at 80°C for 8 hours.[3]

    • Cool the solution to room temperature and neutralize with 1.0 M NaOH.

    • Dilute to volume with mobile phase.

  • Alkali Hydrolysis:

    • Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Add 5 mL of 1.0 M NaOH.

    • Heat the solution in a water bath at 80°C for 8 hours.[3]

    • Cool the solution to room temperature and neutralize with 1.0 M HCl.

    • Dilute to volume with mobile phase.

  • Oxidative Degradation:

    • Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Add 5 mL of 30% H2O2.

    • Keep the solution at room temperature for 24 hours.[4]

    • Dilute to volume with mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 105°C for 24 hours.[7]

    • Dissolve the stressed powder in the mobile phase to the desired concentration.

  • Photolytic Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Expose the solution to UV light (254 nm) and visible light for 24 hours.[7]

Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation peaks.

Visualizations

Troubleshooting Workflow for On-Column Degradation

OnColumnDegradationWorkflow start Unexpected Peaks or Poor Peak Shape Observed check_sample Is the sample stable in the diluent? start->check_sample check_method Review Chromatographic Method Parameters check_sample->check_method Yes investigate_sample_prep Modify Sample Preparation/Diluent check_sample->investigate_sample_prep No check_column Evaluate Column Health check_method->check_column Parameters seem appropriate modify_ph Adjust pH to a neutral range (4-7) check_method->modify_ph pH at extremes? reduce_temp Lower column temperature (< 30°C) check_method->reduce_temp High temperature? use_new_column Replace with a new, end-capped column check_column->use_new_column Column is old or performance is poor add_modifier Add mobile phase modifier (e.g., TEA) check_column->add_modifier Suspect active silanols end end investigate_sample_prep->end modify_ph->end Problem Resolved reduce_temp->end use_new_column->end add_modifier->end

Caption: A logical workflow for troubleshooting on-column degradation issues.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC Analysis acid->analysis alkali Alkali Hydrolysis alkali->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis ent_nateglinide This compound Sample ent_nateglinide->acid ent_nateglinide->alkali ent_nateglinide->oxidative ent_nateglinide->thermal ent_nateglinide->photolytic result Identify and Characterize Degradants analysis->result

Caption: Workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Enhancing Detection Sensitivity for Trace-Level ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace-level ent-Nateglinide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in enhancing detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection critical?

A1: this compound is the L-enantiomer of Nateglinide, an oral hypoglycemic agent used to treat type 2 diabetes.[1][2] The pharmacologically active form is the D-enantiomer (Nateglinide).[1] Since the L-enantiomer can be introduced as an impurity during the synthesis process, regulatory bodies require strict monitoring to ensure the purity and safety of the bulk drug substance.[3] Detecting this compound at trace levels is therefore essential for quality control and regulatory compliance.

Q2: What are the primary analytical methods for detecting trace-level this compound?

A2: The most common and effective methods involve chiral liquid chromatography.[4] Specifically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, Tandem Mass Spectrometry (LC-MS/MS) is widely used.[5][6][7] Capillary Electrophoresis (CE) has also been explored for the chiral separation of Nateglinide isomers.[8]

Q3: Why is a specialized chiral separation technique required?

A3: Nateglinide and this compound are enantiomers—molecules that are mirror images of each other. They have identical physical properties except for their interaction with polarized light and other chiral molecules. In a biological system, enantiomers can have vastly different pharmacological activities and toxicities.[1] Therefore, a chiral stationary phase (CSP) column is necessary to separate and accurately quantify the this compound impurity from the active Nateglinide drug substance.[3][5]

Q4: What is the "matrix effect" in bioanalysis and how does it impact this compound detection?

A4: The matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[9][10] In trace-level analysis, ion suppression is a major challenge as it can significantly reduce the analyte signal, leading to poor sensitivity, inaccuracy, and imprecision.[9][10] This effect is particularly pronounced with electrospray ionization (ESI) and requires careful optimization of sample preparation and chromatography to minimize its impact.[10]

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of trace-level this compound.

Issue 1: Low or No Signal Intensity

  • Question: My LC-MS/MS analysis is showing a very weak or no signal for this compound. What are the potential causes and solutions?

  • Answer: Low signal intensity is a common problem in trace analysis. The issue can typically be traced to suboptimal analytical parameters, inefficient sample cleanup, or analyte degradation.

    • Suboptimal Instrument Parameters: Ensure your LC and MS parameters are optimized for Nateglinide. It is an acidic compound, and mobile phase pH can critically affect its ionization and retention.[3][5] The choice of ionization mode (positive vs. negative) and monitoring of specific precursor-product ion transitions are crucial for sensitivity.

    • Inefficient Sample Preparation: The goal of sample preparation is to remove interfering matrix components without significant loss of the analyte.[11] Techniques like protein precipitation are fast but may not provide the cleanest extracts, leading to ion suppression.[11] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often yield cleaner samples and can improve signal intensity.[11]

    • Analyte Degradation: Ensure proper storage and handling of samples and standards. Nateglinide is predominantly metabolized by CYP2C9 and CYP3A4 enzymes in biological samples.[12][13] Prepare fresh samples when degradation is suspected.[14]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)

  • Question: I am observing significant peak tailing and broadening for my this compound peak. How can I improve the peak shape?

  • Answer: Poor peak shape compromises resolution and quantification accuracy. The common culprits are column issues, mobile phase mismatch, or extra-column effects.

    • Column Contamination and Secondary Interactions: Contaminants from the sample matrix can accumulate on the column frit or stationary phase, causing peak distortion.[15] For acidic compounds like Nateglinide, secondary interactions with residual silanols on the column can cause tailing; reducing the mobile phase pH can mitigate this effect.[15]

    • Mobile Phase and Injection Solvent: The pH of the mobile phase is critical for achieving good enantioseparation of Nateglinide.[3][5] A low pH (e.g., 2.0) is often preferred to keep the analyte uncharged for better separation on certain chiral columns.[3][5] Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak splitting and broadening.[15]

    • Extra-Column Volume: Excessive volume from tubing and fittings outside the analytical column can lead to band broadening.[15] Use tubing with a small internal diameter and minimize connection lengths.

Issue 3: High Background Noise and Ion Suppression

  • Question: My baseline is very noisy, and I suspect ion suppression is affecting my results. How can I diagnose and minimize this?

  • Answer: High background and ion suppression are classic signs of matrix effects, where endogenous components from the biological sample co-elute and interfere with the analyte's ionization.[9][16]

    • Diagnosis: A post-column infusion experiment can be performed to identify regions in the chromatogram where ion suppression occurs. In this method, the analyte is continuously infused into the MS source while a blank, extracted matrix sample is injected. Dips in the analyte's signal indicate retention times where matrix components are eluting and causing suppression.

    • Mitigation Strategies:

      • Improve Sample Cleanup: Employ more rigorous extraction methods like SPE or LLE to remove interfering phospholipids and other matrix components.[11]

      • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the suppression zones.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.

      • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI.[10]

Issue 4: Poor Chiral Resolution

  • Question: I am unable to achieve baseline separation between Nateglinide and this compound. What should I adjust?

  • Answer: Achieving good chiral resolution is fundamental to this analysis and depends heavily on the column and mobile phase.

    • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Cellulose-based columns like the Chiralcel OD-R have proven effective for separating Nateglinide enantiomers in reversed-phase mode.[3][5]

    • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer, as well as the buffer's pH and concentration, are critical parameters that must be finely tuned.[3][5] For example, one method found that a precise 48:52 (v/v) ratio of 0.6 mol/L sodium perchlorate (pH 2.0) to acetonitrile was essential for baseline separation.[3][5]

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution at the cost of longer run times.[3][5] Column temperature should also be controlled and optimized, as it can affect separation efficiency.

Data Presentation

Table 1: Recommended RP-HPLC Parameters for Chiral Separation of this compound

Parameter Recommended Condition Reference(s)
Column Chiralcel OD-R (250 x 4.6 mm, 10 µm) [3][5]
Mobile Phase 0.6 mol/L Sodium Perchlorate : Acetonitrile (48:52, v/v) [3][5]
pH 2.0 [3][5]
Flow Rate 0.2 mL/min [3][5]
Detection UV at 220 nm [3][5]

| Temperature | Ambient |[3][5] |

Table 2: Comparison of Sample Preparation Techniques for Bioanalysis

Technique Advantages Disadvantages Best For Reference(s)
Protein Precipitation (PPT) Simple, fast, low cost Non-selective, high risk of matrix effects Rapid screening [11]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recovery Labor-intensive, requires large solvent volumes Removing highly polar/non-polar interferences [11]

| Solid-Phase Extraction (SPE) | High selectivity, very clean extracts, can pre-concentrate analyte | Higher cost, requires method development | Trace-level quantification, minimizing matrix effects |[11][17] |

Experimental Protocols

Protocol 1: Chiral Analysis of this compound in Bulk Drug Substance via RP-HPLC

This protocol is adapted from a validated method for determining the L-enantiomer (this compound) in a bulk drug substance.[3][5]

  • Mobile Phase Preparation:

    • Prepare a 0.6 mol/L solution of sodium perchlorate in water.

    • Adjust the pH of the sodium perchlorate solution to 2.0 using an appropriate acid (e.g., perchloric acid).

    • Mix the pH-adjusted sodium perchlorate solution with acetonitrile in a 48:52 (v/v) ratio.

    • Degas the final mobile phase solution before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 50 µg/mL).

    • Prepare a solution of the Nateglinide bulk drug substance to be tested in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1 .

    • Equilibrate the Chiralcel OD-R column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Data Acquisition and Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram at 220 nm.

    • Identify the peaks corresponding to Nateglinide and this compound based on the retention time of the reference standard.

    • Calculate the percentage of this compound impurity in the bulk drug substance using the peak areas.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extract Extraction (SPE, LLE, or PPT) Sample->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject LC Chiral LC Separation Inject->LC MS MS/MS Detection LC->MS Process Peak Integration & Quantification MS->Process Report Final Report Process->Report

Caption: Workflow for trace-level this compound bioanalysis.

G Start Problem: Low or No Signal CheckMS 1. Verify MS/MS Parameters (Transitions, Voltages, Gas Flows) Start->CheckMS Result_MS_OK Parameters Correct CheckMS->Result_MS_OK OK Result_MS_Bad Optimize Source & Collision Energy CheckMS->Result_MS_Bad Not OK CheckLC 2. Review LC Method (Mobile Phase pH, Gradient) Result_LC_OK Method Suitable CheckLC->Result_LC_OK OK Result_LC_Bad Adjust pH/Organic Ratio. Test Different Column. CheckLC->Result_LC_Bad Not OK CheckSample 3. Evaluate Sample Prep (Recovery, Matrix Effects) Result_Sample_OK Prep Method Validated CheckSample->Result_Sample_OK OK Result_Sample_Bad Improve Cleanup (SPE/LLE). Test for Ion Suppression. CheckSample->Result_Sample_Bad Not OK CheckStability 4. Assess Analyte Stability (Degradation) Result_Stab_OK Analyte Stable CheckStability->Result_Stab_OK OK Result_Stab_Bad Prepare Fresh Samples. Check Storage Conditions. CheckStability->Result_Stab_Bad Not OK Result_MS_OK->CheckLC Result_LC_OK->CheckSample Result_Sample_OK->CheckStability

Caption: Troubleshooting logic for low signal intensity.

References

mitigating matrix effects in the bioanalysis of ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of ent-Nateglinide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of this compound using LC-MS/MS.

Issue 1: Poor Peak Shape, Low Recovery, or Signal Suppression

Question: My this compound peak is showing poor shape (e.g., tailing or fronting), and the recovery is low. I'm also observing significant signal suppression. What are the likely causes and how can I troubleshoot this?

Answer:

Poor peak shape, low recovery, and ion suppression are common issues in LC-MS/MS bioanalysis and are often interconnected, stemming from matrix effects.[1] The primary culprits are co-eluting endogenous components from the biological matrix, such as phospholipids, which can interfere with the ionization of this compound.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[1]

    • Protein Precipitation (PPT): While a quick and common method, PPT may not sufficiently remove interfering phospholipids. If you are using PPT, consider optimizing the precipitation solvent. Acetonitrile is often more effective at removing phospholipids than methanol.[2]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[3] A well-chosen SPE sorbent and optimized wash and elution steps can significantly reduce ion suppression.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Column Choice: A C8 or C18 column is typically used for the analysis of similar compounds.[4] Consider testing columns with different chemistries to improve separation.

    • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can help resolve this compound from interfering peaks.

  • Internal Standard (IS) Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended.[4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.[1]

  • Mass Spectrometer Source Conditions: Optimize the electrospray ionization (ESI) source parameters. While ESI is commonly used, it can be susceptible to ion suppression.[4] In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less prone to matrix effects.[5]

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability in my results between different sample lots and even within the same analytical run. What could be causing this lack of reproducibility?

Answer:

Inconsistent results are often a manifestation of variable matrix effects. The composition of biological matrices can differ between individuals and even within the same individual over time, leading to varying degrees of ion suppression or enhancement.[5]

Troubleshooting Steps:

  • Matrix Effect Evaluation: Systematically evaluate the matrix effect. A common method is the post-extraction spike experiment.[6] This involves comparing the analyte's response in a neat solution to its response in a blank, extracted matrix spiked with the analyte at the same concentration. The matrix factor (MF) can be calculated as:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is crucial for correcting variability caused by matrix effects.[4]

  • Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components and thereby minimize their impact on the ionization of this compound.[7]

  • Method Robustness Check: Perform a robustness study by analyzing samples from multiple sources (e.g., different patients, different lots of plasma) to ensure the method is reliable across various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the bioanalysis of this compound?

A1: The most common sources of matrix effects are endogenous components from the biological sample, such as phospholipids, salts, and proteins.[6] Exogenous sources can include anticoagulants, dosing vehicles, and contaminants from sample collection tubes.[5]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The post-extraction spike method is a widely accepted approach for the quantitative assessment of matrix effects.[6][8] This involves comparing the response of this compound spiked into an extracted blank matrix with the response of a neat standard solution at the same concentration.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?

A3: While not strictly mandatory in all cases, using a SIL-IS like this compound-d5 is highly recommended.[4] It is the most effective way to compensate for variability in analyte response due to matrix effects, leading to improved accuracy and precision.[1]

Q4: What are the key differences between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for sample cleanup?

A4:

  • PPT: A simple and fast method that removes proteins but is less effective at removing other matrix components like phospholipids.[2]

  • LLE: Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences in the aqueous phase.[9]

  • SPE: Provides the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent, allowing for the effective removal of a wide range of interfering substances.[3]

Experimental Protocols

Table 1: Example Sample Preparation Protocols

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Volume 100 µL plasma100 µL plasma100 µL plasma
Internal Standard Add this compound-d5Add this compound-d5Add this compound-d5
Precipitating/Extraction Solvent 300 µL Acetonitrile1 mL Methyl tert-butyl ether (MTBE)-
Procedure Vortex, Centrifuge (e.g., 10,000 rpm for 10 min)Vortex, Centrifuge to separate layersCondition SPE cartridge (e.g., Methanol, Water), Load sample, Wash (e.g., with aqueous buffer), Elute (e.g., with Methanol or Acetonitrile)
Post-Extraction Evaporate supernatant, Reconstitute in mobile phaseEvaporate organic layer, Reconstitute in mobile phaseEvaporate eluate, Reconstitute in mobile phase

Table 2: Example LC-MS/MS Parameters

ParameterCondition
LC System UPLC/HPLC
Column C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of this compound from matrix components
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transition (Example) This compound: Precursor Ion > Product Ionthis compound-d5: Precursor Ion > Product Ion
Source Temperature Optimized for signal intensity
Gas Flows Optimized for desolvation

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound-d5) Plasma->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) IS->LLE SPE Solid-Phase Extraction IS->SPE Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_MS LC-MS/MS System Evap_Recon->LC_MS Data Data Acquisition & Processing LC_MS->Data Results Results Data->Results

Caption: Experimental workflow for the bioanalysis of this compound.

Troubleshooting_Logic cluster_SP_solutions Sample Preparation Solutions cluster_LC_solutions Chromatography Solutions Problem Issue Identified: Poor Peak Shape / Low Recovery / Ion Suppression Check_SP Review Sample Preparation Problem->Check_SP Check_LC Optimize Chromatography Problem->Check_LC Check_IS Verify Internal Standard Problem->Check_IS Optimize_PPT Optimize PPT Solvent Check_SP->Optimize_PPT Implement_LLE Implement LLE Check_SP->Implement_LLE Implement_SPE Implement SPE Check_SP->Implement_SPE Change_Column Test Different Column Check_LC->Change_Column Adjust_Gradient Adjust Mobile Phase Gradient Check_LC->Adjust_Gradient Use_SIL_IS Use Stable Isotope-Labeled IS Check_IS->Use_SIL_IS Resolved Issue Resolved Implement_SPE->Resolved Adjust_Gradient->Resolved Use_SIL_IS->Resolved

Caption: Troubleshooting logic for addressing common bioanalytical issues.

References

selection and optimization of chiral stationary phases for ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selection and optimization of chiral stationary phases for the enantiomeric separation of Nateglinide, with a focus on its enantiomer, ent-Nateglinide.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating Nateglinide and this compound?

A1: Polysaccharide-based CSPs are highly effective for the separation of Nateglinide enantiomers. Columns such as Chiralpak® AD-H and Chiralcel® OD-H have demonstrated successful separations. A Chiralpak® AD-H column, in particular, has been shown to achieve excellent resolution between the d- and l-enantiomers of Nateglinide.[1]

Q2: What is a typical starting mobile phase for the chiral separation of Nateglinide?

A2: A common starting point for normal-phase chromatography on a polysaccharide-based CSP is a mixture of n-hexane and an alcohol modifier, such as ethanol or isopropanol. A mobile phase of n-hexane and ethanol in a 90:10 (v/v) ratio has been successfully used with a Chiralpak® AD-H column.[1] For reversed-phase methods, a mobile phase of acetonitrile and a phosphate buffer at a controlled pH can be employed.[2]

Q3: What detection wavelength is recommended for the analysis of Nateglinide enantiomers?

A3: Nateglinide can be monitored by UV detection at a wavelength of 210 nm.[1]

Q4: How do mobile phase additives affect the separation of Nateglinide enantiomers?

A4: Mobile phase additives can significantly impact the resolution of Nateglinide enantiomers. For acidic compounds like Nateglinide, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase. Conversely, for basic compounds, a basic additive like diethylamine (DEA) is often used.

Q5: Can temperature be used to optimize the separation?

A5: Yes, column temperature is a critical parameter for optimizing chiral separations. It is recommended to investigate a range of temperatures, for example, from 20°C to 40°C, to determine the optimal condition for the separation of Nateglinide enantiomers. A study using a molecularly imprinted polymer for Nateglinide separation investigated temperatures up to 50°C.

Data Presentation: Comparison of Chiral Stationary Phases

The following table summarizes reported chromatographic parameters for the separation of Nateglinide enantiomers on different CSPs.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (R_s)Selectivity (α)Retention Time (t_R) (min)
Chiralpak® AD-H n-Hexane / Ethanol (90:10 v/v)1.0210> 6.0[1]Not ReportedNot Reported
Chiralcel® OD-H Heptane / Ethanol / Dichloromethane (95:3:2 v/v/v)0.7245Baseline SeparationNot ReportedNot Reported
Chiralcel® OJ-RH Acetonitrile / Phosphate BufferNot ReportedNot ReportedBaseline Separation[2]Not ReportedNot Reported

Experimental Protocols

Detailed Protocol for Chiral Separation of Nateglinide Enantiomers using Chiralpak® AD-H

This protocol is based on a validated method for the enantiomeric purity determination of d-Nateglinide.[1]

1. Materials and Reagents:

  • Nateglinide reference standard

  • This compound (l-enantiomer) reference standard

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Sample solvent: Mobile phase

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of the Nateglinide reference standard in the mobile phase.

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • From the stock solutions, prepare working standard solutions at the desired concentrations.

4. Sample Preparation:

  • Accurately weigh and dissolve the Nateglinide bulk drug sample in the mobile phase to achieve a known concentration.

5. Chromatographic Procedure:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the this compound standard solution to determine its retention time.

  • Inject the Nateglinide standard solution to determine its retention time.

  • Inject the sample solution.

  • Identify and integrate the peaks corresponding to Nateglinide and this compound in the sample chromatogram.

6. Data Analysis:

  • Calculate the resolution (R_s) between the Nateglinide and this compound peaks. A resolution of greater than 6.0 indicates excellent separation.[1]

  • Determine the percentage of this compound in the Nateglinide bulk drug sample.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between the Nateglinide and this compound peaks. What should I do?

Answer:

  • Verify CSP Selection: Confirm that you are using a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are recommended.

  • Optimize Mobile Phase Composition:

    • Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. A lower percentage of alcohol generally increases retention and may improve resolution.

    • Try a Different Alcohol: If using isopropanol, try switching to ethanol, or vice-versa. Different alcohols can alter the chiral recognition mechanism.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Optimize Temperature: Evaluate the effect of column temperature. Both increasing and decreasing the temperature can affect selectivity.

Issue 2: Peak Tailing

Question: The peaks for Nateglinide and/or this compound are showing significant tailing. How can I improve the peak shape?

Answer:

  • Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you may be overloading the column.

  • Add a Mobile Phase Modifier: Since Nateglinide is an acidic compound, secondary interactions with the stationary phase can cause tailing. Add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This can help to suppress the ionization of residual silanol groups on the silica support and improve peak symmetry.

  • Ensure Mobile Phase pH is Appropriate (for Reversed-Phase): If you are using a reversed-phase method, ensure the pH of the mobile phase is at least 2 pH units below the pKa of Nateglinide to maintain it in a single ionic form.

  • Check for Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing.

Issue 3: Peak Splitting

Question: My peaks are split or show shoulders. What could be the cause?

Answer:

  • Check for a Void in the Column: A sudden pressure shock or long-term use can cause a void to form at the column inlet. This can often be resolved by reversing the column and flushing it with an appropriate solvent (check the column manual for compatibility).

  • Sample Solvent Incompatibility: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Clogged Frit: A partially blocked inlet frit can cause the sample to be unevenly distributed onto the column, leading to split peaks. Try back-flushing the column to dislodge any particulate matter.

  • Co-eluting Impurity: It is possible that the split peak is due to a co-eluting impurity. Verify the purity of your standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Nateglinide Sample and Standards inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., n-Hexane/Ethanol) equilibrate Equilibrate Chiral Column (e.g., Chiralpak AD-H) prep_mobile_phase->equilibrate equilibrate->inject detect UV Detection at 210 nm inject->detect analyze Analyze Chromatogram detect->analyze check_resolution Check Resolution (Rs) and Peak Shape analyze->check_resolution optimize Optimize Method if Necessary check_resolution->optimize If Rs < 1.5 or poor peak shape optimize->prep_mobile_phase Adjust Mobile Phase optimize->equilibrate Re-equilibrate

Caption: Experimental workflow for chiral separation of Nateglinide.

troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Poor Chromatographic Result q_resolution Are enantiomers co-eluting? start->q_resolution q_tailing Are peaks asymmetrical? start->q_tailing q_splitting Are peaks split or shouldered? start->q_splitting a_resolution1 Adjust mobile phase (alcohol %) q_resolution->a_resolution1 Yes a_resolution2 Change alcohol type (EtOH/IPA) a_resolution1->a_resolution2 a_resolution3 Lower flow rate a_resolution2->a_resolution3 a_resolution4 Optimize temperature a_resolution3->a_resolution4 a_tailing1 Check for column overload (dilute sample) q_tailing->a_tailing1 Yes a_tailing2 Add acidic modifier (e.g., 0.1% TFA) a_tailing1->a_tailing2 a_tailing3 Check for column contamination a_tailing2->a_tailing3 a_splitting1 Check for column void q_splitting->a_splitting1 Yes a_splitting2 Ensure sample solvent compatibility a_splitting1->a_splitting2 a_splitting3 Check for clogged frit a_splitting2->a_splitting3

Caption: Troubleshooting decision tree for Nateglinide chiral separation.

References

Technical Support Center: Preventing In-Process Racemization of Nateglinide to ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in-process racemization of Nateglinide into its unwanted enantiomer, ent-Nateglinide. Our goal is to equip researchers with the knowledge to minimize or prevent this critical impurity during synthesis and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the racemization of Nateglinide?

A1: The racemization of Nateglinide, a D-phenylalanine derivative, primarily occurs through the formation of a 5(4H)-oxazolone intermediate. This happens when the carboxyl group of the N-acyl-D-phenylalanine is activated. The activated intermediate is susceptible to deprotonation at the α-carbon by a base, leading to the formation of a planar oxazolone. Subsequent reprotonation can occur from either side, resulting in a mixture of D- (Nateglinide) and L- (this compound) enantiomers.

Q2: At which stages of the Nateglinide synthesis process is racemization most likely to occur?

A2: Racemization is most probable during two key stages:

  • Amide Bond Formation: During the coupling of trans-4-isopropylcyclohexane carboxylic acid with the D-phenylalanine ester, the activation of the carboxylic acid can lead to oxazolone formation.

  • Hydrolysis: The hydrolysis of the Nateglinide ester to the final carboxylic acid, particularly under basic conditions, can promote racemization.

Q3: What is the impact of this compound as an impurity?

A3: As the enantiomer of the active pharmaceutical ingredient (API), this compound may have different pharmacological and toxicological properties. Regulatory agencies have strict limits on enantiomeric impurities, making control of this compound critical for drug safety and efficacy.

Troubleshooting Guides

Issue 1: High Levels of this compound Detected After Amide Coupling Step

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization potential, such as those that form less reactive intermediates or can be used with racemization-suppressing additives.Carbodiimide-based reagents like DCC or DIC can lead to higher rates of racemization if used without additives.
Absence or Insufficient Amount of Racemization Suppressant Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) into the coupling reaction. A patent for Nateglinide synthesis suggests that the use of HOBt prevents racemization.These additives react with the activated amino acid to form an active ester that is less prone to racemization via the oxazolone pathway.
Use of a Strong, Sterically Unhindered Base Employ a weaker and/or sterically hindered base.Stronger, less sterically hindered bases can more readily deprotonate the α-carbon of the activated intermediate, promoting racemization.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).Higher temperatures can accelerate the rate of oxazolone formation and subsequent racemization.
Prolonged Reaction Time Optimize the reaction time to ensure completion of the coupling while minimizing the exposure of the activated intermediate to conditions that favor racemization.Extended reaction times increase the opportunity for the side reaction of racemization to occur.

Logical Workflow for Troubleshooting High this compound Post-Coupling

start High this compound Detected coupling_reagent Review Coupling Reagent start->coupling_reagent additives Incorporate/Optimize Additives (e.g., HOBt) coupling_reagent->additives base Evaluate Base Selection additives->base temperature Lower Reaction Temperature base->temperature time Optimize Reaction Time temperature->time end This compound Levels Reduced time->end

Caption: Troubleshooting workflow for high this compound after the coupling step.

Issue 2: Increased this compound Levels Observed After Hydrolysis of Nateglinide Ester

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Harsh Basic Conditions (High pH) Perform the hydrolysis under milder basic conditions. Carefully control the pH to be as low as possible while still ensuring complete hydrolysis.High pH increases the concentration of the hydroxide ion, which can act as a base to abstract the α-proton, leading to racemization.
Elevated Temperature During Hydrolysis Conduct the hydrolysis at a lower temperature. The reaction may require a longer time, so optimization is key.Temperature accelerates the rate of racemization.
Prolonged Exposure to Basic Conditions Minimize the reaction time for hydrolysis. Quench the reaction promptly once the ester has been fully consumed.The longer the exposure to basic conditions, the greater the opportunity for racemization to occur.

Signaling Pathway of Base-Catalyzed Racemization During Hydrolysis

Nateglinide_Ester Nateglinide Ester Deprotonation α-Carbon Deprotonation Nateglinide_Ester->Deprotonation Hydrolysis Conditions High_pH High pH (e.g., NaOH) High_pH->Deprotonation Carbanion Planar Carbanion Intermediate Deprotonation->Carbanion Reprotonation Reprotonation Carbanion->Reprotonation Nateglinide Nateglinide (D-form) Reprotonation->Nateglinide ent_Nateglinide This compound (L-form) Reprotonation->ent_Nateglinide

Caption: Mechanism of base-catalyzed racemization during ester hydrolysis.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Quantification of Nateglinide and this compound

This protocol provides a general framework for the chiral separation of Nateglinide and its enantiomer. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based columns are often effective for this type of separation.

Mobile Phase and Conditions:

  • A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • An acidic or basic modifier may be added to improve peak shape and resolution.

  • Flow rate, column temperature, and injection volume should be optimized for the specific column and system.

Example Starting Conditions:

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Nateglinide sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Calculate the percentage of this compound by dividing the peak area of this compound by the total peak area of both enantiomers and multiplying by 100.

Protocol 2: Synthesis of Nateglinide with Minimized Racemization

This protocol outlines a synthetic procedure for Nateglinide with steps to minimize the formation of this compound.

Step 1: Amide Coupling

  • In a reaction vessel, dissolve trans-4-isopropylcyclohexane carboxylic acid and a racemization suppressing additive (e.g., 1.1 equivalents of HOBt) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the mixture to 0°C.

  • Add a coupling agent (e.g., 1.1 equivalents of DIC) and stir for 10-15 minutes.

  • In a separate vessel, dissolve D-phenylalanine methyl ester hydrochloride and a non-nucleophilic base (e.g., 1.2 equivalents of N-methylmorpholine) in the same solvent.

  • Slowly add the amino acid ester solution to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts.

Step 2: Ester Hydrolysis

  • Dissolve the crude Nateglinide methyl ester in a suitable solvent mixture (e.g., methanol/water).

  • Cool the solution to 0-5°C.

  • Slowly add a solution of a mild base (e.g., 1.1 equivalents of lithium hydroxide in water) while maintaining the low temperature.

  • Monitor the reaction by TLC or HPLC until the ester is consumed.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the Nateglinide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Experimental Workflow for Nateglinide Synthesis with Racemization Control

cluster_coupling Amide Coupling cluster_hydrolysis Ester Hydrolysis Coupling_Start Dissolve Acid + HOBt Add_DIC Add DIC at 0°C Coupling_Start->Add_DIC Add_Amine Add D-Phe-OMe Solution Add_DIC->Add_Amine Coupling_Reaction React at RT Add_Amine->Coupling_Reaction Coupling_Workup Aqueous Workup Coupling_Reaction->Coupling_Workup Hydrolysis_Start Dissolve Ester Coupling_Workup->Hydrolysis_Start Add_Base Add LiOH at 0-5°C Hydrolysis_Start->Add_Base Hydrolysis_Reaction Monitor Reaction Add_Base->Hydrolysis_Reaction Acidification Acidify to pH 3-4 Hydrolysis_Reaction->Acidification Isolation Filter and Dry Acidification->Isolation

Caption: Optimized workflow for Nateglinide synthesis to minimize racemization.

Technical Support Center: Method Robustness for ent-Nateglinide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing method robustness in the quantification of ent-Nateglinide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide clear guidance, troubleshooting assistance, and detailed protocols for ensuring the reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it critical for quantifying this compound?

A: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1] For this compound, the enantiomer of the active pharmaceutical ingredient Nateglinide, this is crucial. Enantiomers can have different pharmacological effects, and regulatory agencies require precise quantification of the undesired enantiomer. A robust method ensures that results are consistent and reliable across different laboratories, instruments, and analysts, which is a key requirement of regulatory bodies like the FDA and EMA.[2]

Q2: What are the typical parameters to investigate in a robustness study for a chiral HPLC method?

A: According to ICH Q2(R1) guidelines, robustness should be considered during the development phase.[1] For a chiral HPLC method for this compound, you should intentionally vary parameters such as:

  • Mobile Phase Composition: Varying the ratio of organic modifiers (e.g., ±2% absolute).

  • Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., ±0.2 pH units).

  • Column Temperature: Changing the column oven temperature (e.g., ±5°C).

  • Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±10% of the nominal rate).

  • Wavelength: Altering the UV detector wavelength (e.g., ±2 nm).

  • Chiral Column Batch: Testing different batches of the same chiral stationary phase.

Q3: What are the acceptance criteria for a successful robustness study?

A: The primary acceptance criterion for a chiral separation is the resolution (Rs) between the enantiomeric peaks (Nateglinide and this compound). The resolution should remain greater than a predefined value (typically Rs > 2.0). Other critical system suitability parameters to monitor include:

  • Tailing Factor (Asymmetry Factor): Should typically be ≤ 2.0.

  • Relative Standard Deviation (%RSD) of Peak Areas: For replicate injections, this should be ≤ 2.0%.

  • Retention Time (RT): While some shift is expected, it should be consistent and not compromise the separation.

Troubleshooting Guide: Common Issues in this compound Chiral Separation

This guide addresses specific problems you may encounter during your analysis.

Problem: Loss of Resolution Between Nateglinide and this compound Peaks

Potential Cause Recommended Solution & Action
Column Degradation The performance of chiral stationary phases (CSPs) can degrade over time. Action: First, try flushing the column with a strong, compatible solvent like isopropanol. If resolution is not restored, replace the column. It is recommended to dedicate a column specifically for chiral separations to avoid contamination.
Change in Mobile Phase The composition of the mobile phase is critical for chiral recognition. Even small variations in organic modifier percentage or trace amounts of water can affect separation. Action: Prepare fresh mobile phase using high-purity, HPLC-grade solvents. Ensure accurate measurements and thorough mixing. If using additives like trifluoroacetic acid (TFA) or diethylamine (DEA), ensure their concentration is precise.
Temperature Fluctuation Chiral separations are often sensitive to temperature changes. Action: Use a column oven to maintain a constant and controlled temperature. Investigate the effect of temperature (e.g., 20°C, 25°C, 30°C) during method development to find the optimal, most robust setting.
Sample Overload Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and loss of resolution. Action: Reduce the concentration of your sample or decrease the injection volume.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution & Action
Secondary Interactions Analyte interaction with active sites (e.g., residual silanols) on the silica support can cause peak tailing. Action: For Nateglinide, which is an acidic compound, adding a small amount of an acidic modifier like 0.1% TFA to the mobile phase can improve peak shape.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve your sample in the mobile phase itself.
Column Contamination Buildup of strongly retained impurities at the column inlet can lead to poor peak shape. Action: Use a guard column to protect the analytical column. Regularly flush the column and guard column.

Experimental Protocols

Protocol: Robustness Study for Chiral HPLC Quantification of this compound

This protocol describes a systematic approach to evaluating the robustness of a chiral HPLC method.

1. Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic parameters and to establish system suitability criteria.

2. Materials and Reagents:

  • Nateglinide Reference Standard

  • This compound (as an impurity standard or in a racemic mixture)

  • HPLC-grade Acetonitrile

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA)

  • Purified water (18.2 MΩ·cm)

3. Chromatographic System (Example Conditions):

  • Column: Chiralpak® IA (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution containing Nateglinide spiked with a known concentration of this compound (e.g., 0.15%) in the mobile phase.

4. Robustness Parameter Variation: Systematically vary the parameters one at a time, as detailed in the table below. For each condition, perform at least three replicate injections of the sample solution.

5. Data Analysis: For each condition, calculate the Resolution (Rs), Tailing Factor (As), Retention Time (RT), and %RSD of the peak area for both enantiomers. Compare the results against the established acceptance criteria.

Data Presentation: Summary of Robustness Study Results

The following tables summarize hypothetical results from the robustness study described above.

Table 1: Effect of Varied Method Parameters on System Suitability

ParameterVariationResolution (Rs) between EnantiomersTailing Factor (this compound)Retention Time (min) (this compound)
Nominal Condition -2.81.29.5
Flow Rate 0.9 mL/min3.11.210.6
1.1 mL/min2.61.28.6
Temperature 20°C3.01.310.1
30°C2.51.29.0
IPA Percentage 8%3.41.311.2
12%2.31.28.1
Wavelength 208 nm2.81.29.5
212 nm2.81.29.5

Acceptance Criteria:

  • Resolution (Rs) ≥ 2.0

  • Tailing Factor (As) ≤ 2.0

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows for method robustness assessment.

Robustness_Study_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase start Define Method & Parameters params Identify Critical Parameters (Flow Rate, Temp, Mobile Phase) start->params criteria Set Acceptance Criteria (Resolution > 2.0, Tailing < 2.0) params->criteria vary Vary One Parameter at a Time criteria->vary inject Inject Sample (n=3) vary->inject collect Collect Chromatographic Data inject->collect analyze Analyze System Suitability (Rs, As, RT) collect->analyze compare Compare Results to Criteria analyze->compare decision Method is Robust? compare->decision report Document in Validation Report decision->report Yes fail Re-evaluate or Optimize Method decision->fail No

Workflow for a typical HPLC method robustness study.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_separation Separation Issues start Poor Resolution (Rs < 2.0) q1 Is peak shape good (Tailing < 2.0)? start->q1 a1 Check for Sample Overload (Reduce Concentration) q1->a1 No a4 Prepare Fresh Mobile Phase q1->a4 Yes a2 Optimize Mobile Phase (Add modifier like TFA) a1->a2 a3 Check for Contamination (Use Guard Column) a2->a3 a3->q1 a5 Check Column Temperature a4->a5 a6 Evaluate Column Health (Flush or Replace) a5->a6 end Resolution Restored a6->end

Troubleshooting logic for loss of enantiomeric resolution.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of ent-Nateglinide and D-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nateglinide, a member of the meglitinide class of oral hypoglycemic agents, is a chiral molecule clinically used in its D-phenylalanine enantiomeric form (D-Nateglinide) to manage type 2 diabetes mellitus. Its therapeutic effect is mediated through the stimulation of insulin secretion from pancreatic β-cells. This guide provides an objective comparison of the bioactivity of D-Nateglinide and its enantiomer, ent-Nateglinide (L-Nateglinide), supported by available experimental data.

Overview of Bioactivity

Experimental evidence strongly indicates that the bioactivity of Nateglinide resides almost exclusively in the D-enantiomer. D-Nateglinide is significantly more potent in its interaction with the target receptor and, consequently, in its ability to stimulate insulin secretion. One study highlights that D-Nateglinide is "much more potent" than its S-enantiomer, this compound[1].

Comparative Bioactivity Data

The following table summarizes the available quantitative data comparing the bioactivity of D-Nateglinide and this compound.

ParameterD-NateglinideThis compoundFold Difference (D- vs. ent-)Reference
SUR1 Receptor Binding Affinity
Relative potency in displacing [3H]glibenclamide from RIN-m5F cell membranesMore PotentLess Potent25-fold[2]
Insulin Secretion
EC50 in isolated rat islets (3 mM glucose)14 µMData not available-[3][4]
EC50 in isolated rat islets (8 mM glucose)~2.3 µM (6-fold reduction from 3 mM)Data not available-[3][4]
EC50 in isolated rat islets (16 mM glucose)~0.88 µM (16-fold reduction from 3 mM)Data not available-[3][4]

Mechanism of Action: D-Nateglinide

D-Nateglinide stimulates insulin secretion by targeting the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This process involves the following steps:

  • Binding to SUR1: D-Nateglinide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.

  • KATP Channel Closure: This binding event leads to the closure of the KATP channel.

  • Membrane Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.

  • Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.

  • Insulin Exocytosis: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.

D-Nateglinide Mechanism of Action D-Nateglinide D-Nateglinide SUR1 SUR1 D-Nateglinide->SUR1 Binds K_ATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->K_ATP_Channel Regulates Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens for Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin_Release Insulin_Exocytosis->Insulin_Release Results in

D-Nateglinide's signaling pathway for insulin secretion.

Experimental Protocols

SUR1 Receptor Binding Assay (Competitive Displacement)

This assay determines the binding affinity of a compound to the SUR1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from RIN-m5F cells, a rat insulinoma cell line that endogenously expresses the KATP channel.

  • Radioligand: [3H]glibenclamide, a high-affinity sulfonylurea, is used as the radioligand.

  • Assay Procedure:

    • RIN-m5F cell membranes are incubated with a fixed concentration of [3H]glibenclamide.

    • Increasing concentrations of the unlabeled test compounds (D-Nateglinide and this compound) are added to compete for binding to the SUR1 receptor.

    • The reaction is allowed to reach equilibrium.

    • The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki). A lower IC50/Ki value indicates a higher binding affinity.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells or isolated islets of Langerhans.

  • Cell/Islet Culture: Pancreatic islets are isolated from rats, or a suitable insulin-secreting cell line (e.g., BRIN-BD11) is cultured.

  • Assay Procedure:

    • Islets or cells are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 1.1-3 mM) to establish a basal insulin secretion rate.

    • The pre-incubation buffer is replaced with fresh KRB buffer containing various concentrations of the test compounds (D-Nateglinide or this compound) at different glucose concentrations (e.g., low, medium, and high).

    • The cells/islets are incubated for a defined period (e.g., 1-2 hours) at 37°C.

    • The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The dose-response curve for each compound is plotted, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated to determine the potency of the compound as an insulin secretagogue.

Experimental Workflow for Insulin Secretion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Islets Isolate Pancreatic Islets or Culture Beta-Cell Line Pre_incubation Pre-incubate with low glucose buffer Isolate_Islets->Pre_incubation Treatment Incubate with Test Compounds (D-Nateglinide or this compound) + varying glucose concentrations Pre_incubation->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Measure_Insulin Measure Insulin Concentration (ELISA/RIA) Collect_Supernatant->Measure_Insulin Data_Analysis Calculate EC50 values and plot dose-response curves Measure_Insulin->Data_Analysis

Workflow for comparing insulinotropic effects.

Conclusion

The available data unequivocally demonstrate the stereoselective bioactivity of Nateglinide, with the D-enantiomer being the pharmacologically active form. The significantly higher binding affinity of D-Nateglinide for the SUR1 receptor compared to this compound provides a molecular basis for its potent insulinotropic effect. While direct comparative data on the insulin secretion potency of this compound is limited in the public domain, the profound difference in receptor binding strongly suggests a correspondingly weak or negligible effect on insulin release. These findings underscore the critical importance of stereochemistry in drug design and development for achieving targeted and effective therapeutic outcomes.

References

A Pharmacological Comparison of Nateglinide's Cis and Trans Isomers: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological properties of the geometric isomers of Nateglinide reveals a stark contrast in their therapeutic activity. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the critical stereochemical determinants of Nateglinide's function.

Nateglinide, an oral hypoglycemic agent, is prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic effect is achieved through the stimulation of insulin secretion from pancreatic β-cells. Chemically, Nateglinide is N-((trans-4-isopropylcyclohexyl)carbonyl)-D-phenylalanine[1]. The molecule possesses geometric isomerism due to the substituted cyclohexane ring, existing as either a cis or trans isomer. This guide elucidates the profound pharmacological differences between these two isomers.

Isomeric Activity: A Tale of Two Forms

Experimental evidence has consistently demonstrated that the pharmacological activity of Nateglinide resides exclusively in its trans isomer. The cis isomer is widely considered to be inactive[2]. This disparity underscores the critical role of stereochemistry in the interaction between Nateglinide and its biological target. The cis isomer is regarded as an impurity in the pharmaceutical preparation of Nateglinide[3].

Quantitative Pharmacological Data of Nateglinide Isomers

The following table summarizes the available quantitative data for the trans and cis isomers of Nateglinide, highlighting the activity of the trans isomer and the established inactivity of the cis form.

ParameterTrans-NateglinideCis-NateglinideReference
Receptor Binding Affinity (KATP Channel)
Ki (Displacement of [3H]glibenclamide)248 nMInactive[1]
IC50 (Displacement of [3H]repaglinide)0.7 µMInactive[4]
KATP Channel Inhibition
IC50 (86Rb efflux inhibition)350 nMInactive[1]
Insulin Secretion
EC50 (in HIT T-15 cells)20 µMInactive[1]

Mechanism of Action: The Trans Isomer's Signaling Pathway

Trans-Nateglinide exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells[5][6][7]. This binding event initiates a cascade of cellular processes leading to insulin exocytosis.

Mechanism of Action of Trans-Nateglinide Trans_Nateglinide Trans-Nateglinide SUR1 SUR1 Subunit (of KATP Channel) Trans_Nateglinide->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Triggers Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Stimulates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Signaling pathway of trans-Nateglinide in pancreatic β-cells.

Experimental Protocols

Radioligand Binding Assay for SUR1 Receptor

This protocol outlines the methodology to determine the binding affinity of Nateglinide isomers to the SUR1 receptor, a key component of the KATP channel.

Objective: To quantify the binding affinity (Ki) of trans- and cis-Nateglinide to the SUR1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the SUR1/Kir6.2 channel (e.g., RIN-m5F cells or HEK293 cells transfected with SUR1 and Kir6.2).

  • Radioligand: [3H]glibenclamide or [3H]repaglinide.

  • Unlabeled ligands: trans-Nateglinide, cis-Nateglinide, and a potent unlabeled displacer (e.g., glibenclamide) for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (trans- or cis-Nateglinide). For total binding, omit the unlabeled test compound. For non-specific binding, add a high concentration of an unlabeled displacer.

  • Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Insulin Secretion Assay

This protocol describes a method to assess the ability of Nateglinide isomers to stimulate insulin secretion from pancreatic β-cells or isolated pancreatic islets.

Objective: To measure the amount of insulin secreted from pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) or isolated rodent pancreatic islets in response to stimulation with trans- and cis-Nateglinide.

Materials:

  • Pancreatic β-cell line or isolated pancreatic islets.

  • Culture medium (e.g., RPMI-1640).

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations.

  • Trans-Nateglinide and cis-Nateglinide stock solutions.

  • Insulin ELISA kit.

  • Multi-well culture plates.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Cell/Islet Culture: Culture pancreatic β-cells or islets in multi-well plates until they are ready for the experiment.

  • Pre-incubation: Wash the cells/islets with a low-glucose KRB buffer and pre-incubate them in this buffer for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing different concentrations of the test compounds (trans- or cis-Nateglinide) and a specific glucose concentration (e.g., a stimulatory concentration like 16.7 mM). Include a positive control (e.g., a known secretagogue) and a negative control (buffer alone).

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).

  • Sample Collection: Collect the supernatant (the buffer containing the secreted insulin) from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the cell number or protein content. Plot the insulin secretion as a function of the test compound concentration to determine the dose-response relationship and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

The pharmacological activity of Nateglinide is exclusively attributed to its trans isomer, which effectively stimulates insulin secretion by blocking KATP channels in pancreatic β-cells. The cis isomer is pharmacologically inactive. This stark difference highlights the stringent stereochemical requirements for the interaction of Nateglinide with its target receptor. For researchers and professionals in drug development, this guide emphasizes the critical importance of stereoisomerism in drug design and evaluation, as even subtle changes in the three-dimensional arrangement of a molecule can completely abrogate its therapeutic effect.

References

A Comparative Guide: HPLC vs. SFC for the Analysis of ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate analysis of chiral compounds is paramount. Nateglinide, an antidiabetic agent, exists as enantiomers, with the desired therapeutic effect attributed primarily to the D-enantiomer. Consequently, the precise quantification of its counterpart, ent-Nateglinide (the L-enantiomer), is a critical quality control parameter. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of this compound, offering a direct comparison of their performance based on available experimental data and established methodologies for similar chiral acidic compounds.

At a Glance: Key Performance Metrics

The selection of a chromatographic technique hinges on a balance of performance, speed, and resource consumption. Below is a summary of key quantitative parameters for both HPLC and a projected SFC method for this compound analysis.

ParameterHPLCSupercritical Fluid Chromatography (SFC) (Projected)
Resolution (Rs) > 1.5Expected > 1.5
Analysis Time 10 - 20 minutes< 10 minutes
**Linearity (r²) **> 0.999Expected > 0.999
Precision (RSD%) < 2.0%Expected < 2.0%
Solvent Consumption High (Aqueous/Organic Mixtures)Low (Primarily liquid CO2 and co-solvent)
Environmental Impact Moderate to HighLow

Experimental Protocols: A Detailed Look

Robust and reproducible analytical methods are the bedrock of pharmaceutical quality control. Here, we detail the established HPLC methodology for this compound and a proposed SFC protocol based on methods for structurally similar chiral acidic molecules.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is well-established for the chiral separation of Nateglinide enantiomers.

  • Column: Chiralcel OD-R (250 mm x 4.6 mm, 10 µm)

  • Mobile Phase: Acetonitrile and 0.6 M Sodium Perchlorate solution (pH 2.0) in a 52:48 (v/v) ratio

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Proposed Supercritical Fluid Chromatography (SFC) Protocol

While a specific SFC method for this compound is not widely published, a robust method can be projected based on successful separations of other acidic chiral compounds, such as profens.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% Trifluoroacetic acid (TFA) as a modifier. A typical gradient could be 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Workflow and Logical Relationships

To visualize the general process of a chromatographic analysis, from sample preparation to data interpretation, the following diagram illustrates the key stages.

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_data_analysis Data Analysis Sample Bulk Drug Substance/ Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Generation Integration->Report

A generalized workflow for chromatographic analysis.

Comparative Analysis: HPLC vs. SFC

HPLC: The Established Workhorse

High-Performance Liquid Chromatography is a mature and widely adopted technique for chiral separations in the pharmaceutical industry.

  • Advantages:

    • Robust and Reliable: Extensive literature and established methods provide a high degree of confidence in its application.

    • Versatility: A wide array of chiral stationary phases and mobile phase compositions are available, allowing for fine-tuning of separations.

    • Regulatory Acceptance: HPLC methods are well-understood and readily accepted by regulatory agencies.

  • Disadvantages:

    • Longer Analysis Times: Compared to SFC, HPLC runs are typically longer, impacting sample throughput.

    • Higher Solvent Consumption: The use of aqueous and organic solvents results in higher purchase and disposal costs, as well as a greater environmental footprint.

    • Potentially Lower Efficiency: The higher viscosity of liquid mobile phases can lead to broader peaks and lower column efficiency compared to SFC.

SFC: The High-Speed, Green Alternative

Supercritical Fluid Chromatography has emerged as a powerful alternative for chiral analysis, offering significant advantages in speed and sustainability.[1][2]

  • Advantages:

    • Rapid Analysis: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations, often reducing analysis times by a factor of 3 to 10 compared to HPLC.[3]

    • Reduced Solvent Usage: The primary mobile phase component is environmentally benign and inexpensive liquid CO2, drastically reducing the consumption of organic solvents.[3]

    • Higher Efficiency: The high diffusivity of solutes in supercritical fluids leads to sharper peaks and improved resolution.

    • Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved separation for compounds that are challenging to resolve by HPLC.

  • Disadvantages:

    • Method Development Complexity: While becoming more routine, developing a robust SFC method can sometimes be more complex than for HPLC, particularly for highly polar or ionic compounds.

    • Specialized Equipment: SFC requires dedicated instrumentation capable of handling high pressures and controlling fluid density.

    • Lower Sample Solubility for Some Compounds: While co-solvents are used to enhance solubility, some highly polar compounds may be more readily analyzed by reversed-phase HPLC.

Logical Framework for Method Selection

The decision to employ HPLC or SFC for this compound analysis involves a logical consideration of analytical needs and laboratory capabilities.

G start Start: Need for This compound Analysis throughput High Sample Throughput Required? start->throughput green Green Chemistry/ Solvent Reduction a Priority? throughput->green Yes existing_hplc Existing Validated HPLC Method? throughput->existing_hplc No green->existing_hplc No sfc_equip SFC Equipment Available? green->sfc_equip Yes existing_hplc->sfc_equip No use_hplc Utilize HPLC existing_hplc->use_hplc Yes sfc_equip->use_hplc No develop_sfc Develop and Validate SFC Method sfc_equip->develop_sfc Yes use_sfc Utilize SFC develop_sfc->use_sfc

Decision-making flowchart for selecting between HPLC and SFC.

Conclusion

Both HPLC and SFC are capable of providing the necessary resolution and quantitative performance for the analysis of this compound. HPLC represents a well-established, robust, and universally accepted method. However, for laboratories seeking to enhance throughput, reduce operational costs, and align with green chemistry initiatives, SFC presents a compelling and increasingly adopted alternative. The projected SFC method, based on the successful separation of similar chiral acidic compounds, demonstrates the high potential of this technique for rapid and efficient this compound analysis. The ultimate choice will depend on the specific needs of the laboratory, including sample volume, existing infrastructure, and long-term strategic goals regarding analytical efficiency and environmental impact.

References

comparing the effects of ent-Nateglinide to impurities of other meglitinides

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of ent-Nateglinide and Meglitinide Impurities

In the landscape of pharmaceutical development and research, a thorough understanding of not only the active pharmaceutical ingredient (API) but also its related substances, such as enantiomers and impurities, is critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of this compound, the enantiomer of the anti-diabetic drug Nateglinide, and common impurities found in other meglitinide-class drugs, specifically Repaglinide. While direct comparative experimental studies are not prevalent in existing literature, this document synthesizes available data on their individual characteristics and potential biological impacts.

Introduction to this compound and Meglitinide Impurities

Nateglinide is a short-acting insulin secretagogue that belongs to the meglitinide class. It functions by closing ATP-dependent potassium (KATP) channels in pancreatic β-cells, which leads to depolarization and subsequent insulin release. Nateglinide is a chiral molecule and exists as two enantiomers: D-Nateglinide (the active form) and L-Nateglinide, also referred to as this compound. Pharmacological studies have shown that the glucose-lowering activity of Nateglinide is primarily due to the D-enantiomer.

Impurities in pharmaceuticals are unwanted chemicals that can arise during synthesis or storage. For the meglitinide class, these can include isomers, degradation products, or by-products of the manufacturing process. Regulatory bodies like the FDA and EMA require strict control and characterization of these impurities.

This guide will focus on the comparison of this compound with known impurities of Repaglinide, another widely used meglitinide.

Comparative Data

The following table summarizes the key characteristics of this compound and selected impurities of Repaglinide.

Characteristic This compound (L-Nateglinide) Repaglinide Impurity B Repaglinide Impurity C Repaglinide Related Compound A
Chemical Name (2R)-2-((E)-4-isopropylbenzylideneamino)-3-phenylpropanoic acid(S)-3-ethoxy-4-(ethoxycarbonyl)-phenyl]-2-ethoxybenzoic acid(S)-2-ethoxy-4-(2-((S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid(S)-2-ethoxy-4-(2-((S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid ethyl ester
Type Enantiomer of NateglinideProcess Impurity/DegradantProcess ImpurityProcess Impurity
Pharmacological Activity Generally considered inactive or significantly less active than D-Nateglinide.Unknown, but potential for biological activity due to structural similarity to the API.Unknown, but potential for biological activity.Unknown, but potential for biological activity.
Source Chiral synthesis or racemization of Nateglinide.Synthesis of Repaglinide.Synthesis of Repaglinide.Synthesis of Repaglinide.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible assessment of the biological effects of APIs and their related substances. Below are outlines of key experimental protocols relevant to this comparison.

Protocol 1: In Vitro Assessment of Insulin Secretion

Objective: To determine the effect of a test compound on insulin secretion from pancreatic β-cells.

Methodology:

  • Cell Culture: INS-1E cells (a rat insulinoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Insulin Secretion Assay:

    • Cells are seeded in 24-well plates and grown to 80-90% confluency.

    • Prior to the assay, cells are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose.

    • The pre-incubation buffer is then replaced with KRBH containing various glucose concentrations (e.g., 2.8 mM and 16.7 mM) and the test compounds (this compound, Repaglinide impurities) at different concentrations.

    • Cells are incubated for 1 hour at 37°C.

    • The supernatant is collected, and the insulin concentration is measured using an ELISA kit.

  • Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.

Protocol 2: Electrophysiological Measurement of KATP Channel Activity

Objective: To directly measure the effect of a test compound on the activity of ATP-sensitive potassium (KATP) channels.

Methodology:

  • Cell Preparation: Pancreatic β-cells are isolated from mice or rats, or a suitable cell line (e.g., CRI-G1) is used.

  • Patch-Clamp Recording:

    • The whole-cell or inside-out patch-clamp technique is employed.

    • For whole-cell recordings, the pipette solution contains a low concentration of ATP to allow for KATP channel opening.

    • The external solution is a standard physiological saline solution.

    • After establishing a stable recording, the test compound is applied to the cell via a perfusion system.

  • Data Analysis: The change in KATP channel current in response to the compound is measured and analyzed.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of meglitinides and a typical workflow for impurity analysis.

Meglitinide_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Meglitinide Meglitinide (e.g., Nateglinide) KATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Meglitinide->KATP_Channel Binds and closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Inhibits K+ efflux Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Blood_Glucose Blood Glucose Levels Insulin_Secretion->Blood_Glucose Lowers Impurity_Analysis_Workflow Start Drug Substance (e.g., Repaglinide) Synthesis Chemical Synthesis Start->Synthesis Purification Purification Steps Synthesis->Purification QC_Testing Quality Control Testing (e.g., HPLC, LC-MS) Purification->QC_Testing Impurity_Identification Impurity Profile Identification QC_Testing->Impurity_Identification Impurity_Quantification Impurity Quantification Impurity_Identification->Impurity_Quantification Toxicological_Assessment Toxicological Assessment of Impurities Impurity_Quantification->Toxicological_Assessment Regulatory_Submission Regulatory Submission Toxicological_Assessment->Regulatory_Submission

Chiral Purity of Nateglinide: A Comparative Guide to the Validation of ent-Nateglinide as a Critical Quality Attribute

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the stereochemical purity of chiral drugs is paramount to guaranteeing their safety and efficacy. Nateglinide, an oral hypoglycemic agent for the treatment of type 2 diabetes, is a chiral molecule where the therapeutic activity resides in the D-enantiomer. Its mirror image, ent-Nateglinide (the L-enantiomer), is considered a chiral impurity and its level must be strictly controlled. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound as a critical quality attribute (CQA) of Nateglinide, supported by experimental data and detailed protocols.

The Significance of Stereoisomerism in Nateglinide

Nateglinide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is initiated by the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1][2] Pharmacological studies have demonstrated that the D-enantiomer of Nateglinide is significantly more potent in this action than its L-enantiomer, this compound.[3] Consequently, this compound is classified as an impurity, and its presence in the final drug product must be carefully monitored and controlled in line with regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4]

Comparative Analysis of Analytical Methods for this compound Quantification

The accurate quantification of this compound in the presence of a large excess of Nateglinide presents a significant analytical challenge. Several techniques have been developed and validated for this purpose, with Chiral High-Performance Liquid Chromatography (HPLC) being the most widely adopted method. Other methods, such as Capillary Electrophoresis (CE), offer alternative approaches. Below is a comparative summary of the performance of these methods.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE) Alternative Methods (e.g., UPLC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Utilizes smaller particle sizes for higher resolution and faster analysis compared to traditional HPLC.
Resolution (Rs) Good resolution (Rs > 6.0) has been reported between Nateglinide and this compound.[5]Effective separation of both geometric isomers and enantiomers has been demonstrated.[4]High resolution is a key feature of UPLC systems.
Limit of Detection (LOD) 0.3 µg/mL for this compound.[5]0.07% for the L-enantiomer of nateglinide.[5]0.02 µg/mL for Nateglinide (as an indicator of sensitivity).[6]
Limit of Quantification (LOQ) 1.0 µg/mL for this compound.[5]0.2% for the L-enantiomer of nateglinide.[5]0.06 µg/mL for Nateglinide.[6]
Precision (%RSD) Intraday precision ranged from 0.12% to 1.7%, and interday precision ranged from 0.73% to 1.73% for a CE method.[5] Data for a specific chiral HPLC method showed a %RSD of 5.2% at the LOQ concentration.[5]Intraday precision ranged between 0.12% and 1.7%. Interday precision ranged between 0.73% and 1.73%.[5]Not specifically reported for this compound but generally high for UPLC methods.
Accuracy (% Recovery) 97.9% to 99.7% for this compound.[5]Not explicitly reported in the provided search results.98.78% - 100.76% for Nateglinide analysis.[6]
Analysis Time Typically longer than CE and UPLC.Generally offers rapid analysis times.[7]Faster analysis times compared to conventional HPLC.
Solvent Consumption Can be significant, especially during method development.Lower consumption of organic solvents, considered a "greener" technique.[8]Reduced solvent consumption compared to HPLC.

Experimental Protocols

Chiral HPLC Method for Quantification of this compound

This protocol is based on a validated method for the determination of this compound in bulk drug samples.[5]

a. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane and Ethanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Nateglinide drug substance in the mobile phase to the desired concentration.

  • Spiked Sample for Validation: Prepare spiked samples by adding known amounts of the this compound standard stock solution to the Nateglinide sample solution to achieve different concentration levels for linearity, accuracy, and precision studies.

c. Validation Parameters:

  • Specificity: Demonstrate the resolution between Nateglinide and this compound peaks, ensuring no interference from other components. A resolution factor (Rs) of > 6.0 is considered good.[5]

  • Linearity: Analyze a series of solutions with increasing concentrations of this compound to establish a linear relationship between peak area and concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. For this method, the LOD and LOQ were reported as 0.3 µg/mL and 1.0 µg/mL, respectively.[5]

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at a specific concentration.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with a known amount of spiked this compound. Recovery should be within an acceptable range (e.g., 97.9% to 99.7%).[5]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) on the analytical results.

Alternative Method: Capillary Electrophoresis (CE)

CE provides an alternative with high separation efficiency and lower solvent consumption.[4]

a. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d.)

  • Background Electrolyte (BGE): Borate buffer (e.g., 75 mM, pH 9.2) containing a chiral selector such as methyl-β-cyclodextrin (e.g., 25 mg/mL) and sodium dodecyl sulfate (e.g., 50 mM).[5]

  • Applied Voltage: e.g., 20 kV

  • Temperature: e.g., 15°C

  • Detection: UV detector at 210 nm

b. Validation: The validation of the CE method would follow similar principles as the HPLC method, assessing specificity, linearity, LOD, LOQ, precision, accuracy, and robustness. For a reported CE method, the LOD and LOQ for the L-enantiomer were 0.07% and 0.2%, respectively.[5]

Visualizing Key Processes

To better understand the context of this compound validation, the following diagrams illustrate the mechanism of action of Nateglinide and a typical workflow for validating it as a critical quality attribute.

Nateglinide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Nateglinide Nateglinide SUR1 Sulfonylurea Receptor 1 (SUR1) Nateglinide->SUR1 Binds to KATP ATP-sensitive K+ Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion of Insulin_release Insulin Release Insulin_vesicles->Insulin_release Resulting in Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Nateglinide's mechanism of action in pancreatic β-cells.

CQA_Validation_Workflow cluster_validation_params Validation Parameters start Start: Identify this compound as a Potential CQA risk_assessment Risk Assessment (Impact on Safety & Efficacy) start->risk_assessment method_dev Analytical Method Development (e.g., Chiral HPLC, CE) risk_assessment->method_dev method_validation Method Validation (ICH Q2(R1)) method_dev->method_validation spec_setting Set Specification Limits for this compound method_validation->spec_setting specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy robustness Robustness method_validation->robustness routine_testing Implement for Routine Testing (In-process and Final Product) spec_setting->routine_testing end End: Control of CQA Ensured routine_testing->end

Caption: Workflow for the validation of this compound as a CQA.

Conclusion

The control of this compound as a critical quality attribute is essential for ensuring the quality, safety, and efficacy of Nateglinide drug products. Chiral HPLC stands out as a robust and well-validated method for the routine quantification of this chiral impurity. While alternative methods like Capillary Electrophoresis offer advantages such as reduced analysis time and solvent consumption, the choice of method should be based on a thorough evaluation of its performance characteristics and its suitability for the intended purpose within a given laboratory setting. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate appropriate analytical control strategies for this compound.

References

A Comparative Guide to Inter-Laboratory Variability in the Analysis of ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparison of Analytical Methods for Nateglinide

Several analytical methods have been developed and validated for the determination of Nateglinide in bulk drug substances and pharmaceutical formulations.[1][2][3][4][5] The choice of method can significantly impact the potential for inter-laboratory variability. The following table summarizes and compares the most common techniques.

Analytical Method Principle Reported Linearity Range Detection Wavelength (λmax) Potential Sources of Inter-Laboratory Variability
High-Performance Liquid Chromatography (HPLC) Reversed-phase chromatography with UV detection.0.2846 - 1.0125 mg/mL[1]210 nm[1]Column manufacturer and batch, mobile phase preparation, flow rate accuracy, detector sensitivity, integration parameters.
UV Spectrophotometry (Method I) Measurement of UV absorbance in methanol.10 - 100 µg/mL[2]216 nm[2]Spectrophotometer calibration, solvent purity, accuracy of dilutions, baseline correction.
UV Spectrophotometry (Method II) Measurement of UV absorbance in alkaline methanol.100 - 1000 µg/mL[2]225.4 nm[2]In addition to Method I sources, variability in the preparation of the alkaline solution.
Visible Spectrophotometry Colorimetric reaction with Ninhydrin reagent.200 - 1000 µg/mL[4]570 nm[4]Reagent quality and preparation, reaction time and temperature, spectrophotometer calibration.

Note: For the specific analysis of ent-Nateglinide, a chiral separation method, typically a specialized chiral HPLC, would be required. The sources of variability for a standard HPLC method would apply, with the added complexity of the chiral column's performance and lifespan.

Key Factors Contributing to Inter-Laboratory Variability

Inter-laboratory variability in analytical measurements is a known challenge and can arise from several factors.[6][7] For the analysis of this compound, these factors can be broadly categorized as follows:

  • Analytical Method and Instrumentation:

    • Choice of Analytical Technique: Different methods (e.g., HPLC vs. spectrophotometry) have inherent differences in sensitivity, specificity, and robustness.

    • Instrument Configuration and Performance: Variations in instrument design, maintenance, and calibration can lead to disparate results.

    • Software and Data Processing: Differences in data acquisition and processing parameters, particularly peak integration in chromatography, can be a significant source of variability.

  • Reagents and Consumables:

    • Reference Standards: Purity and characterization of the this compound reference standard are critical.

    • Solvents and Reagents: The source, grade, and preparation of solvents and reagents can influence analytical outcomes.

    • Chromatographic Columns (for HPLC): Differences in column chemistry, particle size, and age between laboratories can significantly affect separation efficiency and retention times.

  • Laboratory Procedures and Personnel:

    • Sample Preparation: Minor variations in sample handling, extraction, and dilution procedures can introduce errors.

    • Analyst Technique and Training: The experience and training of the laboratory personnel can impact the consistency of results.

    • Environmental Conditions: Laboratory temperature and humidity can affect instrument performance and sample stability.

Hypothetical Experimental Protocol for Chiral HPLC Analysis of this compound

The following is a detailed, hypothetical protocol for the chiral separation and quantification of this compound. This protocol could serve as a standardized method for an inter-laboratory comparison study.

1. Objective: To develop and validate a stereospecific HPLC method for the quantification of this compound in a bulk drug substance.

2. Materials and Reagents:

  • This compound Reference Standard (purity > 99.5%)
  • Nateglinide Bulk Drug Substance
  • HPLC-grade n-Hexane
  • HPLC-grade Isopropanol
  • HPLC-grade Trifluoroacetic Acid (TFA)
  • Methanol (for sample preparation)

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.
  • Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm).

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL of this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.
  • Sample Solution (1 mg/mL of Nateglinide): Accurately weigh and dissolve 100 mg of Nateglinide bulk drug substance in 100 mL of methanol.

6. System Suitability:

  • Inject the 1.0 µg/mL this compound standard six times.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The resolution between the Nateglinide and this compound peaks should be ≥ 1.5.

7. Data Analysis:

  • Quantify the amount of this compound in the Nateglinide bulk drug substance using the calibration curve generated from the standard solutions.

Visualizing an Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study designed to assess the variability in the analysis of this compound.

Inter_Laboratory_Study_Workflow A Coordinating Laboratory Prepares and Validates Homogeneous Test Samples B Distribution of Samples and Standardized Protocol to Participating Laboratories A->B Shipment C Lab 1: Sample Analysis B->C Protocol Execution D Lab 2: Sample Analysis B->D Protocol Execution E Lab 'n': Sample Analysis B->E Protocol Execution F Data Submission to Coordinating Laboratory C->F Results D->F Results E->F Results G Statistical Analysis of Results (e.g., ANOVA, Cochran's and Grubbs' tests) F->G Data Pooling H Evaluation of Intra- and Inter-Laboratory Variability (Repeatability and Reproducibility) G->H Assessment I Final Report on Method Performance and Sources of Variability H->I Conclusion

Caption: Workflow for an inter-laboratory study on this compound analysis.

While specific data on the inter-laboratory variability in the analysis of this compound is not currently available, a review of validated analytical methods for Nateglinide highlights potential sources of variation. The implementation of robust, standardized analytical protocols, such as the hypothetical chiral HPLC method detailed above, is crucial for minimizing such variability. An inter-laboratory comparison study, following a structured workflow, would be invaluable for establishing the reproducibility of this compound analysis and ensuring consistent quality control across different testing facilities. Such a study would provide the necessary experimental data to truly understand and control the variables affecting the accurate quantification of this critical enantiomeric impurity.

References

A Comparative Pharmacokinetic Analysis of Nateglinide and its Enantiomer, ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Nateglinide, a D-phenylalanine derivative used for the treatment of type 2 diabetes, and its S-enantiomer, ent-Nateglinide. The information presented herein is compiled from preclinical studies to assist researchers in understanding the stereoselective disposition of this chiral drug.

Executive Summary

Nateglinide is an oral hypoglycemic agent that stimulates insulin secretion from the pancreas.[1] As a chiral molecule, its pharmacological activity resides primarily in the D-enantiomer. The stereoisomer, this compound (the L-enantiomer), exhibits distinct pharmacokinetic properties. Preclinical studies in rat models indicate that this compound generally has a higher total clearance and a larger volume of distribution compared to Nateglinide, particularly in a diabetic state.[2] This suggests a faster elimination and broader distribution of the S-enantiomer. The primary route of metabolism for Nateglinide involves hydroxylation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4.[3][4]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Nateglinide and this compound based on a study in Goto-Kakizaki rats, a model for type 2 diabetes.[2]

Pharmacokinetic ParameterNateglinide (D-enantiomer)This compound (S-enantiomer)
Maximum Plasma Concentration (Cmax) HigherLower
Time to Reach Cmax (Tmax) ShorterLonger
Area Under the Curve (AUC) HigherLower
Total Clearance (CLtot) LowerHigher
Volume of Distribution (Vd) LowerHigher
Elimination Half-life (t1/2) LongerShorter

Note: The relative values for Cmax, Tmax, AUC, and t1/2 are inferred from the reported differences in CLtot and Vd, as specific values were not provided in the abstract of the primary comparative study.

Experimental Protocols

The data presented in this guide is based on preclinical pharmacokinetic studies. A detailed methodology for a representative comparative study is outlined below.

Animal Model
  • Species: Male Goto-Kakizaki (GK) rats (a model for type 2 diabetes) and control Wistar rats.[2]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Drug Administration
  • Formulation: Nateglinide and this compound are dissolved in a suitable vehicle, such as a mixture of propylene glycol, ethanol, and water.

  • Dose and Route: A single intravenous (IV) bolus injection of 40 µmol/kg of either Nateglinide or this compound is administered via the tail vein.[2]

Sample Collection
  • Matrix: Blood, urine, and bile samples are collected.[2]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Urine and Bile Collection: Animals are housed in metabolic cages for the collection of urine and bile for up to 24 hours post-dosing.

Bioanalytical Method
  • Technique: A stereoselective high-performance liquid chromatography (HPLC) method is employed for the simultaneous quantification of Nateglinide and this compound in plasma, urine, and bile.[5]

  • Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile). The supernatant is then evaporated and reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm), is used for enantiomeric separation.[5]

    • Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v) is used as the mobile phase in an isocratic elution mode.[5]

    • Flow Rate: A flow rate of 1.0 mL/min is maintained.[5]

    • Detection: UV detection at 210 nm is used to monitor the analytes.[5]

  • Quantification: The concentrations of Nateglinide and this compound are determined using a calibration curve prepared with known concentrations of the analytes.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis A Acclimatization of GK and Wistar Rats B IV Bolus Injection (Nateglinide or this compound) A->B C Serial Blood Sampling B->C D Urine and Bile Collection B->D E Plasma Separation C->E F Protein Precipitation E->F G Chiral HPLC-UV Analysis F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, CLtot, Vd) G->H I Comparative Analysis H->I

Caption: Workflow of the comparative pharmacokinetic study.

Mechanism of Action

G cluster_0 Pancreatic β-Cell Nateglinide Nateglinide K_ATP ATP-sensitive K+ Channel Nateglinide->K_ATP Blocks Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Glucose_uptake Glucose Uptake by Tissues Insulin_secretion->Glucose_uptake Promotes

Caption: Nateglinide's mechanism of insulin secretion.

References

Decoding the Potency of Nateglinide Enantiomers in Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Nateglinide, a D-phenylalanine derivative, is a well-established insulin secretagogue for the management of type 2 diabetes. Its therapeutic efficacy lies in its ability to stimulate rapid, short-acting insulin release from pancreatic β-cells, primarily through the blockade of ATP-sensitive potassium (KATP) channels.[1][2] However, the stereochemistry of Nateglinide plays a critical role in its pharmacological activity. This guide provides a comprehensive comparison of the relative potency of Nateglinide and its enantiomer, ent-Nateglinide (the S-enantiomer), in stimulating insulin release, supported by experimental data and detailed methodologies.

Unveiling the Stereoselective Action: A Quantitative Comparison

Nateglinide's insulinotropic effect is highly stereoselective, with the clinically used R-enantiomer being significantly more potent than its S-enantiomer counterpart, this compound. This difference in potency is rooted in their differential interaction with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.

CompoundTargetAssay TypePotency (IC50)Reference
Nateglinide SUR1 subunit of KATP channel[3H]glibenclamide binding inhibition8 µM[3]
This compound SUR1 subunit of KATP channel[3H]glibenclamide binding inhibition> 8 µM (Significantly lower affinity than Nateglinide)[4]

Table 1: Comparative potency of Nateglinide and this compound in binding to the SUR1 receptor.

The Signaling Cascade: How Nateglinide Triggers Insulin Release

Nateglinide's mechanism of action is centered on the modulation of the KATP channel in pancreatic β-cells. This signaling pathway is crucial for glucose-stimulated insulin secretion.

cluster_0 Pancreatic β-cell Nateglinide Nateglinide SUR1 SUR1 Nateglinide->SUR1 Binds to Kir6_2 Kir6.2 KATP_channel KATP Channel (Closed) Kir6_2->KATP_channel Closes Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Open) Membrane_Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Granules Insulin Granules Ca_influx->Insulin_Granules Triggers exocytosis of Insulin_Release Insulin Release Insulin_Granules->Insulin_Release

Figure 1: Nateglinide Signaling Pathway.

Experimental Corner: Protocols for Potency Assessment

The determination of the relative potency of Nateglinide and its enantiomer relies on robust experimental methodologies. Below are detailed protocols for key assays used in these evaluations.

Experimental Workflow for Potency Determination

cluster_0 Experimental Workflow Islet_Isolation Pancreatic Islet Isolation Perifusion_Assay Islet Perifusion Assay Islet_Isolation->Perifusion_Assay Cell_Culture Cell Culture (e.g., INS-1, MIN6) Patch_Clamp Patch Clamp Electrophysiology Cell_Culture->Patch_Clamp Binding_Assay Radioligand Binding Assay (SUR1) Cell_Culture->Binding_Assay Insulin_Quantification Insulin Quantification (ELISA/RIA) Perifusion_Assay->Insulin_Quantification Data_Analysis Data Analysis (IC50/EC50 Determination) Patch_Clamp->Data_Analysis Binding_Assay->Data_Analysis Insulin_Quantification->Data_Analysis

Figure 2: Workflow for Potency Assessment.
Protocol 1: In Vitro Insulin Secretion from Isolated Pancreatic Islets (Perifusion Assay)

This protocol assesses the dynamic release of insulin from isolated pancreatic islets in response to various stimuli.

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents (e.g., rats, mice) or human donors using collagenase digestion followed by purification using a density gradient.

2. Islet Culture:

  • Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

3. Perifusion System Setup:

  • A perifusion system is assembled with chambers to hold the islets, a peristaltic pump to deliver solutions at a constant flow rate, and a fraction collector. The entire system is maintained at 37°C.

4. Experimental Procedure:

  • A batch of size-matched islets (typically 100-150) is placed in each perifusion chamber.

  • The islets are first perifused with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • The perifusion solution is then switched to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the test compounds (Nateglinide or this compound) at various concentrations.

  • Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

5. Insulin Measurement:

  • The insulin concentration in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

6. Data Analysis:

  • The insulin secretion rate is plotted over time to visualize the secretory profile.

  • Dose-response curves are generated by plotting the total amount of insulin secreted in response to different concentrations of the test compounds.

  • The EC50 values (the concentration of a compound that provokes a response halfway between the baseline and maximum response) are calculated to determine the potency of each compound.

Protocol 2: Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of the activity of KATP channels in pancreatic β-cells and their inhibition by test compounds.

1. Cell Preparation:

  • Pancreatic β-cells are either used from primary cultures of isolated islets or from insulin-secreting cell lines (e.g., INS-1, MIN6).

  • The cells are plated on glass coverslips for easy access with the patch-clamp electrode.

2. Patch-Clamp Setup:

  • A patch-clamp amplifier, a micromanipulator, and an inverted microscope are used.

  • Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular-like solution.

3. Whole-Cell Recording:

  • The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of the total current across the entire cell membrane.

  • The membrane potential is held at a specific voltage (e.g., -70 mV).

4. KATP Channel Current Measurement:

  • To isolate KATP channel currents, other ion channels may be blocked pharmacologically.

  • The effect of Nateglinide or this compound is assessed by adding the compounds at various concentrations to the extracellular solution and measuring the resulting inhibition of the KATP current.

5. Data Analysis:

  • The degree of channel inhibition is quantified for each compound concentration.

  • A dose-response curve is constructed, and the IC50 value (the concentration of an inhibitor where the response is reduced by half) is determined to quantify the inhibitory potency of each enantiomer.

References

A Comparative Analysis of ent-Nateglinide Content in Generic vs. Brand-Name Nateglinide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomeric purity, specifically the content of ent-Nateglinide, in generic versus brand-name Nateglinide tablets. Nateglinide, an oral hypoglycemic agent for type 2 diabetes, is a chiral molecule where the desired therapeutic effect resides in the D-enantiomer.[1] The L-enantiomer, this compound, is considered a process impurity and its levels are strictly controlled to ensure the safety and efficacy of the drug product. This comparison is supported by established analytical methodologies and pharmacopeial standards.

Data Summary: this compound Content

Direct comparative studies analyzing the this compound content across a range of commercially available generic and brand-name Nateglinide products are not extensively published in peer-reviewed literature. However, both generic and brand-name manufacturers must adhere to the stringent impurity limits set by pharmacopeias such as the United States Pharmacopeia (USP). The USP monograph for Nateglinide Tablets specifies the acceptable limits for known and unknown impurities. This compound is designated as Nateglinide Related Compound B in the USP and Nateglinide Impurity B in the European Pharmacopoeia (EP).[2]

The following table presents a summary of representative data for this compound content based on typical pharmacopeial limits and quality control release testing.

FormulationActive IngredientSpecified Limit for this compound (as per USP)Representative Batch Analysis (% of labeled Nateglinide)
Brand-Name (Starlix®) Nateglinide (D-enantiomer)Not More Than 0.15%0.08%
Generic Product A Nateglinide (D-enantiomer)Not More Than 0.15%0.10%
Generic Product B Nateglinide (D-enantiomer)Not More Than 0.15%0.12%

Note: The "Representative Batch Analysis" values are illustrative and based on adherence to pharmacopeial standards. Actual values may vary between batches and manufacturers but must remain within the specified limit.

Experimental Protocol: Quantification of this compound

The quantification of this compound in Nateglinide drug products is typically performed using a validated, stereospecific High-Performance Liquid Chromatography (HPLC) method. This method allows for the separation and quantification of the D-enantiomer (Nateglinide) from its L-enantiomer (this compound).

Objective: To determine the enantiomeric purity of Nateglinide tablets by quantifying the percentage of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based chiral column).

Reagents and Materials:

  • Nateglinide Reference Standard (USP or EP)

  • This compound (Nateglinide Related Compound B) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Purified water (HPLC grade)

  • Nateglinide tablets (Brand-name and Generic)

Chromatographic Conditions (Example):

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Nateglinide Reference Standard in a suitable diluent (e.g., mobile phase).

    • Prepare a stock solution of this compound Reference Standard in the same diluent.

    • Prepare a resolution solution containing both Nateglinide and this compound to verify the separation capability of the system.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 Nateglinide tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Nateglinide and transfer it to a volumetric flask.

    • Add the diluent, sonicate to dissolve the active ingredient, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the resolution solution to confirm the separation of the two enantiomers.

    • Inject the standard and sample solutions in replicate.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage of this compound in the Nateglinide tablets using the following formula:

    % this compound = (Area of this compound peak in sample / Sum of areas of both enantiomer peaks in sample) x 100

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result SamplePrep Tablet Sample Preparation (Weigh, Dissolve, Filter) SampleInjection Inject Sample & Standard SamplePrep->SampleInjection StandardPrep Reference Standard Preparation (Nateglinide & this compound) StandardPrep->SampleInjection HPLCEquilibration System Equilibration ResolutionCheck Inject Resolution Solution HPLCEquilibration->ResolutionCheck ResolutionCheck->SampleInjection Chromatography Chromatographic Separation (Chiral Column) SampleInjection->Chromatography PeakIntegration Peak Area Integration Chromatography->PeakIntegration Calculation Calculate % this compound PeakIntegration->Calculation FinalResult Comparison of this compound Content vs. Specification Calculation->FinalResult

Caption: Workflow for quantifying this compound in tablets.

Signaling Pathway of Nateglinide Action

G Nateglinide Nateglinide (D-enantiomer) KATPChannel ATP-sensitive K+ Channel (SUR1/Kir6.2) Nateglinide->KATPChannel Inhibits MembraneDepolarization Membrane Depolarization KATPChannel->MembraneDepolarization Leads to CaChannel Voltage-gated Ca2+ Channel MembraneDepolarization->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux Allows InsulinVesicles Insulin Vesicles CaInflux->InsulinVesicles Triggers InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis

Caption: Nateglinide's mechanism of stimulating insulin secretion.

References

Assessing the Contribution of ent-Nateglinide to Nateglinide's Overall Safety Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide, the pharmacologically active R-enantiomer of N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine, is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. Its mechanism of action involves the selective blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion.[] The manufacturing process of Nateglinide may result in the presence of its S-enantiomer, ent-Nateglinide, as an impurity. Understanding the safety profile of this enantiomer is crucial for a comprehensive risk assessment of the final drug product.

This guide provides a comparative overview of the available safety data for Nateglinide and endeavors to assess the contribution of this compound to its overall safety profile. However, a significant challenge in this assessment is the limited availability of public data on the safety and toxicology of this compound.

Pharmacological and Safety Profile of Nateglinide

Nateglinide is characterized by a rapid onset and short duration of action, which helps in controlling postprandial hyperglycemia.[] The most prominent adverse effect associated with Nateglinide is hypoglycemia, a consequence of its insulin-secreting mechanism.[2] Other reported side effects are generally mild and include upper respiratory tract infections, back pain, flu-like symptoms, and dizziness.

In Vitro Safety Data for Nateglinide

A recent study investigated the cytotoxic and genotoxic effects of Nateglinide on several human cancer cell lines.

Table 1: Cytotoxicity of Nateglinide (MTT Assay)

Cell LineIC50 (µM) after 24h exposure
A2780 (Ovarian Cancer)1000
LNCaP (Prostate Cancer)1000
Caco-2 (Colon Cancer)<1000 (significant viability reduction at 10, 100, and 1000 µM)
Data sourced from Oz et al., 2023.

Table 2: Genotoxicity of Nateglinide (Comet Assay)

Cell LineDNA Damage Finding
A2780 (Ovarian Cancer)Increased tail length and tail moment, indicating DNA damage.
LNCaP (Prostate Cancer)Increased tail length and tail moment, indicating DNA damage.
Caco-2 (Colon Cancer)Increased tail length and tail moment, indicating DNA damage.
Data sourced from Oz et al., 2023.

These findings suggest that at high concentrations, Nateglinide can induce both cytotoxicity and genotoxicity in these specific cancer cell lines. It is important to note that these are in vitro findings on cancer cells and may not directly translate to in vivo toxicity in healthy tissues at therapeutic concentrations.

The Unknown Safety Profile of this compound

A thorough search of the scientific literature and public databases reveals a significant lack of safety and toxicology data for this compound. While one study compared the pharmacokinetics of the two enantiomers in rats, suggesting potential differences in their metabolic pathways, no studies were found that directly investigated the cytotoxic, genotoxic, or other toxicological effects of this compound.

This absence of data makes a direct comparison with Nateglinide and a definitive assessment of this compound's contribution to the overall safety profile of the drug substance currently impossible.

Experimental Protocols

For the benefit of researchers who may wish to conduct comparative studies, detailed methodologies for key in vitro safety assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Nateglinide or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis or Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Expose cells to the test compound at various concentrations.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the mechanism of action of Nateglinide and a general workflow for comparative safety assessment.

Nateglinide_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-cell Nateglinide Nateglinide KATP_Channel ATP-sensitive K+ Channel Nateglinide->KATP_Channel Blocks Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of Nateglinide-induced insulin secretion.

Comparative_Safety_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assays (e.g., Comet) Genotoxicity->Data_Analysis Acute_Toxicity Acute Toxicity Acute_Toxicity->Data_Analysis Subchronic_Toxicity Subchronic Toxicity Subchronic_Toxicity->Data_Analysis Nateglinide Nateglinide Nateglinide->Cytotoxicity Nateglinide->Genotoxicity Nateglinide->Acute_Toxicity Nateglinide->Subchronic_Toxicity ent_Nateglinide This compound ent_Nateglinide->Cytotoxicity ent_Nateglinide->Genotoxicity ent_Nateglinide->Acute_Toxicity ent_Nateglinide->Subchronic_Toxicity Safety_Profile Contribution to Overall Safety Profile Data_Analysis->Safety_Profile

Caption: Proposed workflow for comparative safety assessment.

Conclusion and Future Directions

The primary contribution of this compound to the overall safety profile of Nateglinide remains uncharacterized due to a lack of available toxicological data. While Nateglinide itself has a well-documented safety profile, with hypoglycemia being the main concern, the potential intrinsic toxicity of its S-enantiomer is unknown.

To adequately assess the risk posed by this compound as an impurity, dedicated safety studies are imperative. These should include, at a minimum, in vitro cytotoxicity and genotoxicity assays, directly comparing the effects of Nateglinide and this compound. Further in vivo studies in animal models would be necessary to understand its potential systemic toxicity and to establish a safe threshold for its presence in the final drug product. The generation of such data is critical for ensuring the comprehensive safety and quality of Nateglinide-based therapies.

References

Safety Operating Guide

Proper Disposal of ent-Nateglinide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Mismanagement of pharmaceutical substances like ent-Nateglinide can pose risks to human health and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

The cornerstone of proper disposal is the determination of whether the waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4] Therefore, its classification as hazardous or non-hazardous depends on whether it exhibits any of the four characteristics of a hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1][4][5]

Hazardous Waste Determination for this compound

The responsibility for a hazardous waste determination falls on the generator of the waste.[3][4] This can be done through laboratory analysis or by applying knowledge of the waste's chemical and physical properties.[3] Below is an evaluation of this compound based on available data.

RCRA CharacteristicCriteriaEvaluation of this compound
Ignitability (D001) - Liquid with a flash point < 60°C (140°F)- Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- Ignitable compressed gas- An oxidizerAvailable Safety Data Sheets (SDSs) for Nateglinide do not provide a flash point and state that it is not flammable.[6][7] Therefore, it is unlikely to be an ignitable hazardous waste.
Corrosivity (D002) - Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a rate > 6.35 mm per yearThis compound is a solid, and its pH in solution is not specified in available SDSs.[6][7] It is unlikely to be a corrosive hazardous waste.
Reactivity (D003) - Normally unstable and readily undergoes violent change without detonating- Reacts violently with water- Forms potentially explosive mixtures with water- Generates toxic gases, vapors, or fumes when mixed with waterSDSs indicate that Nateglinide is stable under normal conditions and has no known reactive hazards.[6]
Toxicity (D004-D043) - When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of the 40 specified contaminants at a concentration equal to or greater than the regulatory level.[1][3][8][9][10][11]One SDS for Nateglinide indicates a GHS08 health hazard for suspected reproductive toxicity.[7] However, this does not automatically classify it as a RCRA toxic waste. A definitive determination would require a TCLP test to see if any regulated toxic constituents leach out at concentrations above the regulatory limits.[1][3][8][9][10][11]

Recommendation: Given the GHS08 classification for reproductive toxicity, it is prudent to handle and dispose of this compound as a hazardous waste unless you have specific data (like a TCLP analysis) to prove otherwise. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.

Disposal Procedures

Based on the hazardous waste determination, follow the appropriate disposal pathway.

Procedure 1: Disposal as a Non-Hazardous Waste

If, after a thorough evaluation and with the approval of your EHS department, this compound is determined to be non-hazardous, follow these steps:

  • Labeling: Clearly label the waste container with "this compound" and "Non-Hazardous Waste."

  • Packaging: Place the solid this compound in a securely sealed, compatible container to prevent spills.

  • Disposal: Dispose of the container in the designated laboratory solid waste stream as directed by your institution's waste management plan. Do not dispose of down the drain or in regular trash without explicit approval from your EHS department.

Procedure 2: Disposal as a Hazardous Waste (Recommended)

If this compound is determined to be, or is managed as, a hazardous waste, the following procedures must be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling the waste.

  • Waste Container:

    • Use a designated hazardous waste container that is compatible with this compound and is in good condition with a secure, tight-fitting lid.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Waste Accumulation:

    • Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]

    • Keep the container closed at all times except when adding waste.

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Do not mix this compound with other hazardous wastes unless instructed to do so by your EHS department.

  • Empty Containers:

    • Any container that held this compound should be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.

Under no circumstances should this compound be disposed of down the drain or in the regular trash if it is being managed as a hazardous waste. [7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Hazardous Waste Determination cluster_1 Disposal Pathways start This compound Waste Generated is_listed Is it a listed hazardous waste (P or U list)? start->is_listed has_characteristic Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_characteristic No hazardous_path Dispose as Hazardous Waste (Recommended) is_listed->hazardous_path Yes consult_ehs Consult EHS & review SDS. Consider GHS08 hazard. has_characteristic->consult_ehs Uncertain non_hazardous_path Dispose as Non-Hazardous Waste (with EHS approval) has_characteristic->non_hazardous_path No has_characteristic->hazardous_path Yes consult_ehs->hazardous_path final_disposal Arrange for pickup by EHS/certified waste vendor non_hazardous_path->final_disposal hazardous_path->final_disposal

Caption: Workflow for this compound waste disposal.

By following these procedures and consulting with your institutional resources, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Logistical Information for Handling ent-Nateglinide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of ent-Nateglinide in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational practices.

Hazard Assessment and Safety Precautions

Differing safety data sheets (SDS) for the enantiomer, Nateglinide, present conflicting hazard information. While some sources do not classify it as hazardous under OSHA standards, others indicate it is suspected of damaging fertility or the unborn child.[1][2] Given this discrepancy, a cautious approach is mandatory. Laboratory personnel should handle this compound as a potentially hazardous substance, minimizing exposure through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

The selection of PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Hand Protection Wear two pairs of disposable nitrile gloves tested for use against chemotherapy drugs (per ASTM D6978 standard).[3]
Eye and Face Protection Use chemical safety goggles and a face shield to protect against splashes.[3]
Body Protection A disposable, closed-back gown proven to be resistant to chemical exposure should be worn.[3]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.
Foot Protection Closed-toe shoes with disposable booties are required to prevent contamination.[3]

Operational Plan for Handling this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a chemical fume hood is functioning correctly.

  • Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Have a spill kit readily accessible.

2. Weighing and Aliquoting:

  • Perform all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing containers.

  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

  • If creating solutions, add the solvent to the powder slowly to prevent splashing.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and date.

  • Keep containers sealed when not in use.

  • If working outside of a fume hood with solutions, ensure adequate ventilation.

4. Decontamination:

  • Wipe down all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate deactivating solution or a suitable solvent followed by soap and water.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Unused this compound:

  • Do not dispose of this compound down the drain.[1]

  • The preferred method of disposal is through a licensed hazardous waste disposal company.

  • If a take-back program is not available, unused this compound should be mixed with an inert, non-combustible absorbent material (e.g., sand, cat litter, or coffee grounds) in a sealable container.[4][5][6][7]

2. Contaminated Materials:

  • All disposable PPE (gloves, gown, booties), absorbent liners, and cleaning materials should be collected in a designated, labeled hazardous waste container.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of in the regular trash.[4][5]

3. Sharps:

  • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_aliquot Aliquot/Dissolve handle_weigh->handle_aliquot use_experiment Perform Experiment handle_aliquot->use_experiment Transfer to experiment cleanup_decontaminate Decontaminate Surfaces & Equipment use_experiment->cleanup_decontaminate Post-experiment cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste dispose_waste Dispose of Hazardous Waste cleanup_waste->dispose_waste Final disposal dispose_ppe Doff PPE dispose_waste->dispose_ppe exit exit dispose_ppe->exit End of Procedure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.